Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO2S/c1-2-14-6(13)5-12-3(4(8)15-5)7(9,10)11/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXOXAAWKVQORZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(S1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696344 | |
| Record name | Ethyl 5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086393-21-6 | |
| Record name | 2-Thiazolecarboxylic acid, 5-bromo-4-(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086393-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate
This guide provides an in-depth exploration of a robust and efficient synthetic pathway for Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate, a key building block in the development of novel pharmaceuticals and agrochemicals.[1][2] The strategic incorporation of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of a molecule, making it a desirable feature in medicinal chemistry.[2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol grounded in established chemical principles and supported by relevant literature.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively approached through a multi-step process that first constructs the core 4-(trifluoromethyl)thiazole-2-carboxylate ring system, followed by a regioselective bromination at the 5-position. The renowned Hantzsch thiazole synthesis provides a reliable foundation for the initial cyclization.[3]
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a pathway beginning with commercially available starting materials. The key disconnection is at the C-Br bond, pointing to a late-stage bromination of a 4-(trifluoromethyl)thiazole-2-carboxylate precursor. This precursor can be envisioned as arising from the condensation of a suitable thioamide and an α-halocarbonyl compound.
Detailed Synthetic Pathway
The proposed synthesis is a two-step process:
-
Step 1: Hantzsch Thiazole Synthesis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate.
-
Step 2: Electrophilic Bromination to yield this compound.
Step 1: Synthesis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate
The initial and crucial step is the construction of the thiazole ring. The Hantzsch synthesis is a classic and highly effective method for this transformation, involving the reaction of an α-haloketone with a thioamide.[3] In this proposed synthesis, ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate serves as the α-haloketone component, and thiooxamic acid provides the necessary sulfur and nitrogen atoms for the thiazole core.
The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. This method is widely applicable for the synthesis of various thiazole derivatives.[3][4]
Step 2: Synthesis of this compound
With the core thiazole structure in hand, the next step is the regioselective bromination at the 5-position. The electron-withdrawing nature of the trifluoromethyl group at the 4-position and the carboxylate group at the 2-position deactivates the thiazole ring towards electrophilic substitution. However, the 5-position remains the most nucleophilic site and is thus the most likely position for bromination to occur.
N-Bromosuccinimide (NBS) is a suitable and commonly used reagent for the bromination of heterocyclic compounds, offering milder reaction conditions compared to elemental bromine.[5] The reaction is typically carried out in a suitable solvent, such as acetonitrile or a chlorinated solvent, and may be initiated by a radical initiator or proceed under thermal conditions.
Experimental Protocols
Step 1: Protocol for the Synthesis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate
Materials:
-
Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate
-
Thiooxamic acid
-
Ethanol, absolute
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiooxamic acid (1.0 equivalent) in absolute ethanol (10 volumes).
-
To the stirred solution, add ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until effervescence ceases.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate (3 x 20 mL) to extract the product. Combine the organic layers.
-
Wash the combined organic layers with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate.
Step 2: Protocol for the Synthesis of this compound
Materials:
-
Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
AIBN (Azobisisobutyronitrile) - optional, as a radical initiator
-
Saturated aqueous sodium thiosulfate solution
-
Dichloromethane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a 100 mL round-bottom flask protected from light, dissolve Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate (1.0 equivalent) in acetonitrile (10 volumes).
-
Add N-Bromosuccinimide (1.1 equivalents) to the solution.
-
If desired, add a catalytic amount of AIBN (0.05 equivalents).
-
Heat the reaction mixture to reflux (approximately 82 °C) for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain this compound as a pure solid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Expected) |
| Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate | C₇H₆F₃NO₂S | 225.19 | Oil or low-melting solid |
| This compound | C₇H₅BrF₃NO₂S | 304.08 | Solid |
Conclusion
The presented two-step synthetic route offers a reliable and scalable method for the preparation of this compound. The Hantzsch thiazole synthesis provides an efficient entry to the core heterocyclic structure, and subsequent regioselective bromination with NBS furnishes the desired product. This guide provides a comprehensive framework for researchers to synthesize this valuable compound for applications in drug discovery and agrochemical development. The strategic choices of reagents and reaction conditions are grounded in established principles of organic chemistry and supported by analogous transformations reported in the scientific literature.
References
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Different synthetic methods of trifluoromethyl thiazole. - ResearchGate. Available at: [Link]
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Coyanis, E. M., Della Védova, C. O., Haas, A., & Merz, K. (2003). Synthesis and characterization of trifluoromethyl heterocyclic compounds: 4-hydroxy-4-methyl-5-(2,2,2-trifluoro-1-trifluoromethylethyl)-1,3-thiazoline derivatives. Journal of Molecular Structure, 660(1–3), 147–157. Available at: [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PubMed Central. Available at: [Link]
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Trifluoromethylated Heterocycles - ResearchGate. Available at: [Link]
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Synthesis and characterization of trifluoromethyl heterocyclic compounds: 4-hydroxy-4-methyl-5-(2,2,2-trifluoro-1-trifluoromethylethyl)-1,3-thiazoline derivatives - ResearchGate. Available at: [Link]
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Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC - NIH. Available at: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Available at: [Link]
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Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives - NSF Public Access Repository. Available at: [Link]
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Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate - MySkinRecipes. Available at: [Link]
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC - NIH. Available at: [Link]
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Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. Available at: [Link]
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Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry. Available at: [Link]
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Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem. Available at: [Link]
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A Technical Guide to the Chemical Properties and Reactivity of Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic utility of Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate. This molecule is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The guide elucidates the strategic importance of its constituent functional groups—the thiazole core, a C5-bromo atom, a C4-trifluoromethyl group, and a C2-ethyl carboxylate moiety. By synthesizing information from established chemical principles and analogous structures, this document offers a predictive framework for the molecule's behavior and a practical guide to its application in the synthesis of complex chemical entities. Detailed protocols for key transformations and visual diagrams of reaction mechanisms and workflows are provided to empower scientists in their research endeavors.
Introduction and Strategic Importance
This compound is a synthetic building block positioned at the intersection of several key motifs in modern pharmaceutical and agrochemical design. The thiazole ring is a privileged scaffold found in numerous biologically active agents, prized for its diverse chemical reactivity and ability to engage in critical hydrogen bonding interactions.[1] The strategic placement of three distinct functional groups on this core makes the title compound a particularly versatile intermediate.
-
The Trifluoromethyl (CF₃) Group: The introduction of a CF₃ group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] Its strong electron-withdrawing nature also profoundly influences the reactivity of the adjacent thiazole ring.
-
The Bromo (Br) Atom: Located at the C5 position, the bromine atom serves as a premier synthetic handle. It is an excellent leaving group for various transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.[4]
-
The Ethyl Carboxylate (-COOEt) Group: The ester at the C2 position offers another site for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, or it can be reduced to a primary alcohol, providing further avenues for derivatization.[5][6]
This guide will explore the chemical behavior stemming from this unique combination of functionalities, providing both theoretical understanding and practical, field-proven protocols for its manipulation.
Molecular Structure and Physicochemical Properties
The structural arrangement of this compound dictates its physical characteristics and chemical reactivity.
| Property | Value / Description | Source |
| IUPAC Name | Ethyl 5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | N/A |
| CAS Number | 1086393-21-6 | [7] |
| Molecular Formula | C₇H₅BrF₃NO₂S | [8] |
| Molecular Weight | 304.08 g/mol | Derived |
| Predicted XlogP | 3.5 | [8] |
| Monoisotopic Mass | 302.91766 Da | [8] |
Plausible Synthesis Strategy
A logical retrosynthetic analysis suggests that the molecule can be constructed from ethyl oxalyl bromide (an α-ketoacyl halide) and a suitable trifluoromethyl-containing thioamide.
Caption: Proposed Retrosynthetic Pathway for Target Compound.
Expert Rationale: The Hantzsch synthesis is a cornerstone of thiazole chemistry. The choice of 3,3-dibromo-1,1,1-trifluoropropan-2-one provides the C4-CF₃ and C5-Br components, while ethyl thiooxamate provides the C2-ester, nitrogen, and sulfur atoms of the thiazole core. A subsequent diazotization of the resulting aminothiazole followed by bromination (a Sandmeyer-type reaction) would yield the final product. This route offers a convergent and reliable method for assembling the highly functionalized core.
Core Chemical Reactivity and Methodologies
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. It is possible to selectively address one site while leaving the others intact, enabling a modular approach to library synthesis.
Reactions at the C5-Bromo Position: The Gateway to Diversity
The carbon-bromine bond is the most versatile site for introducing molecular complexity.
This is arguably the most powerful tool for modifying the C5 position. The reaction couples the thiazole core with a wide variety of aryl or heteroaryl boronic acids (or their derivatives like trifluoroborates), forging a new C-C bond under mild conditions.[9][10]
Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.
Protocol: Representative Suzuki-Miyaura Coupling
-
System Validation: This protocol is based on established conditions for coupling bromo-heterocycles.[11][12] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure consumption of the starting material. The identity of the product is confirmed by spectroscopic analysis.
-
Methodology:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[12]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, a ligand.[12]
-
Evacuate the vessel and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or DME/water.[13]
-
Heat the reaction mixture with vigorous stirring at 80-110 °C for 2-18 hours, monitoring for completion.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the C5-aryl/heteroaryl product.
-
-
Causality and Insights: The choice of base is critical; it activates the boronic acid to form a more nucleophilic borate complex, facilitating the transmetalation step.[9] For sterically hindered or electron-rich boronic acids, a stronger base like K₃PO₄ and more sophisticated phosphine ligands (e.g., SPhos, XPhos) may be required to achieve high yields by accelerating the oxidative addition and reductive elimination steps.[10]
The thiazole ring is rendered electron-deficient by the ester and, particularly, the potent CF₃ group. This electronic environment activates the C5 position for nucleophilic attack, potentially allowing for the displacement of the bromide by strong nucleophiles (e.g., thiophenols, secondary amines). Such reactions often require elevated temperatures or polar aprotic solvents like DMF or DMSO to proceed. The mechanism can be either a concerted or a stepwise addition-elimination process, depending on the stability of the potential Meisenheimer intermediate.[14]
Transformations of the C2-Ethyl Carboxylate Group
The ester group provides a secondary site for modifications, crucial for tailoring the molecule's pharmacokinetic properties.
Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. This product is often a key intermediate for creating amide libraries, which are prevalent in drug candidates.
Protocol: Ester Hydrolysis
-
System Validation: The reaction can be monitored by TLC, observing the disappearance of the ester spot and the appearance of a more polar spot for the carboxylic acid. The pH of the aqueous layer will decrease as the reaction proceeds.
-
Methodology:
-
Dissolve the ester (1.0 eq) in a mixture of ethanol or THF and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (typically 1-4 hours).
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until the pH is ~2-3, leading to the precipitation of the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The ester can be reduced to 5-bromo-4-(trifluoromethyl)thiazole-2-yl)methanol, which can be used in ether synthesis or other derivatizations.
-
Expert Rationale: Strong, nucleophilic hydrides are required for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective but lacks selectivity.[6] Diisobutylaluminum hydride (DIBAL-H) is another powerful option that can sometimes offer more control, especially at low temperatures.[6] The choice of reagent depends on the tolerance of other functional groups in a more complex substrate. For this specific molecule, LiAlH₄ in an anhydrous ether solvent like THF at 0 °C to room temperature would be the standard, effective choice.
Following hydrolysis, the resulting carboxylic acid can be coupled with a diverse range of primary or secondary amines using standard peptide coupling reagents (e.g., EDC/HOBt, HATU) to generate a library of amides. This is a cornerstone of medicinal chemistry lead optimization.[15]
A Workflow for Synthetic Diversification
The orthogonal reactivity of the functional groups allows for a logical and efficient workflow to generate a library of diverse compounds from a single, advanced intermediate.
Caption: Synthetic Diversification Workflow Diagram.
This workflow demonstrates the strategic flexibility afforded by the title compound. One can either modify the C5 position first via Suzuki coupling and then elaborate the ester (Path 1), or modify the ester first and then perform the Suzuki coupling (Path 2). The optimal path depends on the compatibility of the functional groups on the coupling partners with the reagents used in each step.
Predicted Spectroscopic Characterization
While experimental data for the title compound is not published, its spectroscopic signatures can be reliably predicted based on data from closely related analogs.[3][16][17]
| Technique | Predicted Signature | Rationale / Analog Comparison |
| ¹H NMR | δ 4.5 ppm (q, J ≈ 7.1 Hz, 2H, -OCH₂ CH₃)δ 1.4 ppm (t, J ≈ 7.1 Hz, 3H, -OCH₂CH₃ ) | Characteristic ethyl ester pattern. Values are similar to those in ethyl 2-phenyl-5-(trifluoromethyl)thiazole-4-carboxylate.[16] |
| ¹³C NMR | δ ~160 ppm (C=O)δ ~122 ppm (q, ¹JCF ≈ 270 Hz, C F₃)δ ~63 ppm (-OC H₂CH₃)δ ~14 ppm (-OCH₂C H₃) | The carbonyl, ethyl group, and trifluoromethyl carbons are highly characteristic. The large one-bond coupling constant (¹JCF) is a definitive feature of the CF₃ group.[16] |
| ¹⁹F NMR | δ -55 to -65 ppm (s, 3F) | The chemical shift for a CF₃ group on a thiazole ring is expected in this region, appearing as a singlet. For example, the CF₃ in ethyl 2-phenyl-5-(trifluoromethyl)thiazole-4-carboxylate appears at -52.4 ppm.[16] |
| Mass Spec (EI) | M⁺ peaks at m/z ~303 and ~305 | The molecular ion will appear as a doublet with an approximate 1:1 intensity ratio due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
| IR | ν ~1730 cm⁻¹ (C=O stretch)ν ~1100-1200 cm⁻¹ (C-F stretches) | Strong absorption for the ester carbonyl is expected. The C-F bonds of the trifluoromethyl group will produce strong, characteristic bands in the fingerprint region.[3] |
Conclusion
This compound is a high-value, strategically designed synthetic intermediate. Its chemical architecture provides researchers with three distinct and orthogonally reactive functional groups. The C5-bromo atom is an ideal handle for diversification via modern cross-coupling chemistry, the C2-ester allows for the introduction of varied amide or alcohol functionalities, and the C4-trifluoromethyl group imparts desirable physicochemical properties for drug discovery programs. The predictive reactivity models and detailed protocols presented in this guide serve as a comprehensive resource for scientists aiming to leverage this powerful building block in the creation of novel, complex, and potentially bioactive molecules.
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Szymańska, E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Reid, M., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry, 8(8), 736–742. [Link]
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Aslam, M., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 11(1), 10. [Link]
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Ayati, A., et al. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 20(9), 15937–15963. [Link]
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PubChem. (n.d.). 2-Bromo-5-ethyl-4-(4-fluorophenyl)thiazole. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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The Synthetic Versatility and Pharmacological Potential of Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate: A Technical Guide for Chemical Innovation
Introduction: A Scaffold of Opportunity in Chemical Research
Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate, identified by CAS number 1086393-21-6, represents a highly functionalized heterocyclic building block with significant potential in the fields of medicinal chemistry and agrochemical development. While this specific molecule is not extensively documented as a standalone therapeutic or agricultural agent, its structural motifs—a thiazole core, a trifluoromethyl group, and strategically placed bromine and ethyl ester functionalities—position it as a valuable starting material for the synthesis of novel bioactive compounds. This guide provides an in-depth analysis of its chemical properties, synthetic utility, and the pharmacological promise of its derivatives, grounded in the established principles of structure-activity relationships (SAR) for this class of compounds.
The thiazole ring is a cornerstone in the architecture of many biologically active molecules, prized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity.[3][4] The presence of a bromine atom and an ethyl ester group on the thiazole ring of the title compound offers two distinct and versatile handles for further chemical modification, making it an attractive scaffold for creating libraries of diverse compounds for biological screening.
Physicochemical Properties and Structural Attributes
The foundational characteristics of this compound are summarized below, providing essential data for its handling, reaction planning, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 1086393-21-6 | [1][5] |
| Molecular Formula | C₇H₅BrF₃NO₂S | [5] |
| Molecular Weight | 304.08 g/mol | [5] |
| Boiling Point | 291°C | [6] |
| Density | 1.725 g/cm³ | [6] |
| Flash Point | 130°C | [6] |
Synthetic Utility: A Gateway to Novel Chemical Entities
The true value of this compound lies in its potential as a synthetic intermediate. The bromine atom at the 5-position is a prime site for cross-coupling reactions, while the ethyl ester at the 2-position can be readily hydrolyzed or converted into an amide. These functionalities open a vast landscape for chemical exploration.
Proposed Synthetic Workflow
The following diagram illustrates a generalized workflow for leveraging this compound in the synthesis of diverse chemical libraries.
Caption: Generalized synthetic pathways for the diversification of this compound.
Hypothesized Biological Activities and Therapeutic Potential: A Structure-Activity Relationship Perspective
While direct biological data for CAS 1086393-21-6 is not publicly available, the extensive research on structurally similar thiazole derivatives allows for informed hypotheses regarding its potential applications.
Anticancer Activity
The thiazole nucleus is a common feature in a multitude of anticancer agents.[2][6] Specifically, thiazole-5-carboxamides and thiazolo[4,5-d]pyrimidines containing a trifluoromethyl group have demonstrated potent antiproliferative activity against various cancer cell lines.[3][6][7] It is plausible that derivatives of this compound, particularly amides formed at the 2-position, could exhibit cytotoxic effects.
Antimicrobial and Antifungal Activity
Thiazole-containing compounds have a long history as antimicrobial and antifungal agents.[2] The combination of the thiazole ring with other heterocyclic systems has been a fruitful strategy in the development of new anti-infective drugs.[8] Screening of derivatives of the title compound against a panel of bacterial and fungal strains is a logical avenue for investigation.
Neurological and Metabolic Disorders
A patent application for CRF1 receptor antagonists, intended for treating conditions like depression and anxiety, describes the synthesis of 5-Bromo-4-trifluoromethyl-thiazol-2-ylamine, a closely related analog.[9] This suggests that derivatives of this compound could be explored for their potential to modulate neurological pathways.
Experimental Protocols for Biological Screening
To assess the hypothesized biological activities, the following standard experimental protocols can be employed.
In Vitro Anticancer Activity Screening
Objective: To determine the cytotoxic effects of synthesized derivatives on human cancer cell lines.
Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions and prepare serial dilutions in culture medium.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assay (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Caption: Workflow for in vitro anticancer screening using the MTT assay.
Antimicrobial Susceptibility Testing
Objective: To evaluate the antibacterial and antifungal activity of synthesized derivatives.
Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).
-
Broth Microdilution Assay:
-
Prepare serial dilutions of the test compounds in appropriate broth medium in 96-well plates.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (no compound).
-
-
Incubation: Incubate the plates at the optimal temperature for each microorganism for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Conclusion and Future Directions
This compound is a chemical entity of considerable interest, not for any known intrinsic biological activity, but for its potential as a versatile scaffold in the synthesis of novel compounds. Its trifluoromethyl and thiazole moieties are hallmarks of successful drugs and agrochemicals. The strategic placement of reactive handles allows for extensive chemical diversification. Researchers and drug development professionals are encouraged to view this compound as a launchpad for the creation of innovative chemical libraries. Future research should focus on synthesizing derivatives and screening them against a wide array of biological targets to unlock their therapeutic and commercial potential.
References
- Vertex AI Search. (n.d.). 1086393-21-6 Ethyl-5-broMo-4-trifluoromethyl-thiazole-2 ... Retrieved January 20, 2026.
- Vertex AI Search. (n.d.). CAS 1086393-21-6 | 8H23-B-02 | MDL MFCD11506344 | Ethyl 5 ... Retrieved January 20, 2026.
-
Taylor & Francis Online. (2020, December 6). Review of the synthesis and biological activity of thiazoles. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (2022, January 13). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved January 20, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved January 20, 2026, from [Link]
-
OUCI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved January 20, 2026, from [Link]
- Google Patents. (2007, September 17). Thiazole pyrazolopyrimidine compounds and methods of use.
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Spectroscopic data for Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate
An In-depth Technical Guide: Spectroscopic Characterization of Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and agrochemical development. The presence of a trifluoromethyl group can enhance metabolic stability and lipophilicity, while the bromo-substituted thiazole core provides a versatile scaffold for further chemical modification through cross-coupling reactions.[1][2] Accurate and unambiguous structural confirmation is paramount for any research and development involving this molecule.
This technical guide, written from the perspective of a Senior Application Scientist, provides a detailed framework for the spectroscopic characterization of this target compound. It outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, it provides field-proven, step-by-step protocols for data acquisition, ensuring both technical accuracy and methodological robustness. The causality behind experimental choices and interpretation is explained to provide a deeper understanding of the molecule's structural properties.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's basic properties is the foundation for all spectroscopic analysis.
Structure:
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₇H₅BrF₃NO₂S | - |
| Molecular Weight | 320.08 g/mol | Calculated |
| Monoisotopic Mass | 318.91766 Da | Predicted[3] |
| XlogP | ~3.5 | Predicted[3] |
| Appearance | Solid (Predicted) | - |
Note: Predicted values are based on the isomeric compound Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate due to the lack of direct experimental data for the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for full characterization.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing signals only for the ethyl ester group, as the thiazole ring itself is fully substituted.
-
Ethyl Protons (-OCH₂CH₃):
-
A quartet integrating to 2H is expected around δ 4.4-4.6 ppm . This signal corresponds to the methylene protons (-OCH₂-). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom. The quartet splitting pattern arises from coupling to the three protons of the methyl group.
-
A triplet integrating to 3H is expected around δ 1.3-1.5 ppm . This signal corresponds to the terminal methyl protons (-CH₃).
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide critical information about the carbon skeleton.
-
Thiazole Ring Carbons:
-
C2 (carboxylate attached): Expected to be significantly downfield (~158-162 ppm ) due to attachment to two heteroatoms (S and N) and the electron-withdrawing ester group.
-
C4 (CF₃ attached): Expected around ~145-150 ppm . This carbon's resonance will appear as a quartet due to strong coupling with the three fluorine atoms (¹J-CF).
-
C5 (Br attached): Expected to be the most upfield of the ring carbons (~115-120 ppm ).
-
-
Carbonyl Carbon (-C=O): Expected in the typical ester range of ~160-165 ppm .
-
Ethyl Group Carbons (-OCH₂CH₃):
-
-OCH₂-: Expected around ~62-64 ppm .
-
-CH₃: Expected around ~14-15 ppm .
-
-
Trifluoromethyl Carbon (-CF₃): Expected around ~120-125 ppm and will appear as a prominent quartet due to the one-bond C-F coupling.
Experimental Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible data.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire data using a standard pulse program. A spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds are typical starting points. 16-32 scans should provide an excellent signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence. A wider spectral width (~240 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a longer acquisition time and more scans (e.g., 1024 or more) will be necessary.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually to obtain pure absorption peaks.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for ¹H and ¹³C).
-
Integrate the ¹H signals to determine proton ratios.
-
Visualization: NMR Workflow
Caption: Standard workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, which helps in confirming its structure.
Predicted Mass Spectrum & Fragmentation
-
Molecular Ion (M⁺): The key feature will be the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed with two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (m/z ≈ 318.9) and one for the ⁸¹Br isotope (m/z ≈ 320.9). This doublet is a definitive indicator of a monobrominated compound.
-
Key Fragmentation Pathways:
-
Loss of Ethoxy Radical (•OCH₂CH₃): A common fragmentation for ethyl esters, leading to a fragment ion at [M - 45]⁺ .
-
Loss of Ethyl Group followed by CO: The [M - 45]⁺ fragment may subsequently lose a molecule of carbon monoxide (CO), resulting in a fragment at [M - 73]⁺ .
-
Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at [M - 79/81]⁺ .
-
Visualization: Predicted ESI-MS Fragmentation
Caption: A primary predicted fragmentation pathway for the title compound.
Experimental Protocol for ESI-MS
Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup:
-
Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.
-
-
Data Acquisition:
-
Acquire a full scan spectrum over a mass range of m/z 50-500 to observe the molecular ion and key fragments.
-
Perform a tandem MS (MS/MS) experiment by isolating the molecular ion (e.g., m/z 320) and subjecting it to collision-induced dissociation (CID) to generate and detect fragment ions. This confirms the proposed fragmentation pathways.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted IR Absorption Bands
Table 2: Characteristic IR Peaks
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| ~1730-1745 | C=O (Ester) | Stretch | Strong |
| ~1100-1300 | C-F (Trifluoromethyl) | Stretch | Strong, Broad |
| ~1250-1350 | C-O (Ester) | Stretch | Strong |
| ~1500-1600 | C=N (Thiazole Ring) | Stretch | Medium |
| ~2900-3000 | C-H (Ethyl Group) | Stretch | Medium-Weak |
| ~550-650 | C-Br | Stretch | Medium-Weak |
The strong C=O stretch is a highly reliable diagnostic peak. A similar compound, Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, shows its ester C=O stretch at 1737 cm⁻¹[4].
Experimental Protocol for ATR-IR
Attenuated Total Reflectance (ATR) is a modern, simple technique for solid samples.
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or ZnSe) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be analyzed for the presence of the characteristic peaks listed in Table 2.
Conclusion: A Self-Validating System
The true power of spectroscopic analysis lies in the synthesis of data from multiple techniques to build an irrefutable case for the compound's structure.
-
MS confirms the molecular weight and elemental composition (specifically the presence of one bromine atom).
-
¹H and ¹³C NMR confirm the carbon-hydrogen framework, including the ethyl group and the number of carbons in the heterocyclic core.
-
IR provides rapid confirmation of key functional groups, particularly the ester (C=O) and trifluoromethyl (C-F) moieties.
By following the rigorous protocols outlined in this guide, a researcher can confidently generate a complete and accurate spectroscopic profile for this compound, providing the essential quality control and structural verification needed for its application in further research and development.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 20, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf. Retrieved January 20, 2026, from [Link]
-
National Institutes of Health. (n.d.). Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. PMC. Retrieved January 20, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved January 20, 2026, from [Link]
-
MySkinRecipes. (n.d.). Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate. Retrieved January 20, 2026, from [Link]
-
PubChemLite. (n.d.). 2-bromo-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester. Retrieved January 20, 2026, from [Link]
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- 4. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Activation of Bromine at the 5-Position of Trifluoromethylthiazoles: An In-Depth Technical Guide for Synthetic Chemists
Abstract
For researchers, scientists, and professionals in drug development, the 2-(trifluoromethyl)thiazole scaffold represents a cornerstone in the design of novel therapeutics and functional materials. The strategic introduction of a bromine atom at the 5-position of this privileged heterocycle unlocks a versatile toolkit for molecular elaboration. This technical guide provides an in-depth exploration of the reactivity of this C5-bromine, offering field-proven insights and detailed protocols for its derivatization through a variety of modern synthetic methodologies. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange, explaining the causal factors that govern reaction outcomes and providing self-validating experimental systems for reproducible success.
Introduction: The Trifluoromethylthiazole Core in Modern Chemistry
The thiazole ring is a prevalent motif in a multitude of biologically active compounds, including numerous clinically approved drugs.[1][2] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a valuable component in designing molecules with high affinity for biological targets. The incorporation of a trifluoromethyl (CF3) group, a common strategy in medicinal chemistry, imparts several advantageous properties. The strong electron-withdrawing nature of the CF3 group can significantly enhance the metabolic stability of a molecule and modulate its pharmacokinetic profile.[3][4] Furthermore, the CF3 group can influence the acidity of nearby protons and the overall electronic character of the aromatic system, which in turn affects its reactivity.[5]
The presence of a bromine atom at the 5-position of the 2-(trifluoromethyl)thiazole ring system creates a highly valuable synthetic intermediate. This bromine atom is strategically positioned to participate in a wide array of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. This guide will provide a comprehensive overview of the key reactions that leverage the unique reactivity of this bromo-substituent.
The Activating Influence of the Trifluoromethyl Group
The reactivity of the C5-bromine in 2-(trifluoromethyl)thiazole is significantly influenced by the potent electron-withdrawing effect of the trifluoromethyl group. This effect is twofold:
-
Inductive Effect (-I): The high electronegativity of the fluorine atoms results in a strong inductive pull of electron density away from the thiazole ring.
-
Resonance Effect (Weak): While the CF3 group does not participate in resonance in the same way as a nitro group, its strong inductive effect deactivates the ring towards electrophilic attack and, crucially, activates it towards nucleophilic attack and oxidative addition in cross-coupling reactions.
This electronic activation makes the C-Br bond more susceptible to cleavage and subsequent functionalization, often allowing for milder reaction conditions compared to less activated aryl bromides.[6]
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The 5-bromo-2-(trifluoromethyl)thiazole is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and vinyl-substituted thiazoles.[7][8] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with a boronic acid derivative, and reductive elimination to yield the coupled product.
Expertise & Experience in Protocol Design: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. For an electron-deficient substrate like 5-bromo-2-(trifluoromethyl)thiazole, a palladium catalyst with an electron-rich and bulky phosphine ligand, such as SPhos or XPhos, is often employed to facilitate both the oxidative addition and the reductive elimination steps. A moderately strong inorganic base like potassium carbonate or potassium phosphate is typically sufficient to promote the transmetalation step without causing decomposition of the starting material or product. The use of a mixed solvent system, such as dioxane and water, is common to ensure the solubility of both the organic and inorganic reagents.
Self-Validating System: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting bromide. The identity of the product can be confirmed by standard spectroscopic techniques (¹H NMR, ¹³C NMR, MS).
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-(trifluoromethyl)thiazole with Phenylboronic Acid
| Reagent | MW | Equivalents | Amount |
| 5-Bromo-2-(trifluoromethyl)thiazole | 232.02 | 1.0 | 232 mg (1.0 mmol) |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg (1.2 mmol) |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 35 mg (0.03 mmol) |
| K₂CO₃ | 138.21 | 2.0 | 276 mg (2.0 mmol) |
| 1,4-Dioxane | - | - | 8 mL |
| Water | - | - | 2 mL |
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-2-(trifluoromethyl)thiazole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-phenyl-2-(trifluoromethyl)thiazole.
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to alkynyl-substituted trifluoromethylthiazoles.[9][10][11] These products are valuable intermediates for further transformations, such as click chemistry or the synthesis of complex conjugated systems. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Expertise & Experience in Protocol Design: The Sonogashira coupling is sensitive to the reaction conditions. The use of a copper co-catalyst, such as CuI, is crucial for the activation of the terminal alkyne. An amine base, such as triethylamine or diisopropylethylamine, serves as both the base and often as a solvent. For substrates that are sensitive to copper, copper-free conditions have been developed, often requiring a stronger base and a more specialized ligand.
Self-Validating System: The disappearance of the starting materials and the appearance of the product can be monitored by TLC. The characteristic alkyne stretch in the IR spectrum and the corresponding signals in the ¹H and ¹³C NMR spectra confirm the successful coupling.
Experimental Protocol: Sonogashira Coupling of 5-Bromo-2-(trifluoromethyl)thiazole with Phenylacetylene
| Reagent | MW | Equivalents | Amount |
| 5-Bromo-2-(trifluoromethyl)thiazole | 232.02 | 1.0 | 232 mg (1.0 mmol) |
| Phenylacetylene | 102.14 | 1.2 | 123 mg (1.2 mmol) |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 14 mg (0.02 mmol) |
| CuI | 190.45 | 0.04 | 7.6 mg (0.04 mmol) |
| Triethylamine | - | - | 5 mL |
| THF | - | - | 5 mL |
Procedure:
-
To a Schlenk flask, add 5-bromo-2-(trifluoromethyl)thiazole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add THF and triethylamine, followed by phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-(phenylethynyl)-2-(trifluoromethyl)thiazole.
Heck Reaction: Olefination of the Thiazole Core
The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new C-C bond, leading to the synthesis of vinyl-substituted trifluoromethylthiazoles.[6][12] This reaction is a powerful tool for the synthesis of styrenic and acrylic acid derivatives.
Expertise & Experience in Protocol Design: The success of the Heck reaction is highly dependent on the choice of catalyst, base, and solvent. A phosphine-free catalyst system, such as Pd(OAc)₂, can be effective, particularly with electron-deficient aryl bromides. A hindered organic base like triethylamine or an inorganic base such as sodium acetate is commonly used. High-boiling polar aprotic solvents like DMF or DMA are often employed to ensure the reaction goes to completion.
Self-Validating System: The formation of the new C=C double bond can be confirmed by the appearance of characteristic signals in the vinyl region of the ¹H NMR spectrum and the disappearance of the starting alkene signals.
Experimental Protocol: Heck Reaction of 5-Bromo-2-(trifluoromethyl)thiazole with Styrene
| Reagent | MW | Equivalents | Amount |
| 5-Bromo-2-(trifluoromethyl)thiazole | 232.02 | 1.0 | 232 mg (1.0 mmol) |
| Styrene | 104.15 | 1.5 | 156 mg (1.5 mmol) |
| Pd(OAc)₂ | 224.50 | 0.05 | 11 mg (0.05 mmol) |
| P(o-tolyl)₃ | 304.37 | 0.1 | 30 mg (0.1 mmol) |
| Triethylamine | 101.19 | 2.0 | 202 mg (2.0 mmol) |
| DMF | - | - | 5 mL |
Procedure:
-
To a sealed tube, add 5-bromo-2-(trifluoromethyl)thiazole, Pd(OAc)₂, P(o-tolyl)₃, and triethylamine.
-
Add DMF and styrene.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature and pour into water (20 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-styryl-2-(trifluoromethyl)thiazole.
Buchwald-Hartwig Amination: Construction of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[13][14] This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is present in a vast number of pharmaceuticals.
Expertise & Experience in Protocol Design: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig ligand families (e.g., XPhos, SPhos, RuPhos), are highly effective. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine. Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.
Self-Validating System: The formation of the C-N bond can be confirmed by the disappearance of the N-H proton signal (for primary amines) in the ¹H NMR spectrum and the appearance of a new set of aromatic signals corresponding to the coupled product.
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-2-(trifluoromethyl)thiazole with Morpholine
| Reagent | MW | Equivalents | Amount |
| 5-Bromo-2-(trifluoromethyl)thiazole | 232.02 | 1.0 | 232 mg (1.0 mmol) |
| Morpholine | 87.12 | 1.2 | 105 mg (1.2 mmol) |
| Pd₂(dba)₃ | 915.72 | 0.01 | 9.2 mg (0.01 mmol) |
| XPhos | 476.62 | 0.04 | 19 mg (0.04 mmol) |
| NaOtBu | 96.10 | 1.4 | 135 mg (1.4 mmol) |
| Toluene | - | - | 5 mL |
Procedure:
-
To a glovebox, add 5-bromo-2-(trifluoromethyl)thiazole, Pd₂(dba)₃, XPhos, and NaOtBu to a vial.
-
Add toluene and morpholine.
-
Seal the vial and heat the reaction mixture to 100 °C for 12 hours.
-
Cool the reaction to room temperature and pass through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-(2-(trifluoromethyl)thiazol-5-yl)morpholine.
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNA r)
The electron-deficient nature of the 2-(trifluoromethyl)thiazole ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles.[15][16] This provides a direct method for introducing heteroatom functionalities at the 5-position.
Expertise & Experience in Protocol Design: SNAr reactions are typically performed with strong nucleophiles such as alkoxides or thiolates. The reaction is often carried out in a polar aprotic solvent like DMF or DMSO to facilitate the formation of the Meisenheimer complex intermediate. The reaction temperature can be varied to control the rate of reaction.
Self-Validating System: The success of the reaction is evident from the disappearance of the starting bromide and the appearance of a new product with the incorporated nucleophile, which can be confirmed by mass spectrometry and NMR.
Experimental Protocol: SNAr of 5-Bromo-2-(trifluoromethyl)thiazole with Sodium Methoxide
| Reagent | MW | Equivalents | Amount |
| 5-Bromo-2-(trifluoromethyl)thiazole | 232.02 | 1.0 | 232 mg (1.0 mmol) |
| Sodium Methoxide (25% in MeOH) | 54.02 | 1.5 | 324 µL (1.5 mmol) |
| DMF | - | - | 5 mL |
Procedure:
-
To a round-bottom flask, add 5-bromo-2-(trifluoromethyl)thiazole and DMF.
-
Add sodium methoxide solution dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 4 hours.
-
Cool the reaction to room temperature and pour into ice-water (20 mL).
-
Extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 5-methoxy-2-(trifluoromethyl)thiazole.
Metal-Halogen Exchange: A Route to Nucleophilic Thiazoles
Metal-halogen exchange, typically using an organolithium reagent, provides a powerful method for converting the C-Br bond into a C-Li bond, generating a potent nucleophile that can react with a variety of electrophiles.[17][18][19][20]
Expertise & Experience in Protocol Design: This reaction must be carried out under strictly anhydrous and inert conditions at low temperatures (typically -78 °C) to prevent unwanted side reactions. The choice of organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) can influence the rate and selectivity of the exchange. The resulting thiazolyl-lithium species is highly reactive and should be quenched with the desired electrophile at low temperature.
Self-Validating System: The successful formation of the lithiated species is inferred by the isolation of the product after quenching with a known electrophile. For example, quenching with DMF followed by an acidic workup should yield the corresponding aldehyde.
Experimental Protocol: Lithium-Bromine Exchange and Quenching with an Electrophile (DMF)
| Reagent | MW | Equivalents | Amount |
| 5-Bromo-2-(trifluoromethyl)thiazole | 232.02 | 1.0 | 232 mg (1.0 mmol) |
| n-BuLi (2.5 M in hexanes) | 64.06 | 1.1 | 0.44 mL (1.1 mmol) |
| Anhydrous THF | - | - | 10 mL |
| Anhydrous DMF | 73.09 | 1.5 | 110 mg (1.5 mmol) |
Procedure:
-
To a flame-dried, three-necked flask under argon, add 5-bromo-2-(trifluoromethyl)thiazole and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-BuLi dropwise via syringe and stir for 30 minutes at -78 °C.
-
Add anhydrous DMF dropwise and stir for an additional 1 hour at -78 °C.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl (5 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 2-(trifluoromethyl)thiazole-5-carbaldehyde.
Conclusion
The bromine atom at the 5-position of 2-(trifluoromethyl)thiazole is a strategically placed functional handle that provides access to a vast chemical space. Through a judicious choice of reaction conditions, this versatile building block can be efficiently transformed into a wide array of more complex molecules. The palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange protocols detailed in this guide provide a robust foundation for researchers in drug discovery and materials science to exploit the full synthetic potential of this valuable heterocyclic scaffold. The principles and methodologies outlined herein are designed to be both informative for the seasoned chemist and accessible to those new to the field, fostering innovation and accelerating the development of novel chemical entities.
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Examples of drug candidates with 5-(trifluoromethyl)-2-thiazolamine moiety. - ResearchGate. Available from: [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]
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Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. Available from: [Link]
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Synthesis of 5-substituted thiazoles | Download Table - ResearchGate. Available from: [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available from: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. Available from: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. Available from: [Link]
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Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Available from: [Link]
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Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes - MDPI. Available from: [Link]
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(PDF) Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article - ResearchGate. Available from: [Link]
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Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar. Available from: [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. Available from: [Link]
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Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed. Available from: [Link]
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Trifluoromethylation - Wikipedia. Available from: [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. Available from: [Link]
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(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. Available from: [Link]
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Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems - NIH. Available from: [Link]
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On the influence of the trifluoromethyl group in the selectivity of nucleophilic substitution in aromatic compounds - Sci-Hub. Available from: [Link]
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Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. Available from: [Link]
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General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - NIH. Available from: [Link]
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Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - Semantic Scholar. Available from: [Link]
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Scheme 1: Palladium-catalyzed Heck-type reaction of... - ResearchGate. Available from: [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. Available from: [Link]
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Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available from: [Link]
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Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC - PubMed Central. Available from: [Link]
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Preparation of 2- and 5Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling | Request PDF - ResearchGate. Available from: [Link]
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The Mechanism of Lithium-Halogen Exchange - Macmillan Group. Available from: [Link]
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Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC - NIH. Available from: [Link]
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lithium halogen exchange #1 revised. Available from: [Link]
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Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - MDPI. Available from: [Link]
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Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas - MDPI. Available from: [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. Available from: [Link]
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Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC. Available from: [Link]
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Application and synthesis of thiazole ring in clinically approved drugs - PubMed. Available from: [Link]
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Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams - Journal of Student Scholarhip - TCNJ. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis of 2-Carboxythiazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, prized for its diverse biological activities and its presence in numerous approved pharmaceuticals.[1][2] Specifically, 2-carboxythiazole derivatives serve as crucial building blocks and key intermediates in the synthesis of complex molecules, including anti-cancer agents like Dasatinib and potent α-glucosidase inhibitors.[3][4][5] Their utility stems from the carboxylic acid moiety, which provides a versatile handle for amide bond formation, esterification, and other critical functional group interconversions. This guide offers a comprehensive exploration of the principal synthetic strategies for accessing 2-carboxythiazole derivatives, grounded in mechanistic understanding and field-proven protocols. We will dissect the classic Hantzsch thiazole synthesis, direct functionalization pathways such as ester hydrolysis and oxidation, and modern, efficient alternatives, providing researchers with the foundational knowledge and practical methodologies required for their successful application in drug discovery and development.[6][7][8]
The Strategic Importance of the 2-Carboxythiazole Scaffold
The thiazole nucleus is a privileged structure in drug design, conferring favorable pharmacokinetic properties and engaging in critical binding interactions with biological targets.[2][9] The introduction of a carboxylic acid group at the C-2 position significantly expands its synthetic potential. This functional group is not merely a synthetic handle; it can also act as a key pharmacophoric element, forming essential hydrogen bonds or salt bridges with amino acid residues in enzyme active sites or receptors.[2][10] Consequently, robust and scalable synthetic routes to these derivatives are of paramount importance to the pharmaceutical industry.[5][11]
Core Synthetic Methodologies
The synthesis of 2-carboxythiazoles can be broadly categorized into two approaches: (A) construction of a pre-functionalized thiazole ring, and (B) post-cyclization functionalization of a thiazole core at the C-2 position.
The Hantzsch Thiazole Synthesis: A Foundational Approach
First described by Arthur Hantzsch in 1887, this reaction remains one of the most reliable and versatile methods for constructing the thiazole core.[12][13] The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[14] While this method does not directly yield a 2-carboxythiazole, it is the primary route to 2-aminothiazole or 2-alkyl/arylthiazole precursors, which can then be converted to the target carboxylic acid.
Mechanistic Rationale: The reaction is driven by the formation of the highly stable, aromatic thiazole ring. It initiates with a nucleophilic attack (SN2 reaction) of the highly nucleophilic sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone.[12][14] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step leads to the final thiazole product.[12][14]
To access precursors for 2-carboxythiazoles, this reaction can be adapted. For example, using thiourea as the thioamide component yields 2-aminothiazoles.[1][12] The amino group can then be transformed into a carboxylic acid via multi-step sequences, such as diazotization followed by cyanation and hydrolysis, although these are often low-yielding. A more direct precursor approach involves using thiooxamic acid or its esters, though these reagents are less common.
Hydrolysis of Thiazole-2-Carboxylate Esters
The most direct and common method for preparing thiazole-2-carboxylic acid is the saponification of a corresponding ester, typically an ethyl or methyl ester.[6][7] This method is advantageous due to its simplicity and generally high yields. The primary challenge lies in the synthesis of the starting ester.
Causality Behind the Protocol: The reaction is a standard base-catalyzed ester hydrolysis. A strong base, such as potassium hydroxide (KOH), is used to nucleophilically attack the ester's carbonyl carbon.[6] The resulting tetrahedral intermediate collapses, expelling the alkoxide leaving group. The reaction is driven to completion by the irreversible deprotonation of the newly formed carboxylic acid by the strong base, forming a carboxylate salt. A subsequent acidification step with a strong mineral acid (e.g., HCl) is essential to protonate the carboxylate, precipitating the neutral, often less soluble, thiazole-2-carboxylic acid.[6][7]
Oxidation of 2-Substituted Thiazoles
Another viable strategy involves the oxidation of a thiazole precursor bearing an oxidizable group at the C-2 position, such as a hydroxymethyl or an aldehyde group.[8] This approach is particularly useful when the corresponding 2-halomethylthiazole is accessible.
Mechanistic Considerations: The oxidation of a thiazole-2-aldehyde to the carboxylic acid can be achieved using various oxidizing agents. A patented method describes the use of a mixture of nitric acid and sulfuric acid.[8] This powerful oxidizing medium efficiently converts the aldehyde to the carboxylic acid. The choice of oxidant is critical to avoid degradation of the sensitive thiazole ring.
Comparative Analysis of Synthetic Routes
The optimal synthetic route depends on the availability of starting materials, desired scale, and substituent tolerance.
| Synthetic Route | Key Starting Materials | Core Reagents | Typical Yield | Advantages | Disadvantages |
| Hantzsch + Conversion | α-Haloketone, Thiourea | Base, Diazotizing agents, Cyanide, Acid/Base | Variable (Multi-step) | High versatility, builds complex thiazoles.[1][12] | Indirect, often requires multiple steps to install the carboxyl group. |
| Ester Hydrolysis | Thiazole-2-carboxylate ester | KOH or NaOH, HCl | Good to Excellent (often >80%) | High-yielding, simple, direct final step.[6][7] | Requires prior synthesis of the ester precursor. |
| Oxidation of Precursors | 2-Aldehyde or 2-Hydroxymethyl-thiazole | HNO₃/H₂SO₄, other oxidants | Moderate to Good | Utilizes different starting materials.[8] | Risk of ring degradation with harsh oxidants; requires specific precursors. |
| Modern Cyclizations | N-substituted α-amino acids | SOCl₂, DBU | Excellent | Mild, metal-free, scalable, novel approach.[15] | May have a more limited substrate scope compared to Hantzsch. |
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, providing a basis for practical application in a research setting.
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a foundational thiazole core which, while not a 2-carboxy derivative itself, illustrates the fundamental and high-yielding nature of the Hantzsch reaction.[12]
-
Reagent Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).
-
Reaction Setup: Add 5 mL of methanol and a magnetic stir bar to the vial.
-
Heating: Place the vial on a hot plate set to approximately 100°C and stir the mixture for 30 minutes. The reaction is typically exothermic.
-
Workup - Neutralization: After cooling to room temperature, pour the reaction mixture into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution. Swirl to mix thoroughly. This step neutralizes the HBr salt of the product, causing the free base to precipitate.[14]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake with ample water to remove inorganic salts. Allow the product to air dry on a watch glass. The product is often pure enough for characterization without further purification.[12]
-
Characterization: Confirm product identity via melting point determination, TLC analysis (e.g., 50% ethyl acetate/hexane), and NMR spectroscopy.[12]
Protocol 2: Synthesis of Thiazole-2-carboxylic Acid via Ester Hydrolysis
This protocol details the direct conversion of an ester to the target carboxylic acid.[6][7]
-
Reagent Preparation: Dissolve ethyl 2-thiazolecarboxylate (1.355 mmol, 213 mg) in 3 mL of ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Saponification: Add a 2N aqueous solution of potassium hydroxide (KOH) (3.5 mL, 7.0 mmol, ~5 eq.). The use of a significant excess of base ensures the reaction proceeds to completion.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 2 hours. Monitor the reaction by TLC until the starting ester is fully consumed.
-
Acidification & Precipitation: Carefully acidify the reaction mixture by adding a 2N aqueous solution of hydrochloric acid (HCl) (3.5 mL, 7.0 mmol) or until the pH is ~1-2. The solution should be cooled in an ice bath during acidification to control any exotherm.
-
Isolation: Allow the acidified mixture to stand, preferably overnight in a refrigerator, to promote complete crystallization. Collect the precipitated needle-like crystals of thiazole-2-carboxylic acid by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold water and dry under vacuum. Recrystallization from a suitable solvent (e.g., water or ethanol/water) can be performed if higher purity is required.
Conclusion and Future Outlook
The synthesis of 2-carboxythiazole derivatives is a mature field, yet one that continues to evolve. While the Hantzsch synthesis followed by functional group manipulation and the direct hydrolysis of esters remain the workhorses for accessing these vital compounds, modern innovations are providing milder, more efficient, and scalable alternatives.[1][15] The development of novel one-pot, multi-component reactions and advanced catalytic systems promises to further streamline the synthesis of these valuable scaffolds.[1][16] For researchers in drug discovery, a thorough understanding of these diverse synthetic strategies is essential for the rational design and efficient production of the next generation of thiazole-based therapeutics.
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Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. [Link]
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Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
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Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]
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Discovery of N-(phenylsulfonyl)thiazole-2-carboxamides as potent α-glucosidase inhibitors. Drug Development Research. [Link]
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A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]
- Processes for preparing thiazole carboxylic acids.
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Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. PubMed. [Link]
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The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Hantzsch Thiazole Synthesis. SynArchive. [Link]
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The Rising Therapeutic Potential of 5-Bromothiazole Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Thiazole Scaffold and the Significance of Bromination
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged structure" in drug design. The introduction of a bromine atom at the 5-position of the thiazole ring creates 5-bromothiazole, a versatile synthetic intermediate and a pharmacophore in its own right. This strategic bromination significantly influences the molecule's lipophilicity, electronic profile, and steric properties, thereby modulating its interaction with biological targets and opening new avenues for therapeutic intervention.[1] This guide provides an in-depth exploration of the diverse biological activities of 5-bromothiazole derivatives, offering technical insights for researchers and professionals in drug development.
Anticancer Activity: A Multi-pronged Attack on Malignancy
5-Bromothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3][4] Their mechanisms of action are multifaceted, often involving the disruption of key cellular processes essential for tumor growth and survival.
Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest
A primary mechanism by which 5-bromothiazole compounds exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][4] By modulating critical signaling pathways, these compounds can halt the uncontrolled proliferation of cancer cells and trigger their self-destruction. For instance, some derivatives have been shown to inhibit key kinases involved in cell cycle progression, leading to arrest at specific phases, such as the G1/S or G2/M phase.[4]
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies have demonstrated that the anticancer potency of 5-bromothiazole derivatives is significantly influenced by the nature of substituents at other positions of the thiazole ring. For example, the introduction of bulky lipophilic groups can enhance cell membrane permeability and improve interaction with hydrophobic pockets within target proteins.[1] The presence of specific aryl or heteroaryl moieties can also dictate the selectivity and potency of these compounds against different cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative 5-bromothiazole-containing compounds against various human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-Pyrazoline Hybrid | HeLa (Cervical Cancer) | 0.86 | [5] |
| Thiazolone Derivative | HeLa (Cervical Cancer) | 4.12 | [3] |
| Benzylidene Hydrazinyl Thiazole | MCF-7 (Breast Cancer) | 2.57 | [4] |
| Benzylidene Hydrazinyl Thiazole | HepG2 (Liver Cancer) | 7.26 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
A standard method to evaluate the in vitro anticancer activity of 5-bromothiazole compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 5-bromothiazole test compounds and a vehicle control. Include a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for MIC determination by broth microdilution.
Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention
Beyond their direct cytotoxic and antimicrobial effects, 5-bromothiazole derivatives have shown potential as inhibitors of various enzymes implicated in disease pathogenesis.
Monoacylglycerol Lipase (MAGL) Inhibition
Certain highly functionalized 5-bromo-2-aminothiazoles have been identified as inhibitors of monoacylglycerol lipase (MAGL) in the micromolar range. [5]MAGL is an enzyme that plays a crucial role in the endocannabinoid system, and its inhibition is being explored for the treatment of neuroinflammatory and neurodegenerative diseases.
Kinase Inhibition
The 2-aminothiazole scaffold is a well-established template for the design of kinase inhibitors. [7]While specific studies on 5-bromothiazole derivatives as kinase inhibitors are emerging, the structural similarities to known kinase inhibitors like Dasatinib suggest that this class of compounds could be developed as potent and selective inhibitors of various kinases involved in cancer and inflammatory diseases. [2]
Other Enzyme Targets
The versatility of the 5-bromothiazole scaffold suggests its potential to inhibit other enzyme classes. For example, related thiazole derivatives have been investigated as inhibitors of α-glucosidase for the management of diabetes and cholinesterases for the treatment of Alzheimer's disease. [8][9]
Synthesis of 5-Bromothiazole Derivatives
The synthesis of 5-bromothiazole derivatives often starts from commercially available 5-bromothiazole or involves the bromination of a pre-formed thiazole ring. [10][11]The classical Hantzsch thiazole synthesis is a common method for constructing the thiazole core, which can then be subjected to electrophilic bromination, typically using N-bromosuccinimide (NBS). [1]The 5-bromo-2-aminothiazole intermediate is particularly valuable as it allows for further functionalization at the amino group to generate diverse libraries of compounds. [2]
Caption: General synthetic pathway to 5-bromothiazole derivatives.
Conclusion and Future Perspectives
5-Bromothiazole compounds represent a versatile and promising scaffold in medicinal chemistry with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their potential as enzyme inhibitors, underscores their therapeutic potential. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, elucidation of their detailed mechanisms of action, and in vivo evaluation to translate the promising in vitro findings into tangible therapeutic outcomes. The continued exploration of the structure-activity relationships of 5-bromothiazole derivatives will undoubtedly pave the way for the development of next-generation drugs for a range of diseases.
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The Trifluoromethylthiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Fluorine in Drug Design
The introduction of fluorine into molecular scaffolds has become a paramount strategy in contemporary drug design, with approximately 20% of all pharmaceuticals on the market containing this unique halogen.[1] The trifluoromethyl (CF3) group, in particular, stands out for its profound impact on the physicochemical and biological properties of drug candidates.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable tool for medicinal chemists seeking to optimize lead compounds.[1][3] When incorporated into a heterocyclic ring system like thiazole, the CF3 group can significantly enhance a molecule's therapeutic potential, leading to the development of novel drug candidates with improved efficacy and pharmacokinetic profiles. This guide provides a comprehensive overview of the role of trifluoromethylthiazoles in medicinal chemistry, covering their synthesis, key properties, and diverse therapeutic applications.
Physicochemical and Pharmacological Significance of the Trifluoromethyl Group
The trifluoromethyl group imparts a unique set of properties to a molecule that can dramatically influence its behavior in a biological system. Understanding these properties is crucial for the rational design of trifluoromethylthiazole-based drugs.
-
Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, which can enhance a drug's ability to cross cell membranes and reach its target.[1] This increased lipophilicity can also improve binding affinity to hydrophobic pockets in target proteins.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation.[1] This increased stability can lead to a longer half-life and improved bioavailability of a drug.
-
Modulation of pKa: As a strong electron-withdrawing group, the CF3 moiety can lower the pKa of nearby acidic or basic functional groups. This can alter the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and target interactions.
-
Conformational Effects: The steric bulk of the trifluoromethyl group can influence the conformation of a molecule, locking it into a bioactive conformation or preventing rotation around certain bonds.
Synthetic Strategies for Trifluoromethylthiazoles
The synthesis of trifluoromethylthiazoles can be achieved through various methods, with the choice of strategy often depending on the desired substitution pattern on the thiazole ring.
Hantzsch Thiazole Synthesis and Related Cyclocondensations
A classic and versatile method for constructing the thiazole ring is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide. For the synthesis of trifluoromethylthiazoles, trifluoromethylated building blocks are employed.
Experimental Protocol: Synthesis of 2-Amino-5-trifluoromethylthiazole
This protocol describes a common method for the synthesis of a key building block, 2-amino-5-trifluoromethylthiazole, which can be further modified.
Materials and Reagents:
-
3-Bromo-1,1,1-trifluoroacetone
-
Thiourea
-
Ethanol
Procedure:
-
Dissolve thiourea (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add 3-bromo-1,1,1-trifluoroacetone (1.0 equivalent) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-amino-5-trifluoromethylthiazole.
-
The crude product can be purified by recrystallization or column chromatography.
[3+2] Cycloaddition Reactions
Modern synthetic approaches, such as [3+2] cycloaddition reactions, offer efficient and regioselective routes to highly substituted trifluoromethylthiazoles. For instance, the reaction of pyridinium 1,4-zwitterionic thiolates with in situ generated trifluoroacetonitrile (CF3CN) provides a metal-free pathway to 2-trifluoromethyl-4,5-disubstituted thiazoles.[4]
Experimental Protocol: Synthesis of 2-Trifluoromethyl-4,5-disubstituted Thiazoles via [3+2] Cycloaddition [4]
Materials and Reagents:
-
Substituted pyridinium 1,4-zwitterionic thiolate
-
2,2,2-Trifluoroacetaldehyde O-(aryl)oxime
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the pyridinium 1,4-zwitterionic thiolate (1.0 equivalent) in the chosen solvent.
-
Add 2,2,2-trifluoroacetaldehyde O-(aryl)oxime (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 2-trifluoromethyl thiazole.
Therapeutic Applications of Trifluoromethylthiazoles
The unique properties conferred by the trifluoromethyl group have led to the exploration of trifluoromethylthiazoles in a wide range of therapeutic areas.
Anticancer Agents
Trifluoromethylthiazoles have shown significant promise as anticancer agents. The incorporation of a trifluoromethyl group into the thiazolo[4,5-d]pyrimidine scaffold has resulted in compounds with potent antiproliferative activity against various cancer cell lines. For example, 7-chloro-3-phenyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione has demonstrated notable in vitro anticancer activity.[5]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3b | NCI-60 Panel | Varies | [5] |
| Compound 8j | Gram-positive bacteria | MIC: 4-16 µg/mL | [7] |
| Compound 29 | HIV-1 (PBMCs) | EC50: 0.25-0.74 µM | [2][6] |
| Compound 11h | M. luteus, S. aureus | MIC: 3.9 µg/mL | [1] |
Antiviral and Antibacterial Agents
The trifluoromethylthiazole motif is also a key feature in the development of novel antiviral and antibacterial agents. 4-Trifluoromethyl bithiazole derivatives have been identified as broad-spectrum antimicrobial agents, exhibiting activity against various viruses and bacteria.[7] Notably, some of these compounds have shown synergistic activity with existing antibiotics against resistant bacterial strains.[7] Furthermore, 2-trifluoromethylthiazole-5-carboxamides have been developed as anti-HIV agents that impact HIV mRNA processing.[2][8]
Anti-inflammatory Agents
The anti-inflammatory potential of trifluoromethylthiazoles is another active area of research. The trifluoromethyl group can enhance the activity of compounds targeting key inflammatory pathways. While specific examples of trifluoromethylthiazoles as anti-inflammatory agents are emerging, the related trifluoromethylpyrazoles have shown significant promise as selective COX-2 inhibitors.[9][10] This suggests that the trifluoromethylthiazole scaffold holds potential for the development of novel anti-inflammatory drugs.
Structure-Activity Relationships (SAR)
The biological activity of trifluoromethylthiazole derivatives is highly dependent on the substitution pattern around the core scaffold. SAR studies are crucial for optimizing the potency and selectivity of these compounds.
For instance, in a series of 4-trifluoromethyl bithiazoles, the nature and position of substituents on the phenyl ring attached to the second thiazole were found to significantly influence both antiviral and antibacterial activity.[7] Similarly, for 2-trifluoromethylthiazole-5-carboxamides with anti-HIV activity, modifications to the benzothiazole moiety attached to the amide nitrogen led to significant changes in potency.[2] These studies underscore the importance of systematic structural modifications to identify the key determinants of biological activity.
Pharmacokinetics and Drug Metabolism
The pharmacokinetic profile of a drug is a critical determinant of its clinical success. The trifluoromethyl group generally enhances metabolic stability, which can lead to a longer in vivo half-life.[1] However, the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a trifluoromethylthiazole-containing drug are influenced by the entire molecular structure.
While specific pharmacokinetic data for many trifluoromethylthiazole drug candidates are not yet publicly available, general principles of drug metabolism suggest that the thiazole ring itself can be subject to oxidation or other metabolic transformations. The interplay between the stabilizing effect of the CF3 group and the potential metabolic liabilities of the rest of the molecule must be carefully considered during drug development.
Conclusion and Future Perspectives
The trifluoromethylthiazole scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its unique combination of a metabolically robust, lipophilic trifluoromethyl group and a versatile thiazole heterocycle provides a powerful platform for the design of novel therapeutic agents. The diverse biological activities exhibited by this class of compounds, including anticancer, antiviral, antibacterial, and anti-inflammatory properties, highlight the immense potential for future drug discovery efforts.
Future research in this area will likely focus on:
-
The development of more efficient and stereoselective synthetic methodologies to access a wider range of structurally diverse trifluoromethylthiazoles.
-
In-depth exploration of the mechanism of action of bioactive trifluoromethylthiazoles to identify novel biological targets.
-
Systematic investigation of the pharmacokinetic and toxicological profiles of lead compounds to facilitate their translation into clinical candidates.
-
The application of computational modeling and machine learning to guide the design of next-generation trifluoromethylthiazole-based drugs with enhanced potency, selectivity, and safety profiles.
By leveraging the unique properties of the trifluoromethylthiazole scaffold, medicinal chemists are well-positioned to develop innovative medicines to address a wide range of unmet medical needs.
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The Strategic Utility of Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate: An In-depth Technical Guide for Researchers
Introduction: Unveiling a Privileged Scaffold in Modern Chemistry
In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and heterocyclic scaffolds has become a cornerstone of rational molecular design. Among the myriad of building blocks available to the discerning chemist, Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate stands out as a particularly versatile and potent intermediate. Its unique trifluoromethyl group enhances crucial properties such as lipophilicity and metabolic stability, while the strategically positioned bromine atom serves as a versatile handle for a host of cross-coupling reactions.[1] This guide provides an in-depth exploration of this powerful building block, from its synthesis and reactivity to its application in the creation of novel, high-value molecules.
The thiazole ring itself is a well-established pharmacophore, present in a multitude of biologically active compounds. Its derivatives are known to exhibit a wide range of therapeutic properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities.[2] The addition of a trifluoromethyl group often enhances the biological efficacy of a molecule, a trend that has fueled significant interest in trifluoromethylated heterocyclic building blocks. This guide will delve into the practical synthesis and derivatization of this compound, offering field-proven insights and detailed protocols to empower researchers in their quest for the next generation of therapeutics and crop protection agents.
Physicochemical Properties and Handling
A solid understanding of the physical and chemical characteristics of a building block is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrF₃NO₂S | [1] |
| Molecular Weight | 304.08 g/mol | [1] |
| CAS Number | 72850-79-4 | [1] |
| Appearance | Off-white to yellow solid | Generic Supplier Data |
| Storage | Store at room temperature in a dry, well-ventilated area. | [1] |
Safety and Handling: As with all halogenated and trifluoromethylated organic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of the Core Building Block: A Two-Step Approach
The synthesis of this compound is most effectively approached through a two-step sequence, beginning with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a Sandmeyer reaction to introduce the bromine atom at the 5-position.
Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of thiazole rings from an α-haloketone and a thioamide.[3][4] In this case, a trifluoromethylated β-ketoester is reacted with thiourea to yield the corresponding 2-aminothiazole.
Diagram: Hantzsch Thiazole Synthesis Workflow
Caption: General workflow for the Hantzsch synthesis of the aminothiazole intermediate.
Detailed Experimental Protocol (Representative):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x volume of reaction mixture). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at a convenient reflux temperature.
-
Slight Excess of Thiourea: A small excess of thiourea ensures the complete consumption of the more expensive α-haloketone.
-
Neutralization with Sodium Bicarbonate: This step is crucial to quench any remaining acid and to facilitate the extraction of the product into the organic phase.
Step 2: Sandmeyer Bromination of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate
The Sandmeyer reaction is a versatile method for converting an amino group on an aromatic or heteroaromatic ring into a halide via a diazonium salt intermediate.[5][6] This reaction is ideal for introducing the bromine atom at the 5-position of the thiazole ring.
Diagram: Sandmeyer Bromination Mechanism
Caption: Key steps in the Sandmeyer bromination of the aminothiazole intermediate.
Detailed Experimental Protocol (Representative):
-
Diazotization: To a cooled (0-5 °C) solution of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) in a mixture of hydrobromic acid and water, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. To this solution, add the freshly prepared diazonium salt solution dropwise at 0-5 °C.
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Pour the mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are often unstable at higher temperatures, so maintaining a low temperature is critical to prevent their decomposition.
-
Copper(I) Bromide Catalyst: Cu(I) is essential for the catalytic cycle of the Sandmeyer reaction, facilitating the radical-nucleophilic aromatic substitution.[5]
-
Acidic Conditions: The reaction is performed in a strong acid to generate nitrous acid in situ from sodium nitrite and to keep the amino group protonated.
Reactivity and Synthetic Applications: A Gateway to Molecular Diversity
The true value of this compound lies in its ability to serve as a versatile platform for the synthesis of more complex molecules. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, and other organic moieties.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[7][8]
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling of the bromo-thiazole building block.
Representative Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), and a base like potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition and Reaction: Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water. Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.
Stille Coupling
The Stille coupling provides an alternative and complementary method for C-C bond formation, utilizing an organotin reagent.[9][10]
Representative Stille Coupling Protocol:
-
Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 eq), the organostannane reagent (1.1 eq), and a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%).
-
Inert Atmosphere and Solvent: Establish an inert atmosphere as described for the Suzuki coupling and add an anhydrous, degassed solvent like toluene or DMF.
-
Reaction: Heat the mixture, typically between 80-110 °C, until the reaction is complete.
-
Work-up and Purification: After cooling, perform an aqueous work-up and extract the product. Purify by column chromatography.
Applications in Drug Discovery and Agrochemicals
The derivatives of this compound are of significant interest in both the pharmaceutical and agrochemical industries.
Kinase Inhibitors in Oncology
Thiazole-based compounds are prominent scaffolds in the design of kinase inhibitors for cancer therapy.[2][11][12] The ability to readily diversify the 5-position of the thiazole ring through cross-coupling reactions makes this building block particularly valuable for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against various kinase targets. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.
Fungicides in Crop Protection
The trifluoromethylthiazole moiety is also a key component in a number of modern fungicides.[1][13] These compounds often function by inhibiting essential fungal enzymes. The versatility of the bromo-thiazole building block allows for the synthesis of a wide range of analogs to screen for potent and selective antifungal activity against various plant pathogens.
Conclusion
This compound is a high-value building block that offers a powerful entry point into a rich chemical space of biologically active molecules. Its synthesis, while requiring a multi-step approach, relies on robust and well-understood chemical transformations. The true strength of this intermediate lies in its capacity for facile derivatization via modern cross-coupling methodologies, enabling the rapid generation of libraries of novel compounds for screening in drug discovery and agrochemical research. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of this key building block, with the aim of empowering researchers to leverage its full potential in their scientific endeavors.
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Guan, R., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University, 30(3), 40-42. [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. [Link]
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Siméon, F., Sobrio, F., & Gembus, V. (2012). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 77(17), 7601–7607. [Link]
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ResearchGate. The Hantzsch Thiazole Synthesis. [Link]
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Bou-Salah, G., Guesmi, Z., & Gherib, A. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1184. [Link]
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Li, G., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]
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Stanovnik, B., & Svete, J. (2004). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. Molecules, 9(11), 938–949. [Link]
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El-Sayed, N. N. E., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-24. [Link]
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Foreword: The Trifluoromethyl Group as a "Super-Substituent" in Modern Drug Discovery
An In-Depth Technical Guide to the Discovery of Novel Trifluoromethylated Heterocycles
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group standing out as a uniquely powerful modulator of molecular properties.[1][2] Unlike a simple methyl group, the CF₃ moiety is not a mere structural placeholder. Its intense electronegativity, metabolic stability, and steric bulk can profoundly enhance a molecule's lipophilicity, binding affinity, and pharmacokinetic profile.[3][4] This has led to the development of numerous successful drugs containing this "super-substituent," such as Celecoxib, Fluoxetine, and Sitagliptin.[5][6][7]
This guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond a simple survey of reactions. It is structured to provide a deep, mechanistic understanding of the core strategies used to synthesize novel trifluoromethylated heterocycles, explaining the causality behind experimental choices and providing field-proven insights into the practical application of these methods. We will explore the dominant synthetic paradigms, from direct C-H functionalization to building-block strategies, and provide the technical details necessary to translate these concepts into laboratory practice.
Strategic Approaches to Synthesis: A Mechanistic Overview
The synthesis of trifluoromethylated heterocycles can be broadly categorized into two primary strategies: the "building block" approach, where a CF₃-containing fragment is used to construct the heterocyclic core, and the "late-stage functionalization" approach, where the CF₃ group is installed directly onto a pre-formed heterocycle. The choice of strategy is dictated by factors such as the availability of starting materials, the desired regiochemistry, and the tolerance of other functional groups on the molecule.
The Building Block Strategy: Pre-emptive Installation
This robust and reliable strategy involves the cyclization or annulation of precursors that already contain the trifluoromethyl group.[3][4] This approach offers excellent control over the position of the CF₃ group and is often the most efficient way to access complex scaffolds.
-
Causality of Choice: The primary advantage here is predictability. By incorporating the CF₃ group early, chemists avoid potential issues with regioselectivity and the harsh conditions that can be associated with direct trifluoromethylation, making it ideal for molecules with sensitive functional groups. Recent advances have focused on developing novel trifluoromethylated building blocks, such as CF₃-imidoyl sulfoxonium ylides and 2,2,2-trifluoroacetyl derivatives, to expand the accessible chemical space.[8][9]
-
Illustrative Reaction: A common example is the use of 1,1,1-trifluoro-2,4-pentanedione in a condensation reaction with hydrazines to form trifluoromethylated pyrazoles. The diketone's reactivity is well-defined, ensuring the formation of the desired heterocyclic core with the CF₃ group precisely positioned.
Late-Stage Functionalization: Direct C-H Trifluoromethylation
The ability to directly convert a C-H bond on a heterocycle to a C-CF₃ bond is a paradigm-shifting capability in medicinal chemistry. It allows for the rapid diversification of complex lead compounds in the final stages of a synthetic sequence. These reactions often proceed via radical mechanisms, capitalizing on the unique reactivity of the trifluoromethyl radical (•CF₃).[2]
-
Causality of Choice: This approach is chosen for its efficiency and atom economy, avoiding the need for pre-functionalized substrates.[2] It is particularly powerful for exploring the structure-activity relationship (SAR) of a lead compound, where analogues can be quickly generated. The choice of reagent and conditions is critical for controlling selectivity, as these reactions often target the most electron-rich or sterically accessible positions on the heterocycle.
-
Key Reagents and Mechanisms:
-
Electrophilic Reagents (Umemoto's, Togni's): These reagents, such as S-(trifluoromethyl)dibenzothiophenium salts and hypervalent iodine compounds, serve as sources of an electrophilic "CF₃⁺" equivalent or, more commonly, generate the •CF₃ radical via single-electron transfer (SET).[10][11] Photoredox catalysis, using ruthenium or iridium complexes, has become a dominant method for initiating this SET process under mild, visible-light conditions.[12][13]
-
Radical Sources (CF₃I, CF₃SO₂Na): These reagents generate the •CF₃ radical under thermal, photochemical, or redox conditions. Transition metal catalysis is often employed to facilitate these transformations, controlling reactivity and selectivity.[1][13]
-
The overall workflow for the discovery and validation of a novel trifluoromethylated heterocycle follows a logical progression from synthesis to confirmation.
Caption: General workflow for the discovery of novel trifluoromethylated heterocycles.
The Engine of Modern Synthesis: Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a particularly powerful tool for trifluoromethylation, offering mild reaction conditions and high functional group tolerance.[12] The underlying principle involves a photocatalyst (PC) that, upon excitation by visible light, can engage in single-electron transfer (SET) processes to generate reactive intermediates.
A common mechanistic cycle for the trifluoromethylation of a heterocycle using an electrophilic CF₃ source like Togni's reagent is illustrated below.
Caption: Simplified mechanism for photoredox-catalyzed trifluoromethylation.
Mechanistic Causality:
-
Excitation: The photocatalyst (e.g., Ru(bpy)₃²⁺ or fac-Ir(ppy)₃) absorbs a photon of visible light, promoting it to a long-lived, higher-energy excited state (PC*).[12]
-
Single Electron Transfer (SET): The excited PC* is both a stronger oxidant and a stronger reductant than its ground state. It can donate an electron to the trifluoromethylating agent (e.g., Togni's reagent), which fragments to release the trifluoromethyl radical (•CF₃).[13] This leaves the photocatalyst in an oxidized state (PC⁺).
-
Radical Addition: The highly reactive •CF₃ radical adds to the heterocyclic substrate. For many heteroaromatics, this addition occurs at the position of highest electron density or innate reactivity.[2]
-
Rearomatization & Catalyst Turnover: The resulting radical adduct is oxidized by the PC⁺, regenerating the ground-state photocatalyst and forming a cationic intermediate which loses a proton to yield the final trifluoromethylated heterocycle. This completes the catalytic cycle.
Experimental Protocol: Photocatalytic Trifluoromethylation of Caffeine
This protocol is a representative example of a direct C-H trifluoromethylation using a photoredox catalyst and Togni's Reagent II. It is adapted from methodologies demonstrating the innate functionalization of biologically relevant heterocycles.[2]
Self-Validating System: The success of this protocol is validated at each stage. The reaction progress is monitored by ¹⁹F NMR, looking for the consumption of the Togni's reagent and the appearance of a new singlet corresponding to the product. The final structure is confirmed by a full suite of spectroscopic data, ensuring that trifluoromethylation has occurred at the expected C8 position.
Materials:
-
Caffeine (Substrate)
-
Togni's Reagent II (1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole)
-
fac-Ir(ppy)₃ (Photocatalyst)
-
Dichloromethane (DCM), HPLC Grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Blue LED light source (e.g., 450 nm)
Step-by-Step Methodology:
-
Reaction Setup: In a 10 mL oven-dried vial equipped with a magnetic stir bar, add caffeine (e.g., 97 mg, 0.5 mmol, 1.0 equiv), Togni's Reagent II (237 mg, 0.75 mmol, 1.5 equiv), and fac-Ir(ppy)₃ (6.5 mg, 0.01 mmol, 2 mol%).
-
Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon). Add 5.0 mL of dichloromethane via syringe.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED light source and begin vigorous stirring. The reaction mixture should be at ambient temperature (20-25 °C).
-
Monitoring: After 12-24 hours, take a small aliquot from the reaction mixture, dilute it with CDCl₃, and analyze by ¹⁹F NMR to check for the conversion of the starting Togni's reagent to the product.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 8-trifluoromethylcaffeine product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Characterization: The Spectroscopic Fingerprints of the CF₃ Group
Unambiguous characterization is critical to confirm the successful synthesis of a novel trifluoromethylated heterocycle. The CF₃ group provides unique spectroscopic handles that facilitate this process.[14]
| Technique | Spectroscopic Feature | Rationale & Interpretation |
| ¹⁹F NMR | Singlet (for Ar-CF₃) or Quartet (for Ar-CH₂-CF₃) | The most definitive technique. The chemical shift (typically -60 to -70 ppm for Ar-CF₃ relative to CFCl₃) is highly indicative. Coupling to adjacent protons (JHF) provides direct evidence of its position.[14] |
| ¹³C NMR | Quartet | The carbon atom of the CF₃ group appears as a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz). The carbon to which the CF₃ group is attached will also show a smaller quartet coupling (²JCF ≈ 30-40 Hz). |
| ¹H NMR | No direct signal | Protons on adjacent carbons may show small long-range coupling (JHF) to the fluorine atoms, which can aid in structural assignment. |
| IR Spectroscopy | Strong, broad absorptions | Intense C-F stretching vibrations are typically observed in the 1400-1000 cm⁻¹ region.[14] |
| Mass Spectrometry | Molecular Ion & Fragmentation | Provides the molecular weight. Characteristic fragmentation patterns often include the loss of a fluorine atom (M-19) or the entire CF₃ group (M-69).[14] |
Future Perspectives
The discovery of novel trifluoromethylated heterocycles continues to be a vibrant and highly competitive field of research. Future progress will likely focus on several key areas:
-
Enhanced Selectivity: Developing new catalytic systems that can override the innate reactivity of heterocycles to achieve trifluoromethylation at previously inaccessible positions.
-
Asymmetric Trifluoromethylation: Creating chiral centers by the asymmetric addition of a CF₃ group, a significant challenge that holds immense value for drug design.[15]
-
New Reagent Development: Designing next-generation trifluoromethylating reagents that are cheaper, more environmentally benign, and offer novel reactivity profiles.[7][10]
-
Computational Synergy: Increasing use of computational chemistry to predict reaction outcomes, elucidate complex mechanisms, and rationally design new catalysts and experiments.[16][17][18]
By integrating these innovative approaches, the scientific community will continue to unlock the vast potential of trifluoromethylated heterocyles, paving the way for the next generation of advanced medicines and materials.
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Chemical Review and Letters. (2021). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. [Link]
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Sante, L. D. (n.d.). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Chemical Communications (RSC Publishing). [Link]
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ResearchGate. (n.d.). An ab initio and DFT Study of Trifluoromethylation Using Umemoto's Reagent. [Link]
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Ball, N. D., Gary, J. B., Ye, Y., & Sanford, M. S. (2011). Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation. Journal of the American Chemical Society, 133(19), 7577–7584. [Link]
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Shankaraiah, N., et al. (2023). Stereoselective synthesis of CF3-containing spirocyclic-oxindoles using N-2,2,2-trifluoroethylisatin ketimines: an update. PubMed Central. [Link]
-
ResearchGate. (n.d.). Recently reported bioactive N−CF3 compounds. [Link]
-
Schmidt, O. (n.d.). Computational Analysis of Reaction Mechanism for Trifluoromethylation of Organic Compounds. Montclair State University. [Link]
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Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. Current Topics in Medicinal Chemistry, 14(7), 952-965. [Link]
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Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. ResearchGate. [Link]
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Synthical. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. [Link]
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ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. (n.d.). Synthesis of N-trifluoromethyl compounds to determine their aqueous stability and additional key in vitro properties. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, while the thiazole scaffold is a common motif in many biologically active compounds.[1][2] The bromine atom at the 5-position provides a convenient handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the rapid generation of diverse compound libraries for drug discovery and development.[3]
This guide provides a comprehensive overview of the Suzuki coupling reaction with this compound, including mechanistic insights, detailed experimental protocols, and troubleshooting strategies. The information presented is intended to equip researchers with the knowledge and practical guidance necessary to successfully employ this powerful synthetic transformation.
Mechanistic Considerations
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiazole substrate to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its derivative) is transferred to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[4]
The electron-withdrawing nature of the trifluoromethyl and carboxylate groups on the thiazole ring can influence the reactivity of the substrate. These groups can make the C-Br bond more susceptible to oxidative addition. However, the overall success of the reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
The Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are crucial for the success of the reaction, as water can lead to protodeboronation of the boronic acid.[5]
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Therefore, all reactions should be performed under an inert atmosphere of nitrogen or argon.[6]
-
Safety: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Recommended Reaction Conditions
The optimal reaction conditions will vary depending on the specific boronic acid used. The following table provides a starting point for optimization.
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Catalyst choice can significantly impact yield. Screening may be necessary. |
| Ligand | SPhos, XPhos, RuPhos | Often used with Pd₂(dba)₃ to form a highly active catalyst in situ.[7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can influence the rate of transmetalation.[5] |
| Solvent | 1,4-Dioxane, Toluene, DMF, with or without water | A mixture of an organic solvent and water is often used to facilitate the dissolution of the base. |
| Temperature | 80-120 °C | Higher temperatures may be required for less reactive boronic acids. |
| Reaction Time | 2-24 hours | Monitor reaction progress by TLC or LC-MS. |
Step-by-Step Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (N₂ or Ar)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a different palladium source/ligand combination. |
| Low reaction temperature | Increase the reaction temperature. | |
| Inefficient base | Try a stronger base such as Cs₂CO₃ or K₃PO₄. | |
| Protodeboronation of boronic acid | Presence of water | Use anhydrous solvents and degas all liquids thoroughly. |
| Boronic acid instability | Consider using a more stable boronic acid derivative, such as a boronate ester or a trifluoroborate salt.[5][8] | |
| Formation of side products | Homocoupling of boronic acid | Use a lower catalyst loading or a different ligand. |
| Decomposition of starting material | Lower the reaction temperature and monitor the reaction closely. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of this compound. By understanding the reaction mechanism and carefully optimizing the reaction conditions, researchers can efficiently synthesize a wide variety of novel thiazole derivatives with potential applications in drug discovery and agrochemical development. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists working in these fields.
References
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Synthesis (Stuttg). 2019 Mar;51(6):1342-1352.
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Application Notes & Protocols: The Buchwald-Hartwig Amination of 5-Bromothiazoles
Introduction: The Strategic Importance of Aminothiazoles
The thiazole motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials. The ability to forge carbon-nitrogen (C-N) bonds to this heterocyclic core is paramount for analogue synthesis and the fine-tuning of molecular properties. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for this transformation.[1][2] It provides a direct and efficient route to synthesize aryl and heteroaryl amines, often succeeding where traditional methods like nucleophilic aromatic substitution fail due to the electronic nature of the substrates.[1][2]
This guide provides an in-depth analysis and a field-proven protocol for the Buchwald-Hartwig amination of 5-bromothiazoles. We will explore the mechanistic underpinnings of the reaction, guide the rational selection of catalysts and reagents, and offer a detailed, step-by-step procedure designed for immediate application in a research and development setting.
Mechanistic Overview: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined Pd(0)/Pd(II) catalytic cycle.[3] Understanding this mechanism is not merely academic; it is the key to rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][4]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 5-bromothiazole.[3][5] This is often the rate-determining step and is heavily influenced by the ligand bound to the palladium center.[5][6] For electron-rich heteroaromatics like thiazole, this step can be challenging, necessitating the use of highly active catalytic systems.[7][8]
-
Amine Coordination & Deprotonation : The resulting Pd(II) complex coordinates with the incoming amine nucleophile. A base then deprotonates the coordinated amine to form a palladium-amido complex.[3] The choice of base is critical to ensure this step is efficient without degrading the substrate or product.[7]
-
Reductive Elimination : This final, product-forming step involves the formation of the new C-N bond as the desired 5-aminothiazole product is expelled from the palladium coordination sphere.[2][3] This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][6] Bulky, electron-rich ligands are crucial as they accelerate this step, preventing side reactions.[3][9]
An unproductive side reaction, β-hydride elimination, can sometimes compete with reductive elimination, particularly with primary amines, leading to hydrodehalogenation of the starting material.[2][9] The selection of an appropriate ligand is the primary strategy to mitigate this pathway.[9]
Caption: The catalytic cycle for the Buchwald-Hartwig amination of 5-bromothiazoles.
Rational Selection of Reaction Parameters
Success in coupling 5-bromothiazoles is not accidental; it is the result of a deliberate and informed selection of four key parameters: the palladium source, ligand, base, and solvent.
Palladium Source & Ligand: The Heart of the Catalyst
The combination of the palladium precursor and the phosphine ligand dictates the catalyst's activity. While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined precatalysts are highly recommended for reliability and reproducibility.[7] These are air-stable complexes (e.g., G3 or G4 Palladacycles) that cleanly and efficiently generate the active Pd(0) species in solution.
For challenging heteroaryl substrates like 5-bromothiazole, the ligand must be both bulky and electron-rich .[8][9] This architecture promotes the critical oxidative addition and reductive elimination steps.[3]
-
Dialkylbiaryl Phosphine Ligands (Buchwald Ligands): This class is the gold standard. Ligands such as XPhos , RuPhos , and BrettPhos are frequently the most effective for heteroaromatic substrates.[3][7][8][10] BrettPhos, in particular, has shown excellent performance for coupling primary amines.[10][11]
-
Ferrocene-Based Ligands (Hartwig Ligands): Ligands like Josiphos can also be effective, particularly in specific applications.
-
Bidentate Ligands: While historically important, ligands like BINAP and DPEphos are often less effective for electron-rich heteroaryl bromides compared to the more modern monophosphine biaryl ligands.[2][8]
Base Selection: Balancing Reactivity and Tolerance
The base's primary role is to deprotonate the amine coordinated to the palladium center. The choice represents a trade-off between reaction speed and functional group compatibility.[11]
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base, driving the reaction forward efficiently.[7] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option that can confer tolerance to certain protic groups.[11]
-
Weaker Inorganic Bases: For substrates containing base-sensitive functional groups (e.g., esters, nitro groups), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are necessary.[7][12] Be aware that using these bases may require higher catalyst loadings or elevated temperatures to achieve full conversion.[12]
Solvent Selection: Ensuring Homogeneity
The reaction must remain homogeneous for the catalyst to function effectively. Insolubility is a common and often underestimated cause of reaction failure.[12]
-
Aprotic Ethers: 1,4-Dioxane and tetrahydrofuran (THF) are common choices.
-
Aromatic Hydrocarbons: Toluene is highly effective and its higher boiling point is often advantageous.
-
Alcohols: tert-Butanol (t-BuOH) or tert-amyl alcohol can be excellent solvents, particularly when using alkoxide bases.[12]
The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.
Data Summary: A Guide to Condition Screening
For any new combination of a 5-bromothiazole and an amine, a preliminary screen of conditions is prudent. The following table provides a validated starting point for optimization.
| Parameter | Recommended Starting Point | Rationale & Considerations |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) | Air-stable, reliable generation of active Pd(0). Excellent for heteroaryl substrates.[7] |
| Ligand | XPhos (2 mol%) | Bulky, electron-rich ligand that facilitates both oxidative addition and reductive elimination.[8] |
| Base | NaOtBu (1.4 equiv) | Strong, non-nucleophilic base that promotes high reaction rates.[7] Use K₃PO₄ for base-sensitive substrates. |
| Solvent | Toluene or 1,4-Dioxane | Good solvating properties for a wide range of substrates. Ensure it is anhydrous and degassed.[11][12] |
| Temperature | 80–110 °C | Sufficient thermal energy to overcome activation barriers. Monitor for potential decomposition at higher temperatures.[12] |
| Concentration | 0.1–0.5 M | A good starting concentration to ensure effective bimolecular coupling without excessive dilution. |
Detailed Experimental Protocol: General Procedure
This protocol describes a general method for the coupling of a 5-bromothiazole derivative with a generic primary or secondary amine.
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All air-sensitive reagents should be handled under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.
Reagents & Materials:
-
5-Bromothiazole derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 equiv)
-
Ligand (e.g., XPhos, 0.02 equiv, if not using a precatalyst with the ligand incorporated)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Reaction vessel (e.g., oven-dried Schlenk tube or vial with a PTFE-lined cap)
-
Stir bar
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
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- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Use of Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate in Library Synthesis
Introduction: The Strategic Value of a Trifluoromethylated Thiazole Scaffold
In the landscape of modern drug discovery and agrochemical research, the strategic selection of core scaffolds for library synthesis is paramount. Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate stands out as a privileged building block, engineered for versatility and biological relevance. The thiazole ring is a well-established pharmacophore present in numerous approved drugs.[1] The incorporation of a trifluoromethyl (-CF₃) group is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] This is due to the unique electronic properties and the strength of the carbon-fluorine bond.[5] The bromine atom at the 5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the generation of diverse compound libraries.[6][7]
This guide provides a comprehensive overview of the chemical reactivity of this compound and detailed protocols for its application in the synthesis of diverse chemical libraries.
Chemical Reactivity and Strategic Functionalization
The structure of this compound offers three primary points for diversification, allowing for a combinatorial approach to library synthesis. The reactivity of each site can be selectively addressed, providing a powerful platform for generating novel chemical entities.
-
C5-Position (Bromo Group): The bromine atom is readily displaced through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents, significantly expanding the structural diversity of the library. The electron-withdrawing nature of the adjacent trifluoromethyl group and the thiazole ring can influence the reactivity of the C-Br bond in these transformations.[8]
-
C2-Position (Ethyl Carboxylate): The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which then serves as a key intermediate for the synthesis of amide libraries. Amide bonds are prevalent in biologically active molecules, and their formation is a cornerstone of medicinal chemistry.[9] A multitude of commercially available amines can be coupled to the thiazole carboxylic acid, providing a vast avenue for diversification.
-
Possible Derivatization at the Thiazole Nitrogen: While less common for this specific scaffold, derivatization of the thiazole nitrogen can be explored under specific conditions, further expanding the potential for library generation.
The strategic and sequential modification of these functional groups is the cornerstone of library synthesis using this versatile building block.
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the key transformations of this compound. These protocols are based on established methodologies for similar substrates and serve as a robust starting point for experimental work.
Workflow for Library Synthesis
A typical workflow for generating a diverse library from this compound involves a multi-step sequence that leverages the differential reactivity of its functional groups.
Caption: General workflow for library synthesis.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of this compound with a generic arylboronic acid.
Reaction Principle: The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[10][11] The catalytic cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[10]
Materials:
| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |
| This compound | 304.08 | 304 mg | 1.0 |
| Arylboronic acid | Variable | 1.2 mmol | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 731.74 | 36.6 mg | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 |
| 1,4-Dioxane (anhydrous) | - | 4 mL | - |
| Water (degassed) | - | 1 mL | - |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-4-(trifluoromethyl)thiazole-2-carboxylate.
Protocol 2: Sonogashira Cross-Coupling
This protocol outlines the coupling of this compound with a terminal alkyne.
Reaction Principle: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[7][12] The reaction proceeds through a catalytic cycle involving both palladium and copper intermediates.[7]
Materials:
| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |
| This compound | 304.08 | 304 mg | 1.0 |
| Terminal Alkyne | Variable | 1.2 mmol | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | 701.90 | 35.1 mg | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 9.5 mg | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 0.28 mL | 2.0 |
| Tetrahydrofuran (THF, anhydrous) | - | 5 mL | - |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (5 mL) and triethylamine (2.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Ester Hydrolysis
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.
Reaction Principle: Ester hydrolysis in the presence of a base, such as lithium hydroxide, proceeds via a nucleophilic acyl substitution mechanism to yield the carboxylate salt, which is subsequently protonated to give the carboxylic acid.[13][14]
Materials:
| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |
| Ethyl 5-substituted-4-(trifluoromethyl)thiazole-2-carboxylate | Variable | 1.0 mmol | 1.0 |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 84 mg | 2.0 |
| Tetrahydrofuran (THF) | - | 3 mL | - |
| Water | - | 1 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
Procedure:
-
Dissolve the thiazole ester (1.0 eq) in a mixture of THF (3 mL) and water (1 mL) in a round-bottom flask.
-
Add LiOH·H₂O (2.0 eq) and stir the mixture at room temperature for 2-6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
Protocol 4: Amide Bond Formation
This protocol details the coupling of the thiazole carboxylic acid with a primary or secondary amine using HATU as the coupling agent.
Reaction Principle: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent that activates the carboxylic acid to form a reactive OAt-active ester, which is then readily attacked by the amine to form the amide bond.[9][15]
Materials:
| Reagent | M.W. | Amount (0.5 mmol scale) | Equivalents |
| 5-Substituted-4-(trifluoromethyl)thiazole-2-carboxylic acid | Variable | 0.5 mmol | 1.0 |
| Amine | Variable | 0.6 mmol | 1.2 |
| HATU | 380.23 | 228 mg | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.17 mL | 2.5 |
| N,N-Dimethylformamide (DMF, anhydrous) | - | 2.5 mL | - |
Procedure:
-
To a solution of the thiazole carboxylic acid (1.0 eq) in anhydrous DMF (2.5 mL), add the amine (1.2 eq) and DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or preparative HPLC.
Visualization of Key Transformations
The following diagrams illustrate the core chemical transformations described in the protocols.
Caption: Suzuki-Miyaura Cross-Coupling Reaction.
Caption: HATU-mediated Amide Bond Formation.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of diverse chemical libraries. Its strategically positioned functional groups allow for a systematic and combinatorial approach to explore a wide range of chemical space. The protocols provided herein offer a solid foundation for researchers and scientists in drug discovery and related fields to effectively utilize this scaffold in their research endeavors. The unique combination of the thiazole core, the trifluoromethyl group, and the reactive bromine handle makes this compound an exceptional starting point for the generation of novel molecules with high potential for biological activity.
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Wu, X., et al. (2018). Design, synthesis and biological evaluation of novel 1,2,3-triazole pharmacophores bearing allogibberic acid. Frontiers in Chemistry, 6, 336. [Link]
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Sayeed, M. S. B., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 957573. [Link]
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Zahid, H., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11187–11202. [Link]
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NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. [Link]
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Zahid, H., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11187-11202. [Link]
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ResearchGate. (2022). Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies. [Link]
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Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 503-507. [Link]
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ResearchGate. (2014). Screening of palladium catalysts for the Suzuki coupling of... [Link]
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Anderson, D. R., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(7), 8443–8453. [Link]
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Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Nishizawa, M., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical & Pharmaceutical Bulletin, 69(6), 581-584. [Link]
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ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2014). Molecules, 19(4), 4839-4852. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 297. [Link]
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Rostom, S. A. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 81, 368-379. [Link]
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Li, Y., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 11(11), 1333-1346. [Link]
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Martínez, A., et al. (2022). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules, 27(18), 6046. [Link]
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Application Note: Strategies for the Derivatization of the Carboxylate Group in Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate
Abstract
This guide provides a detailed technical overview and actionable protocols for the chemical modification of the C2-carboxylate group in Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate. This highly functionalized thiazole is a valuable building block in medicinal chemistry and agrochemical synthesis, largely due to the biological activity conferred by its trifluoromethyl and bromo substituents.[1] The strategic derivatization of its ethyl ester moiety opens pathways to a diverse range of molecular architectures, including amides, alcohols, and other esters, enabling fine-tuning of physicochemical and biological properties. This document explains the underlying chemical principles and provides robust, step-by-step protocols for key transformations.
Introduction and Strategic Importance
The thiazole ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents.[2][3] The specific substitution pattern of this compound makes it a particularly interesting starting material. The trifluoromethyl (CF3) group is a well-established bioisostere for groups like methyl or isopropyl and is known to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[4][5][6] The bromine atom at the C5 position serves as a versatile synthetic handle for cross-coupling reactions, allowing for the introduction of further complexity.
The C2-ethyl carboxylate is the primary focus of this guide. Its conversion into other functional groups is a critical step in library synthesis and lead optimization. For instance, converting the ester to an amide introduces a key hydrogen bond donor/acceptor unit, which is pivotal for target engagement in many drug classes.[7] Reduction to the corresponding primary alcohol provides a nucleophilic site for further elaboration into ethers, or for oxidation to the corresponding aldehyde.
This document outlines the most common and effective strategies for derivatizing this carboxylate group, with an emphasis on explaining the rationale behind procedural choices to ensure reproducible and high-yielding outcomes.
Chemical Reactivity and Mechanistic Considerations
The reactivity of the ethyl ester in the target molecule is significantly influenced by the electronic properties of the substituted thiazole ring.
-
Electrophilicity: The thiazole ring is inherently electron-deficient. This effect is strongly amplified by the potent electron-withdrawing nature of the C4-trifluoromethyl group and the C2-ester itself. This renders the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack.
-
Steric Hindrance: The position of the ester at C2 is relatively unhindered, facilitating access by nucleophiles.
-
Leaving Group: The ethoxide moiety is a competent leaving group, particularly after protonation of the carbonyl oxygen or coordination to a Lewis acid, which occurs during hydrolysis or reduction steps.
These factors collectively make the derivatization of the C2-ester a generally facile process, provided that appropriate reaction conditions are chosen to avoid side reactions involving the bromo-substituent.
Key Derivatization Pathways
The primary transformations of the ethyl ester group involve hydrolysis to the parent carboxylic acid, direct conversion to amides, and reduction to the primary alcohol. Each of these derivatives serves as a key intermediate for further diversification.
Figure 1: Key derivatization pathways starting from the ethyl ester.
Hydrolysis to the Carboxylic Acid
The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental first step for many subsequent reactions, particularly for standard amide bond formations.[7]
Causality and Reagent Choice:
-
Base-Mediated Saponification: The most common method involves saponification using a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system (e.g., THF/water, Ethanol/water).[8][9] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon.
-
Reaction Monitoring: The reaction progress can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting ester and the appearance of the more polar carboxylic acid product.
-
Work-up: A critical step is the acidic work-up. After the reaction is complete, the reaction mixture is acidified (e.g., with 1M HCl) to a pH of ~1-2.[8][9] This protonates the carboxylate salt, rendering the carboxylic acid neutral and allowing for its extraction into an organic solvent like ethyl acetate.
Amide Bond Formation
Amides are arguably the most common derivatives synthesized in drug discovery programs.[7][10] There are two primary routes to access them from the starting ester: direct aminolysis or a two-step sequence via the carboxylic acid.
Route 1: Direct Aminolysis (From Ester) Direct reaction of the ester with an amine is possible but typically requires harsh conditions (high temperature and/or pressure) and is generally limited to simple, unhindered amines like ammonia or methylamine. This route is often low-yielding and less general.
Route 2: Amide Coupling (From Carboxylic Acid) This is the preferred and most versatile method. The carboxylic acid (obtained from hydrolysis as per section 3.1) is activated in situ using a coupling reagent before the addition of the desired amine.[11]
Expertise in Coupling Reagent Selection: The choice of coupling reagent is critical and depends on the steric and electronic properties of both the carboxylic acid and the amine.
-
Carbodiimides (EDC, DCC): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a water-soluble and highly popular choice. It reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress side reactions and minimize racemization (if chiral amines are used), an additive like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is almost always included.[12]
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are highly efficient and are often the reagents of choice for difficult couplings, such as those involving sterically hindered components or electron-deficient amines.[7][10] They rapidly convert the acid to a highly reactive activated ester.
-
Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride or trifluoroacetate salt.
Table 1: Comparison of Common Amide Coupling Conditions
| Reagent System | Amine Type | Key Advantages | Considerations |
| EDC / HOBt | Primary & Secondary (unhindered) | Cost-effective, water-soluble byproducts. | Less effective for hindered or electron-poor amines. |
| HATU / DIPEA | All types, including hindered & anilines | High efficiency, fast reaction times, low epimerization. | Higher cost, byproducts can be harder to remove. |
| Acyl Chloride | Most amines | Highly reactive, drives difficult reactions. | Requires conversion of acid to acyl chloride (e.g., with SOCl₂); harsh conditions may not be suitable for sensitive substrates. |
Reduction to Primary Alcohol
Reduction of the ester to [5-Bromo-4-(trifluoromethyl)thiazol-2-yl]methanol provides a valuable intermediate for introducing ether linkages or for other functional group transformations.
Causality and Reagent Choice:
-
Strong Hydride Reagents: The ester is a relatively stable functional group and requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is the classic choice for this transformation.[13] It is a powerful, non-selective reagent that will reduce esters and carboxylic acids to alcohols. The reaction must be performed under strictly anhydrous conditions, typically in solvents like tetrahydrofuran (THF) or diethyl ether, as LiAlH₄ reacts violently with water.[13]
-
Milder Alternatives: Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters on its own. However, its reactivity can be enhanced by additives or by first activating the carboxylic acid.[14][15] For substrates with other reducible functional groups, a more selective reagent like lithium borohydride (LiBH₄) can sometimes be employed.
-
Work-up Procedure: The work-up for LiAlH₄ reactions is critical for safety and product isolation. A sequential, careful addition of water, followed by an aqueous base (e.g., 15% NaOH), and then more water (the Fieser work-up) is a standard and reliable method to quench the reaction and precipitate aluminum salts, which can then be removed by filtration.
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Pay special attention to the hazards of specific reagents, particularly LiAlH₄, thionyl chloride, and strong acids/bases.
Protocol 1: Saponification to 5-Bromo-4-(trifluoromethyl)thiazole-2-carboxylic Acid
-
Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature (or gently heat to 40-50 °C to accelerate the reaction) for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., using 30% ethyl acetate in hexanes), observing the consumption of the starting ester (Rf ≈ 0.6) and the formation of the baseline acid product.
-
Work-up (A): Once complete, concentrate the mixture in vacuo to remove the THF.
-
Work-up (B): Dilute the remaining aqueous solution with water and wash with ethyl acetate or diethyl ether to remove any unreacted starting material.
-
Work-up (C): Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 1M HCl. A white precipitate should form.
-
Isolation: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the carboxylic acid, typically as a white solid. The product is often pure enough for the next step without further purification.[9]
Protocol 2: Amide Coupling using HATU
-
Setup: To a flame-dried, N₂-purged round-bottom flask, add 5-Bromo-4-(trifluoromethyl)thiazole-2-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Reagent Addition: Add HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq). Stir for 5-10 minutes to pre-activate the acid.
-
Nucleophile Addition: Add the desired amine (1.2 eq). If the amine is supplied as a hydrochloride salt, the amount of DIPEA may need to be increased to 3.5 eq.
-
Reaction: Stir the reaction at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction by LC-MS for the appearance of the desired product mass and consumption of the starting acid.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure amide.
Protocol 3: Reduction to [5-Bromo-4-(trifluoromethyl)thiazol-2-yl]methanol
-
Setup: To a flame-dried, N₂-purged three-neck flask equipped with a dropping funnel and a reflux condenser, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC, observing the consumption of the starting ester.
-
Quenching (Critical Step): Cool the reaction back down to 0 °C. Quench the reaction by the extremely careful, slow, dropwise addition of water (X mL, where X = grams of LiAlH₄ used), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL). A granular white precipitate should form.
-
Isolation: Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.
-
Purification: Combine the filtrates and concentrate in vacuo. The crude alcohol can be purified by silica gel column chromatography.
Conclusion
This compound is a versatile platform for chemical synthesis. The derivatization of its C2-carboxylate group via hydrolysis, amide coupling, or reduction provides reliable access to key intermediates essential for the construction of complex molecules in pharmaceutical and agrochemical research. The protocols and strategic insights provided herein are designed to be self-validating, offering researchers a robust foundation for exploring the chemical space around this valuable scaffold. Careful selection of reagents and adherence to optimized reaction and work-up conditions are paramount to achieving success.
References
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MySkinRecipes. Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate. Available from: [Link]
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-
PubMed. Derivatization of 5-fluorouracil with 4-bromomethyl-7-methoxycoumarin for determination by liquid chromatography-mass spectrometry. Available from: [Link]
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Chemguide. reduction of carboxylic acids. Available from: [Link]
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PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]
-
Organic Chemistry Portal. Alcohol synthesis by carboxyl compound reduction. Available from: [Link]
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National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]
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National Institutes of Health. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Available from: [Link]
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National Institutes of Health. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available from: [Link]
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ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]
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Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available from: [Link]
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PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
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Organic Chemistry Portal. Acid to Alcohol - Common Conditions. Available from: [Link]
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Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]
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MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Available from: [Link]
-
Journal of Pharmaceutical Negative Results. A Systematic Review On Thiazole Synthesis And Biological Activities. Available from: [Link]
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National Institutes of Health. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. Available from: [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
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Oriental Journal of Chemistry. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available from: [Link]
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ResearchGate. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Available from: [Link]
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The Strategic Application of Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate in the Synthesis of Advanced Agrochemicals
Introduction: In the ever-evolving landscape of crop protection, the demand for novel, highly effective, and selective agrochemicals is paramount. Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate has emerged as a pivotal building block for the synthesis of a new generation of fungicides and other plant protection agents. The unique arrangement of its functional groups—a reactive bromine atom, an electron-withdrawing trifluoromethyl group, and a versatile ethyl ester on a thiazole scaffold—provides a powerful platform for molecular diversification and the optimization of biological activity. This technical guide provides an in-depth exploration of the applications of this key intermediate, with a focus on the synthesis of advanced carboxamide fungicides. Detailed protocols for its core transformations are provided to enable researchers to leverage its full synthetic potential.
The thiazole ring is a well-established pharmacophore in a variety of biologically active molecules, including numerous agrochemicals. Its presence is often associated with potent fungicidal activity. Furthermore, the trifluoromethyl group is a crucial substituent in modern agrochemical design, often enhancing metabolic stability, lipophilicity, and binding affinity to target enzymes. The combination of these features in this compound makes it a highly valuable starting material for the development of innovative crop protection solutions.
Core Application: Synthesis of Thiazole Carboxamide Fungicides
A prime example of the utility of the 4-(trifluoromethyl)thiazole scaffold is in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides. This class of fungicides acts by inhibiting mitochondrial complex II, a critical enzyme in the respiratory chain of many pathogenic fungi. A notable member of this class is Thifluzamide , a potent fungicide used to control a range of diseases in crops like rice and potatoes. While the commercial synthesis of Thifluzamide may start from a different precursor, its structure highlights the importance of the N-aryl-4-(trifluoromethyl)thiazole-5-carboxamide core.
The general synthetic strategy to access these valuable agrochemicals from this compound involves a two-step process:
-
Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Amide coupling of the carboxylic acid with a substituted aniline.
This straightforward sequence allows for the late-stage introduction of diverse aniline fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Logical Workflow for Thiazole Carboxamide Synthesis
Caption: Synthetic workflow from the starting ester to the fungicide precursor.
Detailed Experimental Protocols
Protocol 1: Hydrolysis of this compound
Objective: To convert the ethyl ester to the corresponding carboxylic acid, a necessary precursor for amide coupling.
Background: The hydrolysis of the ethyl ester is typically achieved under basic conditions. Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is a common and effective method for the saponification of esters, often proceeding with high yields and minimal side reactions.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 2:1 v/v ratio).
-
Add lithium hydroxide monohydrate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
Protocol 2: Amide Coupling with a Substituted Aniline
Objective: To form the crucial amide bond between 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylic acid and a desired aniline.
Background: A common and efficient method for the synthesis of amides from carboxylic acids is the activation of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the amine. This method is often high-yielding and avoids the need for expensive coupling reagents.
Materials:
-
5-Bromo-4-(trifluoromethyl)thiazole-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Substituted aniline (e.g., 2,6-dichloroaniline)
-
Anhydrous toluene or dichloromethane (DCM)
-
Triethylamine (Et₃N) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask with reflux condenser, magnetic stirrer, and standard laboratory glassware under an inert atmosphere (N₂ or Ar)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylic acid (1.0 eq) and anhydrous toluene.
-
Carefully add thionyl chloride (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the mixture to reflux for 2-3 hours. The suspension should become a clear solution as the acyl chloride forms.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the resulting crude acyl chloride in fresh anhydrous toluene.
-
In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene.
-
Cool the aniline solution in an ice bath and add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC/LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-aryl-5-bromo-4-(trifluoromethyl)thiazole-2-carboxamide.
Advanced Synthetic Diversification: Cross-Coupling Reactions
The bromine atom at the 5-position of the thiazole ring serves as a versatile handle for further molecular elaboration through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space accessible from this intermediate.
Logical Workflow for Cross-Coupling Reactions
Caption: Parallel workflows for Suzuki and Buchwald-Hartwig cross-coupling reactions.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Objective: To form a new carbon-carbon bond at the 5-position of the thiazole ring.
Background: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and boronic acids. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane/water or DME)
-
Schlenk flask or microwave vial, magnetic stirrer, and standard laboratory glassware under an inert atmosphere
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., 3-5 mol%).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC/LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 5-aryl-4-(trifluoromethyl)thiazole-2-carboxylate.
Quantitative Data for Suzuki Coupling (Representative Examples):
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 5 | 75-85 |
Note: Yields are based on literature for similar substrates and may require optimization.
Protocol 4: Buchwald-Hartwig Amination
Objective: To form a new carbon-nitrogen bond at the 5-position of the thiazole ring.
Background: The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. The reaction typically requires a palladium catalyst with a specialized phosphine ligand and a strong base.
Materials:
-
This compound
-
Amine (e.g., morpholine or a primary aniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos or RuPhos)
-
Base (e.g., NaOtBu or LHMDS)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk flask or microwave vial, magnetic stirrer, and standard laboratory glassware under an inert atmosphere
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a Schlenk flask.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add this compound (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).
-
Seal the flask and heat the mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC/LC-MS.
-
Upon completion, cool to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Ethyl 5-amino-4-(trifluoromethyl)thiazole-2-carboxylate derivative.
Quantitative Data for Buchwald-Hartwig Amination (Representative Examples):
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 70-85 |
| 2 | Aniline | Pd₂(dba)₃ / RuPhos | LHMDS | 1,4-Dioxane | 110 | 18 | 65-80 |
| 3 | Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 20 | 60-75 |
Note: Yields are based on literature for similar substrates and may require optimization.
Conclusion
This compound is a strategically important intermediate in the synthesis of modern agrochemicals. Its well-defined reactivity allows for a modular approach to the construction of complex molecules, particularly potent carboxamide fungicides. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile building block and to develop novel, effective crop protection solutions. The ability to perform selective hydrolysis, robust amide couplings, and diverse cross-coupling reactions underscores the immense potential of this compound in driving innovation in the agrochemical industry.
References
- A general one-pot procedure is described that rapidly converts acrylic acid to anilides upon sequential treatment of the acid in dimethylacetamide (DMAC) with thionyl chloride and stoichiometric amounts of anilines in 88−98% yields, with DMAC offering rate and stability advantages over the use of DMF. The use of DMAC was extended to other organic acids in forming anilides. Benzylamine am
The Strategic Utility of Ethyl 5-Bromo-4-(trifluoromethyl)thiazole-2-carboxylate in the Synthesis of Novel Kinase Inhibitors
Introduction: The Thiazole Scaffold in Kinase Inhibitor Design
The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds and several clinically approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid framework make it an ideal scaffold for designing potent and selective enzyme inhibitors.[3][4] Within the realm of oncology and inflammatory diseases, the inhibition of protein kinases has emerged as a highly successful therapeutic strategy.[5] Thiazole derivatives have been instrumental in the development of a diverse array of kinase inhibitors, targeting critical signaling pathways involved in cell proliferation, survival, and differentiation.[1][6] The introduction of a trifluoromethyl group can further enhance the metabolic stability and lipophilicity of these molecules, making them more attractive as drug candidates.[7][8]
This application note details the significance and practical application of Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate , a versatile intermediate for the synthesis of next-generation kinase inhibitors. We will provide an in-depth look at its chemical properties, key synthetic transformations, and a detailed protocol for its elaboration into a representative kinase inhibitor targeting the PI3K/Akt signaling pathway.
Physicochemical Properties of the Intermediate
A comprehensive understanding of the starting material is paramount for successful synthesis. The properties of this compound are summarized below.
| Property | Value |
| IUPAC Name | Ethyl 5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylate |
| CAS Number | 72850-79-4 |
| Molecular Formula | C₇H₅BrF₃NO₂S |
| Molecular Weight | 304.09 g/mol |
| Appearance | Off-white to gray solid |
| Key Reactive Sites | C5-Br (for cross-coupling), C2-Ester (for amidation) |
The presence of the bromine atom at the 5-position and the ethyl ester at the 2-position provides two orthogonal handles for synthetic diversification, allowing for the systematic exploration of the chemical space around the thiazole core.
Synthetic Strategy: Building Complexity from a Core Intermediate
The strategic value of this compound lies in its suitability for common and robust cross-coupling reactions. The electron-deficient nature of the thiazole ring, further enhanced by the trifluoromethyl group, makes the C-Br bond at the 5-position particularly amenable to palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents, which are crucial for achieving high-potency and selective kinase inhibition.
Caption: Synthetic pathways from the core intermediate.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C5-Arylation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for introducing substituents that can occupy the hydrophobic pockets of kinase active sites.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add [Pd(dppf)Cl₂] to the flask under a positive pressure of the inert gas.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired C5-arylated thiazole.
Causality Behind Experimental Choices: The choice of a bulky phosphine ligand like dppf is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle, especially with a sterically hindered and electron-deficient substrate. The aqueous base is necessary to activate the boronic acid for transmetalation.
Protocol 2: Synthesis of a Representative Thiazole-Based Akt Inhibitor
This protocol outlines the synthesis of a potent inhibitor of the Akt kinase, a key node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5][9] This multi-step synthesis utilizes this compound as a key building block.
Caption: Workflow for the synthesis of a representative Akt inhibitor.
Step 1: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
4-Aminophenol (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene
-
Schlenk flask
Procedure:
-
In a Schlenk flask, combine this compound, 4-aminophenol, and cesium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd₂(dba)₃ and Xantphos under a positive flow of argon.
-
Add anhydrous toluene via syringe.
-
Heat the mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain Ethyl 5-(4-hydroxyphenylamino)-4-(trifluoromethyl)thiazole-2-carboxylate .
Step 2: Saponification of the Ethyl Ester
Materials:
-
Ethyl 5-(4-hydroxyphenylamino)-4-(trifluoromethyl)thiazole-2-carboxylate (1.0 equiv)
-
Lithium hydroxide (LiOH) (2.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ester from Step 1 in a mixture of THF and water (e.g., 3:1).
-
Add LiOH and stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Concentrate the mixture to remove THF.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-(4-hydroxyphenylamino)-4-(trifluoromethyl)thiazole-2-carboxylic acid .
Step 3: Amide Coupling
Materials:
-
5-(4-Hydroxyphenylamino)-4-(trifluoromethyl)thiazole-2-carboxylic acid (1.0 equiv)
-
Substituted aniline (e.g., 4-chloroaniline) (1.0 equiv)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid from Step 2 in anhydrous DMF.
-
Add the substituted aniline, followed by DIPEA.
-
Add PyBOP in one portion and stir the mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to afford the final kinase inhibitor.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its two distinct reactive sites allow for the systematic and efficient construction of complex molecules with diverse substitution patterns. The protocols provided herein for Suzuki-Miyaura coupling and a multi-step synthesis of a representative Akt inhibitor demonstrate the practical utility of this intermediate in drug discovery programs. The continued exploration of new coupling partners and synthetic methodologies will undoubtedly lead to the discovery of new and potent kinase inhibitors with improved therapeutic profiles.
References
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Available at: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). R Discovery. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Available at: [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Omega. Available at: [Link]
-
Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (2021). Molecules. Available at: [Link]
-
New thiazole carboxamides as potent inhibitors of Akt kinases. (2012). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). RSC Medicinal Chemistry. Available at: [Link]
-
Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate. MySkinRecipes. Available at: [Link]
-
Ethyl 5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylate. Chemspace. Available at: [Link]
-
Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024). International Journal of Chemical Studies. Available at: [Link]
-
Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. (2022). Molecules. Available at: [Link]
-
Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (2022). RSC Advances. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2014). Molecules. Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. chemijournal.com [chemijournal.com]
- 9. New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A High-Throughput Screening Protocol for the Identification of Novel Kinase Inhibitors from an Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate Derivative Library
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3][4] The specific scaffold, Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate, serves as a highly versatile synthetic intermediate for developing novel therapeutic agents, particularly kinase inhibitors.[5][6] The trifluoromethyl group often enhances metabolic stability and binding affinity, making derivatives from this core attractive candidates for drug discovery campaigns.[5]
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways and have become the second most important group of drug targets.[7] The development of robust high-throughput screening (HTS) assays is essential for efficiently interrogating large chemical libraries to identify novel kinase inhibitors.[7][8] This document provides a detailed protocol and best practices for conducting an HTS campaign to identify inhibitors of a representative protein kinase (e.g., a dual-specificity kinase like CLK1) using a library of derivatives based on the this compound scaffold. We describe a luminescence-based ATP depletion assay, a common and robust method for monitoring kinase activity.[8][9]
Assay Principle: ADP-Glo™ Kinase Assay
The protocol outlined here utilizes the ADP-Glo™ Kinase Assay, a luminescent assay that quantifies the amount of adenosine diphosphate (ADP) produced during a kinase reaction. This "mix-and-read" format is highly amenable to HTS.[9]
The assay proceeds in two steps:
-
Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together. Active kinases convert ATP to ADP. Inhibitors will reduce the rate of this conversion.
-
ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the newly produced ADP back into ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to kinase activity.
Scientist's Note (Rationale): This assay format is advantageous because it measures an end-product (ADP) common to nearly all kinase reactions, making it broadly applicable.[8] The luminescent readout offers high sensitivity and a large dynamic range, which are critical for identifying even weakly active compounds in a large library.
HTS Workflow and Logistics
A successful HTS campaign requires meticulous planning and execution. The overall workflow is designed to maximize efficiency and data quality, moving from primary screening of the entire library to more focused follow-up studies.
Caption: High-level workflow for a typical kinase inhibitor HTS campaign.
Materials and Reagents
-
Enzyme: Recombinant Human Kinase (e.g., CLK1)
-
Substrate: Appropriate peptide or protein substrate (e.g., Myelin Basic Protein, MBP)
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega)
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP: Adenosine 5'-triphosphate, high purity
-
Plates: 384-well, low-volume, white, solid-bottom microplates
-
Compound Library: this compound derivatives dissolved in 100% DMSO.
-
Control Inhibitor: A known, potent inhibitor of the target kinase (e.g., Staurosporine) for use as a positive control.[9]
Detailed Protocols
PART 5.1: Assay Development and Optimization
Rationale: Before committing to a full-scale screen, the assay must be validated to ensure it is robust, reproducible, and sensitive enough to detect inhibitors. This phase focuses on optimizing reagent concentrations and confirming the assay's statistical quality using the Z'-factor.[10]
A. Enzyme and Substrate Titration:
-
Determine the optimal enzyme concentration by titrating the kinase while keeping ATP and substrate concentrations constant. Aim for a concentration that yields a robust signal within the linear range of the assay.
-
Determine the optimal substrate concentration at the chosen enzyme concentration.
B. ATP Kₘ Determination:
-
Perform the kinase reaction with varying concentrations of ATP.
-
Plot kinase activity (luminescence) versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent ATP Kₘ.
-
For the HTS, use an ATP concentration at or near the Kₘ. This ensures the assay is sensitive to competitive inhibitors.
C. DMSO Tolerance:
-
Run the assay with the optimized enzyme/substrate/ATP concentrations in the presence of varying final concentrations of DMSO (e.g., 0.1% to 2%).[9]
-
Plot the signal-to-background ratio and Z'-factor against the DMSO concentration.
-
Select the highest DMSO concentration that does not significantly degrade assay performance (Z' > 0.5). This will define the maximum concentration of compound that can be screened.
D. Z'-Factor Validation: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[11][12] It measures the separation between the positive and negative control signals.
-
Formula: Z' = 1 - [3(σₚ + σₙ)] / |μₚ - μₙ|
-
μₚ and σₚ are the mean and standard deviation of the positive control (e.g., maximum inhibition).
-
μₙ and σₙ are the mean and standard deviation of the negative control (e.g., no inhibition, DMSO only).[11]
-
-
Procedure:
-
Prepare a 384-well plate with 192 wells dedicated to the negative control (DMSO vehicle) and 192 wells for the positive control (saturating concentration of a known inhibitor).
-
Run the assay according to the HTS protocol below.
-
Calculate the Z'-factor. An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[13][14]
-
| Parameter | Condition | Result | Z'-Factor | Interpretation |
| Negative Control | 1% DMSO | Mean RLUs: 850,000, SD: 45,000 | \multirow{2}{}{0.78 } | \multirow{2}{}{Excellent for HTS[10][13]} |
| Positive Control | 10 µM Staurosporine | Mean RLUs: 50,000, SD: 15,000 |
Table 1: Example Z'-Factor validation data for the kinase assay.
PART 5.2: HTS Primary Screening Protocol (384-Well Format)
-
Compound Plating: Using an acoustic liquid handler, dispense 100 nL of each compound from the derivative library (typically at 1 mM in DMSO) into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 10 µL final volume.
-
Plate Layout: Dedicate columns 1-2 for negative controls (100 nL of DMSO) and columns 23-24 for positive controls (100 nL of control inhibitor).
-
-
Enzyme/Substrate Addition: Add 5 µL of 2X kinase/substrate solution in reaction buffer to all wells.
-
Initiate Reaction: Add 5 µL of 2X ATP solution in reaction buffer to all wells to start the kinase reaction. The final volume is 10 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
First Read (ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete unused ATP.
-
Second Read (Signal Generation): Add 10 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).
Data Analysis and Hit Identification
Rationale: Raw HTS data must be normalized to account for plate-to-plate and systematic variation.[15][16] A robust statistical method is then applied to confidently identify compounds with significant activity ("hits") for further investigation.[17]
A. Data Normalization: Raw relative light unit (RLU) data from each test well is converted to percent inhibition using the on-plate controls.
-
Formula: % Inhibition = 100 * (1 - [(RLU_sample - RLU_pos) / (RLU_neg - RLU_pos)])
-
RLU_sample is the signal from the test compound well.
-
RLU_pos is the average signal from the positive control wells (max inhibition).
-
RLU_neg is the average signal from the negative control wells (no inhibition).
-
B. Hit Selection Criteria: A common and robust method for hit selection is the Z-score, which measures how many standard deviations a data point is from the sample mean of the plate.[17][18]
-
Formula: Z-score = (x - μ) / σ
-
x is the % inhibition value for the compound.
-
μ is the mean % inhibition for all test compounds on the plate.
-
σ is the standard deviation of the % inhibition for all test compounds on the plate.
-
-
Hit Threshold: A compound is typically classified as a primary hit if its Z-score > 3 . This threshold indicates that the compound's activity is statistically significant and unlikely to be due to random chance.[18]
| Compound ID | % Inhibition | Z-score | Primary Hit? |
| DERIV-0048 | 12.5 | 0.85 | No |
| DERIV-0192 | 85.7 | 3.81 | Yes |
| DERIV-0566 | 5.2 | 0.21 | No |
| DERIV-1103 | 91.2 | 4.15 | Yes |
| DERIV-2541 | 79.9 | 3.50 | Yes |
Table 2: Sample hit identification data from a single 384-well plate. (Plate Mean % Inhibition = 5.8%, Plate SD = 21.0%).
Biological Context: A Representative Kinase Pathway
To understand the potential impact of identified inhibitors, it is crucial to consider the biological pathway in which the target kinase operates. The diagram below illustrates a simplified mitogen-activated protein kinase (MAPK) signaling cascade, a common pathway involved in cell proliferation and survival that is frequently targeted in oncology.
Caption: Simplified MAPK signaling pathway showing a potential point of inhibition.
Conclusion
This application note provides a comprehensive and robust framework for the high-throughput screening of this compound derivatives against a protein kinase target. By following the detailed protocols for assay validation, primary screening, and data analysis, researchers can efficiently identify and prioritize novel hit compounds for further development in drug discovery programs. The inclusion of rigorous quality control metrics like the Z'-factor is paramount to ensuring the reliability and reproducibility of the screening data.
References
- Z-factor - Grokipedia. (n.d.).
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. [Link]
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. [Link]
-
Koyama, T., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 786-795. [Link]
-
BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved January 20, 2026, from [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. [Link]
- On HTS: Z-factor. (2023). On HTS Blog.
-
Egan, D., et al. (2015). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS ONE, 10(9), e0137529. [Link]
- On HTS: Hit Selection. (2024). Science and Technology of Assay Development.
-
Makarenkov, V., et al. (2007). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics, 23(13), i321-i329. [Link]
-
Data Analysis Approaches in High Throughput Screening. (2014). Semantic Scholar. [Link]
-
Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2023). Journal of Medicinal Chemistry. [Link]
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Data normalization methods recommended for the analysis of HTS and HCS. (n.d.). ResearchGate. [Link]
- Kaya, T. (2014). Data analysis approaches in high throughput screening.
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Gümüş, M., et al. (2021). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1189-1198. [Link]
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Chem-Impex. (n.d.). Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate. Retrieved January 20, 2026, from [Link]
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. [Link]
-
MySkinRecipes. (n.d.). Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate. Retrieved January 20, 2026, from [Link]
- Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Conference Proceedings.
-
Li, Y., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(8), 15036-15049. [Link]
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2013). ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2020). RSC Medicinal Chemistry. [Link]
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Protocol for the synthesis of amides from Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate
An Application Note for the Synthesis of Novel Amides from Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate
Introduction: The Utility of Thiazole Carboxamides in Modern Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Specifically, 5-bromo-4-(trifluoromethyl)thiazole-2-carboxamides are key intermediates in the development of agrochemicals and pharmaceuticals, with the trifluoromethyl and bromo groups often enhancing biological efficacy.[4] The amide bond is one of the most common linkages in pharmaceuticals, making its efficient formation a cornerstone of drug discovery and development.[5]
This application note provides a detailed, two-part protocol for the synthesis of a diverse range of N-substituted 5-bromo-4-(trifluoromethyl)thiazole-2-carboxamides starting from the commercially available ethyl ester. The guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles and rationale for procedural choices. We will first detail the necessary hydrolysis of the starting ester to its corresponding carboxylic acid, followed by an in-depth guide to modern amide coupling techniques suitable for a variety of amine substrates.
Overall Synthetic Strategy
The conversion of an ethyl ester to a final amide product is not a direct transformation. It necessitates a two-stage approach:
-
Saponification: The ethyl ester is first hydrolyzed under basic conditions to yield the carboxylate salt, which is then protonated to give the crucial carboxylic acid intermediate.
-
Amide Coupling: The carboxylic acid is activated using a coupling reagent and subsequently reacted with a primary or secondary amine to form the desired amide bond.
This workflow provides a robust and versatile platform for creating a library of amide derivatives from a single starting material.
Caption: General two-step workflow for the synthesis of target amides.
Part 1: Saponification of this compound
Principle and Rationale: Before an amide bond can be formed, the ethyl ester group must be converted into a carboxylic acid. The direct reaction of an ester with an amine to form an amide (aminolysis) is generally very slow and requires harsh conditions. Saponification, the hydrolysis of an ester using a base (e.g., sodium or lithium hydroxide), is a highly efficient method to generate the carboxylate anion. A subsequent acidic workup protonates the anion to yield the free carboxylic acid, which is now "activated" for the coupling reactions described in Part 2. A similar procedure has been proven effective for related trifluoromethyl-substituted thiazole carboxylates.[6]
Detailed Protocol 1: Hydrolysis to Carboxylic Acid
| Reagent | M.W. ( g/mol ) | Molarity/Density | Amount (1 mmol scale) | Equivalents |
| This compound | 318.08 | - | 318 mg | 1.0 |
| Tetrahydrofuran (THF) | - | - | 4 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | 2 M (aq) | 1 mL | 2.0 |
| Hydrochloric Acid (HCl) | - | 1 M (aq) | ~2.5 mL (or to pH 1) | - |
| Water (deionized) | - | - | For workup | - |
| Ethyl Acetate (EtOAc) | - | - | For extraction | - |
Procedure:
-
Dissolution: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (318 mg, 1.0 mmol).
-
Solvent Addition: Add tetrahydrofuran (4 mL) and stir until the starting material is fully dissolved.
-
Base Addition: Add the 2 M aqueous solution of sodium hydroxide (1 mL, 2.0 mmol).
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all the starting ester is consumed.
-
Solvent Removal: Once the reaction is complete, remove the tetrahydrofuran under reduced pressure using a rotary evaporator.
-
Dilution & Acidification: Dilute the remaining aqueous residue with deionized water (5 mL). Place the flask in an ice bath and slowly add 1 M HCl dropwise with stirring until the pH of the solution is ~1. A precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylic acid as a solid. The product can be used in the next step without further purification if purity is >95% by LC-MS. Expected yield is typically >90%.
Part 2: Amide Coupling Methodologies
Principle and Rationale: The direct reaction between a carboxylic acid and an amine is an acid-base reaction that forms a stable ammonium carboxylate salt, which will not readily form an amide without very high temperatures.[7] To overcome this, "coupling reagents" are used to convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl intermediate that is readily attacked by the amine nucleophile.
The choice of coupling reagent is critical and depends on the nature of the amine, the scale of the reaction, and cost considerations. For challenging reactions, such as those involving sterically hindered amines or electron-deficient anilines, more powerful reagents are often required.[8]
Caption: General mechanism of amide bond formation via a coupling reagent.
Selection of Coupling Reagents
| Reagent System | Common Acronyms | Relative Reactivity | Key Advantages | Considerations |
| Carbodiimide | EDC, DCC, DIC | Moderate | Cost-effective, widely used. Water-soluble byproducts with EDC make for easy purification.[5][7] | Lower reactivity with hindered substrates. Risk of racemization (suppressed by HOBt).[7] |
| Phosphonium Salt | PyBOP, PyAOP | High | Excellent for peptide synthesis, low racemization. Byproducts are generally non-carcinogenic.[9][10] | Higher cost. Can be moisture-sensitive. |
| Aminium/Uronium Salt | HATU, HBTU | Very High | Extremely rapid and efficient, especially for difficult couplings (hindered/electron-poor amines).[11] | Highest cost. Can cause guanidinylation of primary amines if used in excess.[11] |
Protocol 2.1: Standard Amidation using EDC and HOBt
This protocol is a reliable and cost-effective starting point for simple primary and secondary amines.
| Reagent | M.W. ( g/mol ) | Amount (0.5 mmol scale) | Equivalents |
| 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylic acid | 290.01 | 145 mg | 1.0 |
| Amine (R-NH₂) | - | 0.6 mmol | 1.2 |
| EDC·HCl | 191.70 | 115 mg | 1.2 |
| HOBt | 135.12 | 81 mg | 1.2 |
| Diisopropylethylamine (DIPEA) | 129.24 | 260 µL | 4.0 |
| Dichloromethane (DCM) or DMF | - | 5 mL | - |
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid (145 mg, 0.5 mmol) and dissolve it in anhydrous DCM or DMF (5 mL).
-
Reagent Addition: Add HOBt (81 mg, 0.6 mmol) and the desired amine (0.6 mmol).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Activation: Add DIPEA (260 µL, 2.0 mmol) followed by the solid EDC·HCl (115 mg, 0.6 mmol) in one portion.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM (20 mL).
-
Wash sequentially with 1 M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to obtain the pure amide.
Protocol 2.2: Enhanced Amidation for Challenging Amines using HATU
This protocol is recommended for sterically hindered or electron-deficient amines where Protocol 2.1 may be sluggish or low-yielding.
| Reagent | M.W. ( g/mol ) | Amount (0.5 mmol scale) | Equivalents |
| 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylic acid | 290.01 | 145 mg | 1.0 |
| Amine (R-NH₂) | - | 0.6 mmol | 1.2 |
| HATU | 380.23 | 228 mg | 1.2 |
| Diisopropylethylamine (DIPEA) or 2,4,6-Collidine | 129.24 | 260 µL | 4.0 |
| Dimethylformamide (DMF), anhydrous | - | 5 mL | - |
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (145 mg, 0.5 mmol) and HATU (228 mg, 0.6 mmol).
-
Dissolution: Add anhydrous DMF (5 mL) and stir for 5 minutes.
-
Base and Amine Addition: Add DIPEA (260 µL, 2.0 mmol) followed by the amine (0.6 mmol). A mild exotherm may be observed.
-
Reaction: Stir at room temperature for 1-4 hours. The reaction is typically much faster than with EDC. Monitor progress by TLC or LC-MS.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate (30 mL) and water (20 mL).
-
Wash the organic layer sequentially with 5% aqueous LiCl (3 x 15 mL) to remove DMF, followed by saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficiently reactive coupling reagent; Sterically hindered or electron-poor amine. | Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). Increase reaction temperature (e.g., to 40-50 °C) or extend reaction time. |
| Inactive reagents (moisture contamination). | Use freshly opened or properly stored anhydrous solvents and reagents. Ensure the reaction is run under an inert atmosphere. | |
| Multiple Side Products | Guanidinylation of primary amine by HATU/HBTU. | Add the amine last, after pre-activating the carboxylic acid for 5-10 minutes. Avoid a large excess of the coupling reagent. |
| Racemization of chiral centers. | Ensure an additive like HOBt or HOAt is used. Perform the reaction at a lower temperature (0 °C to RT). | |
| Difficult Purification | Water-soluble byproducts (e.g., DCU from DCC). | Use EDC instead of DCC, as the urea byproduct is water-soluble and easily removed during aqueous workup. |
| Residual DMF in the final product. | Perform multiple washes with 5% LiCl solution during workup to effectively remove DMF. |
Conclusion
The two-stage methodology presented herein provides a clear and reliable pathway for the synthesis of diverse 5-bromo-4-(trifluoromethyl)thiazole-2-carboxamides. The initial saponification effectively prepares the necessary carboxylic acid intermediate. Subsequently, a judicious choice of amide coupling conditions, from the economical EDC/HOBt system to the highly efficient HATU reagent, allows for the successful amidation with a broad range of amine substrates. This strategic approach empowers medicinal chemists to rapidly generate novel analogs for screening in drug discovery and agrochemical development programs.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. Available at: [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Available at: [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Available at: [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. (2025). MDPI. Available at: [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences. Available at: [Link]
-
Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem. Available at: [Link]
-
Pinninti, S. K., & Parimi, U. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF AMIDE DERIVATIVES OF THIAZOLES AS ANTICANCER AGENTS. International Research Journal of Pharmacy. Available at: [Link]
-
Stephens, C. E., et al. (2016). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
Visible-light-mediated amidation from carboxylic acids and tertiary amines via C–N cleavage. (2022). Royal Society of Chemistry. Available at: [Link]
-
Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021). OSTI.GOV. Available at: [Link]
-
Synthesis of N-trifluoromethyl amides from carboxylic acids. (n.d.). eScholarship.org. Available at: [Link]
-
Huy, P. H., & Mbouhom, C. (2019). Formamide catalyzed activation of carboxylic acids - versatile and cost-efficient amidation and esterification. Organic Chemistry Portal. Available at: [Link]
-
Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. (n.d.). ChemRxiv. Available at: [Link]
-
Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]
-
Activation of carboxylic group and subsequent amide formation. (n.d.). ResearchGate. Available at: [Link]
-
N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation. (2014). ResearchGate. Available at: [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). National Institutes of Health. Available at: [Link]
-
one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. (n.d.). National Institutes of Health. Available at: [Link]
- Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. (2015). Google Patents.
-
Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate. (n.d.). MySkinRecipes. Available at: [Link]
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate. Available at: [Link]
-
2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. (n.d.). National Institutes of Health. Available at: [Link]
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Application Notes & Protocols for Solid-Phase Synthesis Using a Thiazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to engage with a wide array of biological targets, making it a "privileged scaffold" in drug design.[1][2][4] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][5][6][7] Notable drugs incorporating this moiety include the antiretroviral Ritonavir and numerous cephalosporin antibiotics.[8][9]
Solid-phase organic synthesis (SPOS) offers a powerful and efficient methodology for the construction of large libraries of thiazole-containing compounds for drug discovery campaigns.[10][11] By anchoring the initial building block to an insoluble polymer support, SPOS simplifies purification to simple filtration and washing, enables the use of excess reagents to drive reactions to completion, and is highly amenable to automation.[12][13] This guide provides a detailed protocol for the solid-phase synthesis of a 2,4-disubstituted thiazole library, from resin preparation to final product characterization.
Core Principles and Workflow Overview
The solid-phase synthesis of a thiazole library generally follows a multi-step sequence that begins with the attachment of a suitable building block to a solid support via a linker. The thiazole core is then constructed on the resin, followed by diversification at various positions of the scaffold. Finally, the desired compounds are cleaved from the support, purified, and characterized.
Below is a generalized workflow for the solid-phase synthesis of thiazole derivatives.
Caption: General workflow for solid-phase synthesis of a thiazole library.
Materials and Reagents
This protocol is designed for the synthesis of a small library of N-acyl-2-amino-4-phenylthiazole derivatives.
| Category | Item | Suggested Supplier | Notes |
| Solid Support | Rink Amide MBHA Resin | Sigma-Aldrich, Novabiochem | 100-200 mesh, ~0.5-1.0 mmol/g loading capacity. |
| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diethyl ether (Et₂O) | VWR, Fisher Scientific | Reagent grade or higher. |
| Reagents | 2-Bromoacetophenone, Thiourea, Piperidine, Diisopropylethylamine (DIPEA), Acetic Anhydride | Sigma-Aldrich, Acros Organics | |
| A selection of carboxylic acids (for diversification) | Sigma-Aldrich, Combi-Blocks | e.g., Benzoyl chloride, Acetyl chloride, various substituted benzoic acids. | |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | ChemPep, Aapptec | Coupling agent. | |
| Cleavage | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O) | Sigma-Aldrich | Reagent grade. |
Detailed Experimental Protocols
Part 1: Resin Preparation and Thiazole Formation
The foundational Hantzsch thiazole synthesis is a reliable method for forming the thiazole ring.[14] In this solid-phase adaptation, we utilize a Rink Amide linker, which will ultimately yield a carboxamide functionality upon cleavage, a common feature in bioactive molecules.
Step 1.1: Resin Swelling and Fmoc Deprotection
The initial step is to prepare the resin by swelling it in a suitable solvent and removing the temporary Fmoc (9-fluorenylmethyloxycarbonyl) protecting group to expose the primary amine for subsequent reactions.
-
Place Rink Amide MBHA resin (1.0 g, ~0.6 mmol) in a fritted syringe reaction vessel.
-
Add DMF (10 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF (10 mL). Agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 20 minutes.
-
Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL) to remove all traces of piperidine and the fluorenyl byproduct.
Step 1.2: On-Resin Hantzsch Thiazole Synthesis
This step involves the classic condensation of an α-haloketone with a thioamide-like compound directly on the solid support.[14] Here, we adapt this by first attaching the α-haloketone component to the resin-bound amine.
-
To the deprotected resin from Step 1.1, add a solution of 2-bromoacetophenone (3.0 mmol, 5 eq.) and DIPEA (3.0 mmol, 5 eq.) in 10 mL of DMF.
-
Agitate the mixture at room temperature for 4 hours.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Add a solution of thiourea (6.0 mmol, 10 eq.) in 10 mL of DMF.
-
Heat the reaction mixture to 60°C and agitate for 12 hours. This step facilitates the cyclization and formation of the 2-aminothiazole ring.
-
Cool the reaction to room temperature and wash the resin extensively with DMF (5 x 10 mL), MeOH (3 x 10 mL), and DCM (5 x 10 mL).
-
Dry the resin under vacuum. At this stage, the resin is functionalized with a 2-amino-4-phenylthiazole moiety.
Caption: On-resin Hantzsch synthesis of the 2-aminothiazole core.
Part 2: Library Diversification
With the core thiazole scaffold in place, the exposed 2-amino group serves as a handle for diversification. Here, we will acylate this amine with a variety of carboxylic acids to generate a library.
Step 2.1: N-Acylation of the 2-Aminothiazole
-
Divide the resin from Step 1.2 into separate reaction vessels (e.g., 50 mg per vessel).
-
Swell each resin portion in DMF (2 mL) for 20 minutes.
-
In separate vials, pre-activate the desired carboxylic acids (0.3 mmol, 5 eq. relative to resin loading) by dissolving them with HBTU (0.3 mmol, 5 eq.) and DIPEA (0.6 mmol, 10 eq.) in 1 mL of DMF. Let this activation mixture stand for 5 minutes.
-
Add the activated carboxylic acid solution to the respective resin portions.
-
Agitate the mixtures at room temperature for 6 hours.
-
Drain the solutions and wash the resins thoroughly with DMF (3 x 2 mL), MeOH (3 x 2 mL), and DCM (3 x 2 mL).
-
Dry the diversified resins under vacuum.
Part 3: Cleavage and Purification
The final step is to release the synthesized compounds from the solid support using a strong acid cocktail. Scavengers are crucial to prevent reactive cationic species from causing side reactions.[15][16]
Step 3.1: Cleavage from the Resin
-
Place each dried resin sample into a labeled 1.5 mL microcentrifuge tube.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.
-
CAUTION: Prepare and use TFA in a certified fume hood. TFA is highly corrosive.
-
-
Add 1 mL of the cleavage cocktail to each resin sample.
-
Allow the reaction to proceed for 2 hours at room temperature with occasional vortexing.
-
Filter the resin using a fritted syringe or by carefully pipetting the solution away from the resin beads. Collect the filtrate in a new labeled tube.
-
Wash the resin beads with an additional 0.5 mL of TFA and combine the filtrates.
-
Precipitate the crude product by adding the TFA solution dropwise to 10 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated solid. Decant the ether.
-
Wash the pellet with cold diethyl ether two more times.
-
Dry the crude product under a stream of nitrogen or in a vacuum desiccator.
| Cleavage Cocktail Component | Function | Typical Concentration |
| Trifluoroacetic acid (TFA) | Strong acid for cleaving the linker and removing acid-labile protecting groups. | 85-95% |
| Triisopropylsilane (TIS) | Scavenger for carbocations generated from protecting groups and the linker.[16] | 1-5% |
| Water (H₂O) | Scavenger for tert-butyl cations.[17] | 1-5% |
| Phenol | Scavenger, particularly useful for tryptophan-containing peptides. | 2-5% |
| 1,2-Ethanedithiol (EDT) | Scavenger, effective for protecting methionine from oxidation.[18] | 1-5% |
Step 3.2: Purification and Characterization
The crude products should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and their identity confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or a DMF/water mixture).
-
Purify the compound using a preparative RP-HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions corresponding to the product peak.
-
Confirm the molecular weight of the purified product using LC-MS.
-
Lyophilize the pure fractions to obtain the final product as a powder.
-
If sufficient material is obtained, perform ¹H and ¹³C NMR for full structural elucidation.
On-Resin Reaction Monitoring
Effective monitoring of solid-phase reactions is critical to ensure each step proceeds to completion.[19][20] Several techniques can be employed:
-
Kaiser (Ninhydrin) Test: A qualitative colorimetric test used to detect the presence of primary amines.[21] A blue color indicates an incomplete coupling reaction (free amines present), while a yellow/colorless result suggests the reaction is complete. This is particularly useful after the acylation step (Step 2.1).
-
FT-IR Spectroscopy: Attenuated Total Reflectance (ATR) FT-IR can be used to monitor the appearance or disappearance of key functional groups directly on a small sample of resin beads.[21] For example, one can monitor the disappearance of the amine N-H stretch and the appearance of the amide C=O stretch during the acylation step.
-
Test Cleavage: A small aliquot of the resin can be subjected to the cleavage protocol (Step 3.1), and the resulting crude material analyzed by LC-MS to confirm the presence of the desired intermediate or product.[20] This provides the most direct evidence of a successful on-resin transformation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low final yield | Incomplete coupling reaction. | Double couple: repeat the coupling step with fresh reagents. Use a different coupling agent (e.g., HATU). Monitor with Kaiser test. |
| Incomplete Fmoc deprotection. | Extend deprotection time or use a fresh piperidine solution. | |
| Steric hindrance from bulky R-groups. | Increase reaction temperature and/or time. Use a more potent coupling agent. | |
| Impure crude product | Incomplete reaction at any step. | Optimize reaction times and reagent equivalents. Monitor each step analytically. |
| Side-reactions during cleavage. | Ensure the correct scavengers are used in the cleavage cocktail based on the compound's structure.[15][18] | |
| No product detected after cleavage | Failure of an early synthetic step. | Perform test cleavages at intermediate stages to pinpoint the problematic step. |
| Incorrect cleavage conditions. | Verify the linker is compatible with the TFA cleavage cocktail. Some linkers require different cleavage conditions (e.g., photolysis, HF). |
References
- Marchan, V. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510.
- Coin, I., et al. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 8(15), 1431-1447.
- Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-2127.
- BenchChem. (2025). A Comparative Analysis of Cleavage Cocktails for Solid-Phase Synthesis of His-NH2 Peptides. BenchChem.
- Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides.
- Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(11), 1735-1741.
- Pattanayak, P. (2023). Thiazole, a privileged scaffold in drug discovery.
- Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton.
- Khatik, G. L. (2018). Thiazole heterocycle: A privileged scaffold for drug design and discovery. IR@NBRC.
- Saiz, C., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(16), 3613.
- Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
- CDN Isotopes. (n.d.). Cleavage Cocktail Selection. CDN Isotopes.
- Agarwal, S. (2018). Editorial: Thiazole Heterocycle: A Privileged Scaffold for Drug Design and Discovery.
- Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis.
- Chen, Y.-L., et al. (2024). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules, 29(5), 1135.
- Lee, S., et al. (2021).
- Pattanayak, P. (n.d.). Application and synthesis of thiazole ring in clinically approved drugs.
- Yoo, J. Y., et al. (2024). Solid-phase synthesis of thiazole-based peptidomimetics.
- Lee, T., et al. (2019). Design and Solid-Phase Parallel Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives via Cyclization Reaction with a Carbamimidothioate Linker.
- Kumar, S., et al. (2014). Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction.
- Abdu-Rahem, L. R., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 290-298.
- James, I. W. (1999). Linkers for solid-phase organic synthesis. Tetrahedron, 55(16), 4855-4946.
- ChemPep Inc. (n.d.). Linkers for Solid Phase Synthesis Archives. ChemPep.
- Lee, T., et al. (2019). Design and Solid-Phase Parallel Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives via Cyclization Reaction with a Carbamimidothioate Linker.
- Kumar, A., et al. (2017). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical Sciences and Drug Research, 9(4), 163-176.
- Spivey, A. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Al-Ostath, A. I. H., et al. (2023). Systematic Review On Thiazole And Its Applications. Journal of Population Therapeutics and Clinical Pharmacology, 30(18).
- Abdu-Rahem, L. R., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
- Sigma-Aldrich. (n.d.). Fmoc SPPS Linkers. Sigma-Aldrich.
- Wujec, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5585.
- Das, S., et al. (2022). Positional Effect of a Neutral Linker on the Three-Component MOFs: Room Temperature Synthesis, Structural Characterization, and Bifunctional Sustainable Catalysis. Inorganic Chemistry, 61(4), 2113-2122.
- Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6432.
- Wikipedia. (n.d.). Thiazole. Wikipedia.
- Salem, M. A., et al. (2018).
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.
- Venkatesh, P. (2022). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare.
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate
Welcome to the dedicated technical support guide for the synthesis of Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently encountered challenges during the synthesis of this valuable fluorinated heterocyclic building block. The trifluoromethyl group imparts unique electronic properties and metabolic stability, making this compound a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2]
This guide provides in-depth, field-proven insights to help you navigate the complexities of this multi-step synthesis, optimize your reaction yields, and ensure the integrity of your final product.
Overview of the Synthetic Pathway
The most reliable and commonly employed route to this compound involves a two-stage process. First, the construction of the core thiazole ring system via a modified Hantzsch thiazole synthesis, followed by a Sandmeyer-type reaction to introduce the bromine atom at the C5 position. This approach is generally preferred over direct bromination, which can be challenging due to the electron-withdrawing nature of the trifluoromethyl group that deactivates the thiazole ring to electrophilic substitution.[3]
Sources
Technical Support Center: Purification of Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis and purification of Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate. This valuable heterocyclic building block is instrumental in the development of novel pharmaceuticals and agrochemicals.[1][2] Achieving high purity (typically ≥98%) is paramount to ensure predictable reaction outcomes, minimize side-product formation, and guarantee the integrity of downstream applications.[3]
This document provides field-proven troubleshooting advice, answers to frequently encountered questions, and detailed, validated protocols for the purification of this specific thiazole derivative.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties and recommended storage conditions for this compound?
This compound is typically an off-white to gray or beige solid.[2][4] Due to the presence of the trifluoromethyl group and the thiazole ring, careful storage is recommended to maintain its integrity.
| Parameter | Value | Source |
| Appearance | Off-white to beige/gray solid or crystals | [2][4] |
| Molecular Weight | ~318.08 g/mol | N/A |
| Melting Point | Not widely reported, but related isomers melt in the 75-175 °C range | [4][5] |
| Storage | Store at 0-8 °C under an inert atmosphere (Nitrogen or Argon) | [2][5] |
Q2: What are the most common impurities I might encounter during purification?
Impurities typically originate from the synthetic route. Common synthetic pathways for thiazoles, like the Hantzsch synthesis, involve the condensation of a thioamide with an α-halocarbonyl compound.[6][7] Therefore, potential impurities include:
-
Unreacted Starting Materials: Such as the corresponding thioamide or ethyl bromopyruvate derivatives.
-
Over-brominated or Isomeric Products: Depending on the reaction conditions, bromination might occur at other positions or isomerization could take place.
-
Hydrolyzed Product: The ethyl ester is susceptible to hydrolysis, which would yield the corresponding carboxylic acid. This is more likely if the reaction workup involves harsh acidic or basic conditions.
Q3: Which purification methods are most effective for this compound?
The two primary and most effective methods for purifying this compound are flash column chromatography and recrystallization.
-
Flash Column Chromatography is excellent for separating compounds with different polarities and is often the first choice for complex crude mixtures.[8][9]
-
Recrystallization is a highly effective, economical, and scalable method for achieving very high purity, provided a suitable solvent can be identified and the impurities have different solubility profiles.[10]
Q4: My compound appears to be degrading on the silica gel column. What should I do?
Thiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to streaking on TLC plates and degradation during column chromatography.[9] To mitigate this, the silica gel can be "deactivated." This is achieved by preparing the silica slurry in the eluent containing a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v).[9] This neutralizes the acidic sites on the silica surface. Alternatively, using a different stationary phase like neutral or basic alumina can be explored.
Q5: How do I choose the right solvent system for column chromatography?
The ideal solvent system (eluent) is determined using Thin-Layer Chromatography (TLC).[9] The goal is to find a solvent or mixture of solvents that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound while maximizing the separation from all impurities.[9] A common starting point for compounds of this type is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).[9][11]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the purification process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Impurities (Co-elution) | The polarity of the product and a key impurity are too similar in the chosen eluent. | 1. Optimize Eluent: Try a different solvent system (e.g., switch from Hexane/EtOAc to Dichloromethane/Methanol) to alter selectivity. 2. Use a Shallower Gradient: If using gradient elution, make the increase in polarity more gradual. 3. Switch Methods: If chromatography fails, attempt purification by recrystallization.[8] |
| Product Does Not Elute from the Column | The eluting solvent is not polar enough to move the compound off the stationary phase. | 1. Increase Polarity: Gradually increase the percentage of the polar solvent in your eluent system (e.g., from 10% EtOAc in Hexanes to 20%, 30%, etc.).[9] 2. Stronger Eluent: If necessary, add a small amount of a very polar solvent like methanol to the eluent. |
| Product Fails to Crystallize During Recrystallization | 1. Solution is too dilute (not supersaturated). 2. Unsuitable solvent. 3. Presence of oily impurities inhibiting lattice formation. | 1. Concentrate the Solution: Gently evaporate some of the solvent. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a "seed" crystal of the pure compound.[10] 3. Change Solvent System: Recover the material and attempt recrystallization from a different solvent or a co-solvent mixture (e.g., Ethanol/Water, Ethyl Acetate/Hexanes).[10] |
| Oily Product Obtained After Solvent Removal | 1. Residual solvent is trapped. 2. The compound itself is an oil at room temperature (less likely for this molecule but possible if impure). 3. A persistent oily impurity is present. | 1. Dry Thoroughly: Dry the product under high vacuum for an extended period, possibly with gentle heating. 2. Re-purify: If an impurity is suspected, re-subject the material to column chromatography. 3. Convert to Solid: In difficult cases, consider converting the product to a solid derivative for purification, then regenerating the pure product.[8] |
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a self-validating system that relies on TLC analysis at critical stages.
-
Eluent Selection:
-
Dissolve a small amount of the crude material in a solvent like ethyl acetate.
-
Spot the solution onto a TLC plate and develop it in various Hexane/Ethyl Acetate mixtures (e.g., 9:1, 8:2, 7:3).
-
Identify the solvent system that gives the target compound an Rf value of ~0.3 and provides good separation from impurities.[9]
-
Expert Tip: If the compound is streaking, add 0.5% triethylamine to the TLC developing chamber and the final eluent to see if performance improves.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into a glass column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles or cracks form.[10] Add a thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to create a dry, free-flowing powder. This is known as "dry loading."
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized solvent system, applying positive pressure to achieve a steady flow.
-
Collect fractions of a consistent volume in test tubes.
-
Monitor the elution process by spotting every few fractions onto a TLC plate to track the emergence of the product and impurities.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain only the pure product, as determined by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Assess purity using NMR, LC-MS, or melting point analysis.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude material into several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene) to each tube.
-
A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[10]
-
-
Dissolution:
-
Place the bulk of the crude material in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[10]
-
Dry the purified crystals under vacuum to remove all residual solvent.
-
Section 4: Visualization & Workflows
The following diagrams illustrate the decision-making process and troubleshooting steps for purification.
Caption: Decision workflow for selecting a primary purification method.
Caption: Troubleshooting guide for common column chromatography issues.
References
-
MySkinRecipes. (n.d.). Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate. Retrieved from [Link]
-
Ansari, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]
-
Li, Y., et al. (2012). Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]
-
Salem, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved from [Link]
-
Althagafi, I., et al. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Pharmaceutical Research International. Retrieved from [Link]
-
Kumar, S., et al. (2018). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkat USA. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. MDPI. Retrieved from [Link]
Sources
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- 4. chemimpex.com [chemimpex.com]
- 5. 72850-79-4 CAS MSDS (2-BROMO-4-(TRIFLUOROMETHYL)THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. jbarbiomed.com [jbarbiomed.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5-Bromothiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 5-bromothiazoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you navigate the common challenges and side reactions encountered in your experiments.
Frequently Asked Questions (FAQs): Direct Bromination of Thiazole
Direct bromination is a common route to 5-bromothiazole, but it is often plagued by issues of regioselectivity and over-bromination. This section addresses the most common problems encountered.
Q1: My direct bromination of thiazole is producing a mixture of 2,5-dibromothiazole and 2,4,5-tribromothiazole. How can I prevent this over-bromination?
A1: The formation of di- and tri-brominated species is a classic side reaction driven by the reactivity of the thiazole ring.
Root Cause Analysis: The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. While the C5-position is generally the most reactive site for bromination, the initial product, 5-bromothiazole, is still activated enough to undergo further reaction, especially if a strong brominating agent like elemental bromine (Br₂) is used in excess or under harsh conditions. The reactivity of the positions in the thiazole ring generally follows H5 > H2 > H4 for electrophilic substitution. Once the C5 position is brominated, the C2 position becomes the next most likely site for a second bromination, leading to 2,5-dibromothiazole.[1][2]
Preventative Measures & Troubleshooting:
-
Choice of Brominating Agent: Using a milder and more selective brominating agent is crucial. N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) because it is a solid that is easier to handle and provides a low, steady concentration of bromine in the reaction mixture, which helps to prevent over-bromination.[1][3]
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of 1.0 equivalent or a very slight excess of NBS is recommended.
-
Temperature Management: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity. Excessive heat can promote side reactions.[4]
-
Solvent Selection: The choice of solvent can influence selectivity. Aprotic solvents like dichloromethane (DCM), chloroform, or acetonitrile are commonly used.
The following diagram illustrates the pathway from the desired product to the common over-brominated side products.
Caption: Reaction pathway showing the formation of 5-bromothiazole and subsequent over-bromination byproducts.
Q2: I'm observing the formation of 2-bromothiazole and 4-bromothiazole isomers. How can I improve the regioselectivity for the C5-position?
A2: Achieving high regioselectivity is dependent on controlling the reaction mechanism. While the C5 proton is the least acidic, the C5 position is the most electron-rich and thus most susceptible to electrophilic attack. However, under certain conditions, other isomers can form.
Root Cause Analysis: The formation of 2-bromothiazole can be significant, especially in reactions that may proceed via a different mechanism. For instance, the acidity of the thiazole protons follows the order H2 > H5 >> H4.[2] If conditions favor a deprotonation-metalation pathway, this can lead to substitution at the C2 position. Bromination of thiazole in the presence of a Lewis acid like aluminum chloride can surprisingly favor substitution at the 2-position, which contradicts the typical mechanism for electrophilic substitution.[5]
Preventative Measures & Troubleshooting:
-
Avoid Lewis Acids: Unless 2-bromination is desired, avoid the use of Lewis acids like AlCl₃ which can alter the regiochemical outcome.[5]
-
Optimize Reaction Conditions: For direct electrophilic bromination, conditions should be chosen to favor this pathway. Using NBS in a polar aprotic solvent without strong acids or bases typically provides the best selectivity for the C5 position.
-
Sequential Bromination-Debromination: For unambiguous synthesis of specific isomers, a multi-step sequence can be employed. For example, it is possible to synthesize 2,4,5-tribromothiazole and then selectively remove bromine atoms to yield the desired isomer.[1][6]
Q3: What is the recommended method for purifying 5-bromothiazole from a complex mixture of isomers and byproducts?
A3: Purification requires a technique that can effectively separate compounds with similar polarities.
Recommended Purification Strategies:
-
Column Chromatography: This is often the most effective method for separating isomeric bromothiazoles.[7] A silica gel stationary phase with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically successful.[8]
-
Recrystallization: If the desired 5-bromothiazole is a solid and present in high concentration, recrystallization can be an effective and scalable purification method.[9][10] The choice of solvent is critical and must be determined empirically.
-
Distillation: If the product is a liquid and the boiling points of the components are sufficiently different, distillation can be considered. However, this is often difficult for isomers.[7]
| Purification Method | Scale | Best For | Key Considerations |
| Column Chromatography | < 1 g to multi-gram | Complex mixtures with similar polarity | Time-consuming, requires solvent |
| Recrystallization | Multi-gram | Solid products with high initial purity | Finding a suitable solvent system |
| Distillation | Multi-gram | Liquids with >25°C boiling point difference | Not effective for close-boiling isomers |
Frequently Asked Questions (FAQs): Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a versatile method for creating substituted thiazoles. However, when targeting specific isomers, such as those with a bromine at the C5 position, side reactions can occur.
Q1: I'm attempting a Hantzsch synthesis to produce a 2-amino-5-bromothiazole derivative, but my yields are consistently low. What are the likely causes?
A1: Low yields in the Hantzsch synthesis often point to issues with starting material stability, reaction conditions, or competing reaction pathways. [11][12]
Root Cause Analysis & Troubleshooting:
-
Stability of α-Haloketone: The α-haloketone starting material can be unstable and decompose upon storage. Ensure it is freshly prepared or has been stored appropriately (cold and dark).[4]
-
Purity of Thioamide: Impurities in the thioamide partner can lead to unwanted side products. Use a high-purity reagent or purify it before use.[4]
-
Reaction pH: The Hantzsch synthesis is highly sensitive to pH. Neutral or slightly basic conditions typically favor the formation of the desired 2-aminothiazole product.[4]
-
Temperature and Reaction Time: While some Hantzsch reactions proceed at room temperature, others require heating. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged heating can lead to degradation.[4]
Q2: My Hantzsch synthesis using an N-substituted thiourea produced an isomeric byproduct that is not the expected 2-(N-substituted amino)thiazole. What is this side product and how can I avoid it?
A2: You have likely formed the 3-substituted 2-imino-2,3-dihydrothiazole isomer. This is a well-documented side reaction, particularly under acidic conditions.
Mechanism of Isomer Formation: The Hantzsch synthesis proceeds through an initial S-alkylation of the thioamide followed by cyclization. When using an N-substituted thiourea, the cyclization can occur via two different nitrogen atoms. Under neutral or basic conditions, the reaction typically yields the thermodynamically more stable 2-(N-substituted amino)thiazole. However, under acidic conditions, the reaction can be directed to form the kinetic product, the 2-imino-2,3-dihydrothiazole isomer.[4][13]
Caption: Divergent pathways in Hantzsch synthesis leading to isomeric products based on reaction pH.
Preventative Measures:
-
Maintain Neutral or Basic pH: To favor the desired 2-amino isomer, ensure the reaction is run in a neutral or slightly basic medium. This can be achieved by using a non-acidic solvent or adding a mild, non-nucleophilic base.[4]
-
Solvent Choice: The choice of solvent is critical. Alcohols like ethanol are common, but aprotic solvents like DMF may be more efficient in some cases.[4]
Experimental Protocols
Protocol 1: Selective Synthesis of 5-Bromothiazole using NBS
This protocol provides a general guideline for the selective monobromination of thiazole at the C5 position.
Materials:
-
Thiazole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Acetonitrile (or Dichloromethane)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve thiazole (1.0 equiv) in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.05 equiv) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure 5-bromothiazole.[8]
References
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5853–5863. [Link]
-
Werbel, L. M., et al. (1986). Bromination of 2-Thiazolylhydrazones. Journal of Heterocyclic Chemistry, 23(4), 1121-1124. [Link]
-
Tan, W. S., et al. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Jurnal Teknologi, 79(5-3). [Link]
-
University of Rochester. (n.d.). Purification. Not Voodoo. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
LookChem. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]
-
Naffadilla, N., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2493. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]
-
Aitken, K. M., et al. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Crystallography, 45(11-12), 523-528. [Link]
-
Bak, J. M., et al. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules, 27(22), 8003. [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
ResearchGate. (2016). Can I brominate benzothiadiazole with N-bromosuccinimide? [Link]
-
Sharma, V., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]
-
Sharma, V., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(16), 18017–18055. [Link]
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
CK-12 Foundation. (2023). Methods of Purification of Organic Compounds. [Link]
-
Belen'kii, L. I., & Kruchkovskaya, N. D. (1986). Course of bromination of thiazole and 2-methylthiazole. Chemistry of Heterocyclic Compounds, 22(11), 1269-1272. [Link]
-
The Journal of Organic Chemistry. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. [Link]
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Course of bromination of thiazole and 2-methylthiazole (Journal Article) | OSTI.GOV [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. 5-Bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Suzuki Coupling with Electron-Deficient Thiazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-deficient thiazole scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high efficiency and yield with these important but often stubborn substrates.
The electron-deficient nature of the thiazole ring, coupled with the potential for the heteroatoms (N, S) to coordinate with and inhibit the palladium catalyst, presents a unique set of challenges.[1][2][3] This guide provides a structured approach to troubleshooting and optimization, grounded in mechanistic principles and field-proven strategies.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the experimental setup and execution.
Q1: My Suzuki coupling with a 2-halothiazole is failing or giving very low yields. What are the most likely reasons?
A1: Failure with these substrates typically stems from two primary issues. First, the rate-limiting oxidative addition of the palladium catalyst to the thiazole-halide bond is often sluggish due to the electron-poor nature of the ring. Second, the thiazole nitrogen can act as a ligand, coordinating to the palladium center and potentially deactivating the catalyst.[1][3] Initial troubleshooting should focus on ensuring an active catalytic system and using conditions designed to promote the oxidative addition step.[4]
Q2: What is the best general catalyst and ligand combination for coupling with electron-deficient thiazoles?
A2: There is no single "best" system, but a highly effective starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand.[5][6] Ligands from the Buchwald family, such as SPhos and XPhos, are specifically designed to accelerate both oxidative addition and reductive elimination, making them excellent choices for challenging substrates.[4][7] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[8]
Q3: How critical is the choice of base, and which one should I use?
A3: The base is absolutely critical. Its primary role is to activate the boronic acid/ester to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8][9] However, strong bases can be detrimental to sensitive functional groups on the thiazole ring. For electron-deficient systems, a common strategy is to use moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃.[4][10] These often provide a good balance of reactivity and substrate stability. In some cases, weaker bases may be necessary to prevent side reactions.[11]
Q4: What are the most common side reactions, and how can I minimize them?
A4: The most frequent side reactions are homocoupling of the boronic acid (to form a biaryl byproduct) and protodeboronation (where the boronic acid is replaced by a hydrogen atom).[12] Homocoupling is often caused by the presence of oxygen, which can be minimized by thoroughly degassing your solvents and maintaining a strict inert (nitrogen or argon) atmosphere.[4][10] Protodeboronation can be promoted by excess base or water and is more common with electron-deficient heteroaryl boronic acids; careful control of stoichiometry and reaction conditions is key to suppressing it.[11][12] Another common side reaction is dehalogenation of the starting material.[13]
Q5: My reaction turns black immediately. Is this normal, and does it mean the catalyst has died?
A5: The formation of a black precipitate, often referred to as "palladium black," indicates the aggregation and precipitation of Pd(0) from the solution.[12] While a dark-colored solution is normal for many Suzuki reactions, rapid formation of a heavy black precipitate often signals catalyst decomposition and a loss of catalytic activity.[14] This can be caused by impurities, insufficient ligand to stabilize the Pd(0) species, or excessively high temperatures. Using a higher ligand-to-palladium ratio or switching to a more robust, pre-formed catalyst can often mitigate this issue.
Troubleshooting and Optimization Guide
When initial attempts fail, a systematic approach is necessary. Use the following table to diagnose problems and identify solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Starting Material Recovered | 1. Inactive Catalyst: The Pd(0) active species is not forming or has been deactivated.[4] 2. Failed Oxidative Addition: The C-X bond is too strong or the catalyst is not active enough.[5] 3. Poor Reagent Quality: Boronic acid has decomposed; halide is impure. | 1. Use a fresh bottle of catalyst/ligand. Consider a more robust, air-stable precatalyst (e.g., XPhos Pd G3). 2. Switch to a more electron-rich, bulky ligand (e.g., SPhos, RuPhos). Increase reaction temperature.[4] 3. Verify boronic acid purity (often they exist as anhydrides/boroxines).[13] Consider converting it to a more stable boronate ester (e.g., pinacol or MIDA ester).[9] |
| Low Yield (<50%) | 1. Suboptimal Base/Solvent: The base may not be strong enough or soluble enough to facilitate transmetalation.[5][15] 2. Catalyst Inhibition: The thiazole nitrogen is coordinating to the Pd center.[1][3] 3. Protodeboronation/Dehalogenation: Side reactions are consuming starting materials.[12][13] | 1. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure an aqueous component in the solvent (e.g., Dioxane/H₂O 10:1) to help dissolve the base.[1] 2. Increase the ligand:palladium ratio (e.g., from 2:1 to 4:1) to favor ligand binding over substrate inhibition. 3. Use anhydrous conditions if possible. Use the boronic acid ester instead of the acid. Use a milder base. |
| Homocoupling of Boronic Acid | 1. Oxygen Contamination: O₂ can facilitate the oxidative coupling of the boronic acid.[4] 2. High Catalyst Loading: Can sometimes promote side reactions. | 1. Thoroughly degas all solvents and reagents by sparging with N₂ or Ar for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction. 2. Reduce catalyst loading to 0.5-1 mol% once conditions are optimized. |
| Catalyst Decomposition (Pd Black) | 1. Insufficient Ligand: Not enough ligand to stabilize the Pd(0) intermediate.[12] 2. High Temperature: Thermal decomposition of the catalyst complex. 3. Impurities: Trace impurities in reagents or solvent can poison the catalyst. | 1. Increase the ligand:Pd ratio. 2. Reduce the reaction temperature and monitor for longer times. 3. Use high-purity, anhydrous solvents and recrystallized reagents. |
Visual Workflow: Troubleshooting Strategy
The following diagram outlines a logical workflow for addressing common issues in Suzuki coupling reactions.
Caption: A systematic workflow for troubleshooting challenging Suzuki coupling reactions.
The Catalytic Cycle: A Mechanistic View
Understanding the catalytic cycle is key to rational optimization. Each component you add—catalyst, ligand, base, solvent—is designed to facilitate one or more of these fundamental steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an electron-deficient 2-bromothiazole with a generic arylboronic acid.
Reagents & Equipment:
-
2-Bromothiazole derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1 v/v)
-
Schlenk flask or reaction vial with a septum cap
-
Magnetic stirrer and heating block/oil bath
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the 2-bromothiazole (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[4][10]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (0.02 equiv).
-
Solvent Addition: Add the degassed solvent system via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent (the thiazole bromide).
-
Reaction: Place the sealed flask in a preheated heating block at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
-
Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. (n.d.). ScienceDirect. [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). CovaSyn. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Loupy, A., et al. (2004). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry. [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (2023). JACS Au. [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2023). ACS Publications. [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. (2020). ResearchGate. [Link]
-
Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. (2011). ResearchGate. [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. (2011). ResearchGate. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2023). YouTube. [Link]
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022). RSC Publishing. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2023). RSC Publishing. [Link]
-
An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. (2004). ResearchGate. [Link]
-
Use of Base Metals in Suzuki Coupling. (n.d.). Wordpress. [Link]
-
ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2010). ResearchGate. [Link]
-
The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. [Link]
-
Effect of bases on Suzuki coupling reaction. (2018). ResearchGate. [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2019). Reddit. [Link]
-
Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. (2012). PubMed. [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (2010). NIH. [Link]
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Schroeder Group, University of Illinois. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2018). ResearchGate. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. quora.com [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating the N-arylation of 5-Bromothiazoles
Welcome to the technical support center for the N-arylation of 5-bromothiazoles. This resource is designed for researchers, scientists, and professionals in drug development who are working with this challenging but crucial transformation. The formation of a C-N bond involving the thiazole scaffold is a cornerstone in the synthesis of a multitude of biologically active compounds. However, the inherent electronic properties of the thiazole ring and the nature of the C-Br bond at the 5-position can present unique hurdles.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common obstacles and achieve successful N-arylation.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions encountered when undertaking the N-arylation of 5-bromothiazoles:
Q1: My Buchwald-Hartwig amination of 5-bromothiazole is resulting in low to no yield. What are the most likely causes?
A1: Low yields in this reaction are often traced back to a few critical factors. Firstly, the choice of catalyst and ligand is paramount. The electron-rich nature of the thiazole ring can influence the catalytic cycle. Sterically hindered biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos are often excellent starting points as they can promote the reductive elimination step.[1] Secondly, the base selection is crucial and can be solvent-dependent.[2][3] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used, but weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, especially if your substrate is base-sensitive.[1][4] Finally, ensure your reaction is set up under strictly anhydrous and oxygen-free conditions, as both can deactivate the palladium catalyst.[5]
Q2: I am observing significant amounts of debromination (hydrodehalogenation) of my 5-bromothiazole starting material. How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be promoted by certain catalyst systems and reaction conditions. To mitigate this, consider switching to a less reactive catalyst or a bulkier ligand which can disfavor the side reaction. Lowering the reaction temperature or reducing the reaction time can also be beneficial. Additionally, the choice of base can play a role; sometimes, switching from a strong alkoxide base to a weaker carbonate or phosphate base can reduce the extent of debromination.[1]
Q3: Should I use a traditional Buchwald-Hartwig (Palladium-catalyzed) or an Ullmann (Copper-catalyzed) coupling for my 5-bromothiazole N-arylation?
A3: Both methods are viable for N-arylation, and the best choice often depends on the specific substrates and functional group tolerance required.
-
Buchwald-Hartwig amination is generally more versatile with a broader substrate scope and often proceeds under milder conditions with lower catalyst loadings.[6][7] The development of sophisticated ligands has greatly expanded its utility.[6]
-
Ullmann coupling is a classical method that has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions than the harsh temperatures traditionally required.[8][9][10] It can be particularly effective for certain N-heterocycles and can sometimes be more cost-effective.[11][12] A comparative screening of both methods may be necessary to determine the optimal route for your specific target molecule.
Q4: My N-arylation reaction is stalling before completion. What steps can I take to drive it to completion?
A4: A stalled reaction can be due to catalyst deactivation or insufficient reactivity. To address this, you can try adding a fresh portion of the catalyst and ligand to the reaction mixture. Increasing the reaction temperature, if the substrates are stable, can also help to push the reaction forward.[13] Ensure that the solvent is completely anhydrous and the headspace is inert, as gradual introduction of oxygen or moisture can poison the catalyst over time.
Troubleshooting Guide: Deeper Dive into Common Issues
This section provides a more detailed, cause-and-effect analysis of problems you might encounter during the N-arylation of 5-bromothiazoles.
Problem 1: Consistently Low Yields (<30%)
| Possible Cause | Scientific Rationale | Suggested Solution |
| Inappropriate Catalyst/Ligand Combination | The electronic and steric properties of the ligand are critical for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. For electron-rich heteroaromatics like thiazoles, bulky and electron-donating ligands are often required to promote the final C-N bond-forming step.[1][14] | Screen a panel of sterically hindered biaryl phosphine ligands such as XPhos, SPhos, BrettPhos, or RuPhos.[1] Consider using a pre-catalyst (e.g., XPhos Pd G3) for more reliable activation.[1] |
| Suboptimal Base Selection | The base plays a multifaceted role, including deprotonating the amine nucleophile and facilitating the regeneration of the active catalyst. The strength and solubility of the base can significantly impact the reaction rate and yield.[2][3][4] | If using a strong base like NaOtBu leads to decomposition, switch to a weaker inorganic base like Cs₂CO₃ or K₃PO₄.[1][4] The choice of base can be solvent-dependent; for instance, anionic bases are favored in nonpolar solvents.[2][3] |
| Poor Solvent Choice | The solvent must be able to dissolve the reactants and the catalyst, and its polarity can influence the reaction mechanism.[15] Aprotic solvents like dioxane, toluene, or DMF are commonly used.[2][16] | Screen different anhydrous, degassed solvents. Dioxane and toluene are excellent starting points for many Buchwald-Hartwig reactions.[16] Ensure the solvent is of high purity and rigorously dried. |
| Catalyst Deactivation | Palladium catalysts are sensitive to oxygen and moisture. Incomplete degassing or the use of wet reagents or solvents can lead to the formation of inactive palladium oxides. | Thoroughly degas the solvent by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes.[5] Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous reagents and solvents. |
Problem 2: Formation of Significant Side Products
| Side Product | Plausible Mechanism | Mitigation Strategy |
| Hydrodehalogenation Product | This can occur via a competing catalytic cycle where a hydride source (which can be the amine, solvent, or trace water) intercepts a palladium intermediate, leading to the replacement of the bromine with a hydrogen atom. | Use a bulkier ligand to sterically hinder the approach of hydride sources. Lowering the reaction temperature and using a weaker base can also be effective.[1] |
| Homocoupling of Aryl Amine | This can happen if the reaction conditions are too harsh, leading to the self-coupling of the amine nucleophile. | Reduce the reaction temperature and consider a milder base. Optimizing the stoichiometry of the reactants can also help. |
| Bithiophene Formation | This byproduct arises from the homocoupling of the 5-bromothiazole starting material.[17] | This is often a sign of inappropriate catalyst or ligand selection. Screening different catalyst systems can help identify one that favors the desired cross-coupling over homocoupling. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-arylation of 5-Bromothiazole
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add 5-bromothiazole (1.0 equiv.), the desired aryl amine (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to make a 0.1 M solution).
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with argon.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Ullmann N-arylation of 5-Bromothiazole
-
Reaction Setup: In a sealed tube, combine 5-bromothiazole (1.0 equiv.), the aryl amine (1.5 equiv.), a copper(I) salt (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent such as DMF or DMSO.
-
Reaction: Seal the tube and heat the reaction mixture to a high temperature (typically 120-150 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Visualizing the Process
Troubleshooting Workflow
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
References
-
Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]
-
Effect of solvent on Buchwald coupling of 2 and 3. a - ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of N-Containing Heteroaromatics via Heterogeneously Transition Metal Catalysed Cross-Coupling Reactions - NIH. Available at: [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]
-
N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. Available at: [Link]
-
Optimization of reaction conditions. a | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - NIH. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
investigation of catalysts for cn coupling reactions to synthesize pyridoimidazoindole, carbazole, and carboline heterocyclic compounds. Available at: [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. Available at: [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - ResearchGate. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. Available at: [Link]
-
A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC - NIH. Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
-
Approaches to the N-arylation of heteroarenes - ResearchGate. Available at: [Link]
-
Optimization of Reaction Conditions a | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT. Available at: [Link]
-
N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - MDPI. Available at: [Link]
-
Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. … - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation | Request PDF - ResearchGate. Available at: [Link]
-
Recent Progress Concerning the N-Arylation of Indoles - MDPI. Available at: [Link]
-
Recent Progress Concerning the N-Arylation of Indoles - ResearchGate. Available at: [Link]
-
Recent developments in selective N-arylation of azoles - Chemical Communications (RSC Publishing). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 15. researchgate.net [researchgate.net]
- 16. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Stability of Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate. Here, we address common questions and troubleshooting scenarios related to the stability of this compound under acidic conditions, providing in-depth explanations and practical, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
A1: this compound is anticipated to be susceptible to hydrolysis under acidic conditions, yielding 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylic acid and ethanol. The primary point of instability is the ethyl ester functional group. The presence of a strongly electron-withdrawing trifluoromethyl group on the thiazole ring is expected to significantly accelerate the rate of this hydrolysis reaction compared to non-fluorinated analogues.[1] While the thiazole ring itself is generally robust, prolonged exposure to harsh acidic conditions could potentially lead to ring degradation.[2]
Q2: What are the primary degradation products I should expect to see when my compound is exposed to acid?
A2: The principal degradation product will be the corresponding carboxylic acid: 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylic acid. Ethanol is the other product of the hydrolysis reaction. Under more forcing conditions (e.g., high temperature, concentrated acid), further degradation of the thiazole ring might occur, though this is less common under typical experimental conditions.
Q3: At what pH should I be concerned about the stability of my compound?
Q4: How can I monitor the degradation of this compound in my experiment?
A4: The most effective way to monitor the degradation is by using a stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[5][6] This technique allows for the separation and quantification of the parent compound and its degradation products over time. The appearance and increase of a more polar peak, corresponding to the carboxylic acid degradant, alongside the decrease of the parent ester peak, would indicate degradation.
Troubleshooting Guide
Problem 1: I am seeing a new, more polar peak in my HPLC analysis after working up my reaction in acidic conditions.
-
Probable Cause: This is a strong indication of ester hydrolysis. The newly formed carboxylic acid is more polar than the parent ethyl ester and will therefore have a shorter retention time on a standard C18 RP-HPLC column.
-
Troubleshooting Steps:
-
Confirm the Identity of the Degradant: If you have access to mass spectrometry (LC-MS), this is the most definitive way to confirm the mass of the new peak corresponds to 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylic acid.
-
Minimize Exposure to Acid: If the hydrolysis is undesirable, consider modifying your workup procedure to minimize the time the compound is in an acidic aqueous environment. Neutralize the solution as soon as possible with a suitable base (e.g., sodium bicarbonate solution).
-
Use a Milder Acid: If possible, use a weaker acid or a buffered acidic solution for your workup.
-
Lower the Temperature: Perform the acidic workup at a lower temperature (e.g., 0-5 °C) to slow down the rate of hydrolysis.
-
Problem 2: My reaction yield is consistently low, and I suspect product degradation during the acidic workup.
-
Probable Cause: Significant hydrolysis of the desired ethyl ester product is likely occurring during the acidic workup, leading to a lower isolated yield of the target molecule.
-
Troubleshooting Steps:
-
Perform a Quenching Study: Before your next reaction, perform a small-scale study where you expose a known amount of the pure ethyl ester to your workup conditions for the expected duration. Analyze the outcome by HPLC to quantify the extent of degradation.
-
Alternative Workup Procedures:
-
Aqueous Bicarbonate Wash: Instead of a strong acid wash, consider washing your organic layer with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Direct Evaporation: If your reaction solvent is volatile and the impurities are non-volatile, you may be able to remove the solvent under reduced pressure and purify the residue directly by column chromatography without an aqueous workup.
-
-
Protecting Group Strategy: In some synthetic routes, it may be beneficial to carry the carboxylic acid through several steps and perform the esterification as one of the final steps to avoid stability issues.
-
Experimental Protocols
Protocol 1: Forced Degradation Study Under Acidic Conditions
This protocol provides a framework for assessing the stability of this compound to acid stress.[7][8][9][10]
Objective: To determine the rate of degradation and identify the primary degradation products of this compound in an acidic solution.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
HPLC system with UV detector
-
RP-HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in methanol at a concentration of 1 mg/mL.
-
Sample Preparation for Stress Testing:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add the acidic solution (e.g., 0.1 M HCl) to achieve the desired final concentration of the compound (e.g., 0.1 mg/mL).
-
-
Incubation: Incubate the solution at a controlled temperature (e.g., 50 °C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralization: Immediately neutralize the aliquot with an equivalent amount of NaOH solution (e.g., 0.1 M NaOH) to stop the degradation.
-
HPLC Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis and inject it into the HPLC system.
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak area of any degradation products over time.
-
Calculate the percentage of degradation at each time point.
-
Expected Results: A time-dependent decrease in the concentration of the starting material and a corresponding increase in the concentration of 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylic acid.
Table 1: Example HPLC Method Parameters for Stability Indicating Analysis
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Note: This is a starting point and the method may require optimization for your specific instrumentation and separation needs.
Mechanistic Insights & Visualizations
Mechanism of Acid-Catalyzed Ester Hydrolysis
The hydrolysis of this compound proceeds through a well-established acid-catalyzed acyl-oxygen cleavage mechanism.[3][4][11][12][13]
Caption: Acid-catalyzed hydrolysis of the ethyl ester.
Experimental Workflow for Forced Degradation Study
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmasm.com [pharmasm.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. pharmainfo.in [pharmainfo.in]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scalable Synthesis of Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for a scalable and reliable synthesis. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring a robust and reproducible process.
The synthesis of this highly functionalized thiazole is a key step in the development of various agrochemical and pharmaceutical agents.[1] The presence of the trifluoromethyl group enhances metabolic stability, while the bromo- and ethyl ester moieties provide versatile handles for further chemical modification.[1][2]
Our recommended scalable approach is a robust two-step synthesis. It begins with the construction of the core heterocyclic scaffold, Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate, via the Hantzsch thiazole synthesis.[3][4] This is followed by a regioselective electrophilic bromination at the C5 position to yield the final product.
Overall Synthetic Workflow
The logical flow from starting materials to the final product is outlined below. Each stage presents unique challenges and optimization opportunities, which will be addressed in detail.
Caption: Overall two-step synthetic route.
Part 1: Synthesis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate (Precursor)
The cornerstone of this synthesis is the Hantzsch reaction, a reliable method for constructing the thiazole ring by condensing an α-haloketone with a thioamide.[3][5] This reaction is known for its efficiency and high yields when optimized.[4]
Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl thiooxamate (1.0 eq.) and absolute ethanol (5 mL per mmol of thiooxamate). Stir until the thioamide is fully dissolved.
-
Reagent Addition: Slowly add 3-bromo-1,1,1-trifluoroacetone (1.05 eq.) to the solution at room temperature. An initial mild exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 3-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Neutralization & Extraction: Slowly pour the concentrated mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until effervescence ceases. Extract the aqueous mixture with ethyl acetate (3 x volume of ethanol used).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure precursor as an oil or low-melting solid.
Troubleshooting Guide: Hantzsch Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor Starting Material Quality: 3-bromo-1,1,1-trifluoroacetone can degrade upon storage. Ethyl thiooxamate may contain impurities. | 1. Verify the purity of starting materials via NMR or GC-MS. Use freshly opened or purified reagents. Store the α-haloketone under nitrogen at low temperatures.[6] |
| 2. Incomplete Reaction: Insufficient heating time or temperature. | 2. Ensure a consistent reflux is maintained. Extend the reaction time and monitor via TLC. For thermally sensitive substrates, consider microwave-assisted synthesis to reduce reaction times.[7] | |
| Formation of Multiple Products (Side Reactions) | 1. Self-condensation of α-haloketone: Can occur under basic conditions or prolonged heating. | 1. Add the α-haloketone slowly to the thioamide solution. Avoid using a strong base as a catalyst unless necessary for a specific substrate.[6] |
| 2. Thioamide Decomposition: Thioamides can be unstable at high temperatures. | 2. Use the minimum effective reflux temperature. Once the reaction is complete based on TLC, proceed immediately to work-up. | |
| Difficult Purification | 1. Streaking on Silica Gel: The nitrogen atom in the thiazole ring can interact strongly with acidic silica. | 1. Pre-treat the silica gel with triethylamine (1% v/v in the slurry). Alternatively, use neutral alumina for chromatography. |
| 2. Oily, Impure Product: Residual starting materials or side products co-elute. | 2. Ensure the neutralization step with NaHCO₃ is complete to remove any acidic byproducts. A thorough brine wash helps remove water-soluble impurities. Consider vacuum distillation for purification if the product is thermally stable. |
Hantzsch Synthesis Mechanism
Understanding the mechanism is key to troubleshooting. The reaction proceeds through an initial nucleophilic attack, followed by an intramolecular cyclization and dehydration.
Caption: Mechanism of the Hantzsch thiazole synthesis.[8]
Part 2: C5-Bromination of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate
With the thiazole core constructed, the final step is a regioselective bromination. The C5 position on the thiazole ring is the most electron-rich and thus the most susceptible to electrophilic substitution, even with two deactivating groups at C2 and C4.[9] N-Bromosuccinimide (NBS) is the preferred reagent for safety and selectivity over elemental bromine.[10]
Experimental Protocol
-
Reaction Setup: Dissolve the thiazole precursor (1.0 eq.) in a suitable solvent like acetonitrile or glacial acetic acid in a flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq.) to the solution in portions at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-8 hours, or gently heat to 40-50°C to accelerate the reaction if necessary. Monitor by TLC or GC-MS for the disappearance of the starting material.
-
Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour it into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NBS or bromine.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The final product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield this compound.
Troubleshooting Guide: Electrophilic Bromination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Deactivated Ring System: The -COOEt and -CF₃ groups are strongly electron-withdrawing, reducing the nucleophilicity of the thiazole ring. | 1. Increase the reaction temperature to 40-60°C. If the reaction still stalls, consider using a more polar solvent like glacial acetic acid. A slight excess of NBS (up to 1.2 eq.) can also be used, but monitor carefully for side reactions. |
| Formation of Side Products | 1. Over-bromination: Although unlikely due to deactivation, harsh conditions could lead to other products. | 1. Add the NBS in portions rather than all at once. Maintain the lowest effective temperature and avoid a large excess of the brominating agent.[10] |
| 2. Benzylic Bromination (if applicable): If alkyl side chains were present, NBS with a radical initiator (like AIBN) could cause side-chain bromination. | 2. For aromatic bromination, ensure no radical initiators are present and protect the reaction from light to disfavor radical pathways. | |
| Product Isolation Issues | 1. Contamination with Succinimide: The succinimide byproduct from NBS is water-soluble. | 1. A thorough aqueous wash during work-up is critical. If it persists, a wash with a dilute base (e.g., 5% NaHCO₃) followed by water will remove it. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this entire synthesis? A: Both starting materials for the Hantzsch synthesis require careful handling. 3-bromo-1,1,1-trifluoroacetone is a lachrymator and is corrosive. Thioamides are suspected carcinogens.[11] N-Bromosuccinimide is a corrosive solid and an oxidizer. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The quenching of NBS with sodium thiosulfate can be exothermic and should be done with cooling.
Q2: How can I reliably confirm the structure of my intermediate and final product? A: A combination of analytical techniques is recommended.
-
¹H and ¹³C NMR: Will confirm the overall carbon-hydrogen framework. The disappearance of the C5-H proton signal (typically a singlet around 8.0-8.5 ppm) in the final product is a key indicator of successful bromination.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group should be present in both the precursor and the final product.
-
Mass Spectrometry (MS): Will confirm the molecular weight. For the final product, look for the characteristic isotopic pattern of a single bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).
Q3: What are the key considerations for scaling up this synthesis from milligram to multi-gram or kilogram scale? A:
-
Thermal Management: The Hantzsch synthesis can be exothermic, especially during the initial addition of the α-haloketone. For large-scale reactions, use a jacketed reactor with controlled cooling and add the reagent slowly to manage the temperature.
-
Work-up and Extraction: Large-scale extractions can be cumbersome. Consider using a continuous liquid-liquid extractor.
-
Purification: Column chromatography is not ideal for large quantities. Develop a robust crystallization or distillation procedure for both the intermediate and the final product to ensure high purity and yield on a larger scale.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]
-
Chem Help ASAP. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
El-Sheref, E. M., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(1), 186. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate. Retrieved from [Link]
-
Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Retrieved from [Link]
Sources
- 1. Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate [myskinrecipes.com]
- 2. Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate [myskinrecipes.com]
- 3. synarchive.com [synarchive.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 10. lookchem.com [lookchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Protecting Group Strategies for 2-Carboxythiazoles
Welcome to the Technical Support Center for protecting group strategies involving 2-carboxythiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of protecting this versatile heterocyclic motif. Here, we will move beyond simple protocols to explore the "why" behind experimental choices, ensuring your synthetic campaigns are both efficient and successful.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the carboxylic acid on a 2-carboxythiazole moiety?
The carboxylic acid proton is acidic (pKa ~3-5), making the carboxylate a potent nucleophile and a Brønsted base under many reaction conditions.[1] Protection is crucial to prevent unwanted side reactions, such as:
-
Reaction with bases: Strong bases can deprotonate the carboxylic acid, which can interfere with subsequent reactions or affect the solubility of your starting material.
-
Reaction with electrophiles: The carboxylate can act as a nucleophile, reacting with electrophiles intended for other parts of the molecule.
-
Interference with organometallic reagents: Grignard reagents, organolithiums, and other organometallics will be quenched by the acidic proton.
By converting the carboxylic acid into a less reactive ester, you can perform a wider range of chemical transformations on other parts of the thiazole ring or elsewhere in your molecule.
Q2: What are the most common protecting groups for 2-carboxythiazoles, and how do I choose the right one?
The most common protecting groups are esters, such as methyl, ethyl, tert-butyl, and benzyl esters. The choice of protecting group depends on the overall synthetic strategy and the stability of your molecule to the required deprotection conditions.
Here's a breakdown to guide your selection:
| Protecting Group | Introduction Conditions | Deprotection Conditions | Key Considerations |
| Methyl/Ethyl Ester | Fischer esterification (MeOH or EtOH, acid catalyst) or reaction with alkyl halide and base.[1] | Saponification (e.g., LiOH, NaOH, KOH in aq. alcohol).[2] | Base-labile. The thiazole ring is generally stable to these conditions, but other sensitive functional groups in your molecule may not be. |
| tert-Butyl (tBu) Ester | Reaction with isobutylene and a strong acid catalyst or with tert-butyl bromide and a silver salt. | Acidolysis (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)).[3] | Acid-labile. This is a good choice if your molecule is sensitive to basic conditions. |
| Benzyl (Bn) Ester | Reaction with benzyl bromide or benzyl alcohol under acidic conditions.[1] | Catalytic hydrogenolysis (H₂, Pd/C).[3] | Useful for molecules sensitive to both acidic and basic conditions. Ensure no other functional groups (e.g., alkynes, alkenes) are susceptible to reduction. |
| Allyl (All) Ester | Reaction with allyl alcohol and an acid catalyst or allyl bromide and a base. | Pd(0)-catalyzed allyl transfer.[4] | Offers orthogonal protection, as it is stable to both acidic and basic conditions used for Boc and Fmoc groups, respectively.[4] |
Q3: What does "orthogonal protection" mean, and why is it important in complex syntheses involving 2-carboxythiazoles?
Orthogonal protecting groups are sets of protecting groups that can be removed in any order with reagents and conditions that do not affect the others.[5] This is critical in multi-step syntheses where you need to selectively unmask one functional group while others remain protected.[6][7]
For example, you could have a molecule with a tert-butyl ester-protected 2-carboxythiazole and a Boc-protected amine. You could selectively deprotect the amine with piperidine without affecting the tert-butyl ester, or selectively deprotect the ester with TFA without affecting the Boc group. This allows for precise control over which part of the molecule reacts in a given step.
Troubleshooting Guide
Problem 1: Incomplete protection of the 2-carboxythiazole.
Symptoms:
-
Low yield of the desired ester.
-
Presence of starting material (the carboxylic acid) after the reaction.
-
Formation of side products.
Potential Causes & Solutions:
-
Insufficiently reactive esterification conditions:
-
For Fischer Esterification: Increase the reaction time, temperature, or the amount of acid catalyst. Consider using a Dean-Stark trap to remove water and drive the equilibrium towards the product.
-
For Alkylation with Halides: Ensure your base is strong enough to fully deprotonate the carboxylic acid. Consider using a more reactive alkylating agent (e.g., an iodide instead of a bromide). The use of cesium or tetra-alkylammonium salts in polar aprotic solvents can be particularly effective.[1]
-
-
Steric hindrance: The 2-position of the thiazole can be sterically hindered. If simple esters are proving difficult to form, consider using a less hindered alcohol or a more powerful esterification method, such as using a carbodiimide coupling agent (e.g., DCC or EDC) with the alcohol and a catalytic amount of DMAP.
Problem 2: Difficulty in deprotecting the ester without affecting the thiazole ring or other functional groups.
Symptoms:
-
Low yield of the deprotected carboxylic acid.
-
Decomposition of the starting material or product.
-
Modification of the thiazole ring (e.g., ring opening).
Potential Causes & Solutions:
-
Harsh deprotection conditions:
-
Saponification: If you are using a strong base like NaOH or KOH and observing degradation, switch to a milder base like lithium hydroxide (LiOH) at lower temperatures. The thiazole ring itself is generally stable, but other parts of your molecule might not be.
-
Acidolysis: While TFA is standard for tert-butyl ester cleavage, it is a strong acid. If you observe side reactions, you can try using a milder acid like formic acid or by diluting the TFA.
-
-
Instability of the thiazole ring: The thiazole ring is generally aromatic and stable.[8] However, under strongly acidic or basic conditions, particularly at elevated temperatures, ring-opening can occur. Always monitor your reactions carefully and use the mildest conditions possible.
-
"Quasi-orthogonality" issues: Some protecting groups are not perfectly orthogonal. For instance, the Fmoc group can sometimes be cleaved under certain hydrogenolysis conditions used for benzyl ester removal.[3] It is crucial to consult stability charts for protecting groups to anticipate and avoid these issues.[9]
Problem 3: Unexpected side reactions during protection or deprotection.
Symptoms:
-
Formation of unexpected byproducts.
-
Modification of the thiazole ring.
Potential Causes & Solutions:
-
Reaction at the C2 position of the thiazole: The proton at the C2 position of the thiazole ring is somewhat acidic and can be removed by strong bases, leading to the formation of an ylide.[8] This can then react with electrophiles.
-
Solution: When using strong bases, perform the reaction at low temperatures (e.g., -78 °C) to minimize this side reaction.
-
-
Oxidation of the thiazole sulfur: While generally stable, the sulfur atom in the thiazole ring can be oxidized under certain conditions.
-
Solution: Avoid using strong oxidizing agents if possible. If an oxidation step is necessary elsewhere in the molecule, ensure the thiazole is protected or that the conditions are selective.
-
Experimental Protocols
Protocol 1: Methyl Ester Protection of 2-Carboxythiazole
-
Dissolve 2-carboxythiazole (1.0 eq) in methanol (MeOH).
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Deprotection of a tert-Butyl 2-Thiazolecarboxylate
-
Dissolve the tert-butyl ester (1.0 eq) in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Once the deprotection is complete, remove the excess TFA and DCM under reduced pressure.
-
Co-evaporate with a solvent like toluene to ensure all TFA is removed.
-
The resulting carboxylic acid can often be used without further purification.
Visualizing the Workflow
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. THIAZOLE-2-CARBOXYLIC ACID CAS#: 14190-59-1 [amp.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. jocpr.com [jocpr.com]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. Carboxyl Protecting Groups Stability [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate and its 2-bromo Isomer for Applications in Research and Development
In the landscape of heterocyclic chemistry, thiazole derivatives stand out as pivotal structural motifs in medicinal chemistry and materials science. Their utility as versatile building blocks stems from their unique electronic properties and diverse functionalization potential. Among these, halogenated thiazoles are particularly valuable as precursors for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecular architectures. This guide provides an in-depth comparative analysis of two isomeric compounds: Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate and Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate. We will delve into their synthesis, physicochemical properties, and critically, their differential reactivity, offering researchers and drug development professionals a comprehensive understanding to inform their synthetic strategies.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental aspect of selecting a chemical building block is a thorough understanding of its physical and chemical properties. These parameters not only influence reaction conditions but also provide insights into the molecule's stability and potential applications. The table below summarizes the key physicochemical properties of the two isomers.
| Property | This compound | Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate |
| CAS Number | 1086393-21-6[1] | 72850-79-4 |
| Molecular Formula | C₇H₅BrF₃NO₂S[1] | C₇H₅BrF₃NO₂S |
| Molecular Weight | 304.08 g/mol [1] | 304.08 g/mol [2] |
| Appearance | Not specified | Off-white to gray solid |
| Melting Point | Not specified | 80-85 °C |
| Boiling Point | 291 °C[1] | Not specified |
| Density | 1.725 g/cm³[1] | Not specified |
| Flash Point | 130 °C[1] | Not specified |
The trifluoromethyl group in both isomers significantly enhances their lipophilicity and metabolic stability, making them attractive candidates for agrochemical and pharmaceutical research.[3]
Synthesis of the Isomers: Navigating Different Pathways
The synthetic accessibility of a building block is a critical consideration in any research and development program. The two isomers, while structurally similar, are typically prepared via distinct synthetic routes, reflecting the regiochemical challenges in thiazole chemistry.
Synthesis of Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate
The synthesis of the 2-bromo isomer generally follows a well-established pathway involving the Hantzsch thiazole synthesis followed by a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate
Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 eq.) and thiourea (1.0 eq.) in ethanol.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Sandmeyer Reaction for Bromination
-
Dissolve the ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq.) in an aqueous solution of hydrobromic acid (48%).
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate.
Synthesis of this compound
The synthesis of the 5-bromo isomer is less commonly documented but can be envisioned through pathways that introduce the bromine at the C5 position. One plausible approach involves the direct bromination of a pre-formed thiazole ring that is unsubstituted at the 5-position.
Conceptual Synthetic Workflow for the 5-bromo Isomer
Caption: Synthetic pathway for Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate.
Differential Reactivity: The Crucial Distinction
The key difference between these two isomers lies in the reactivity of the bromine atom, which is dictated by its position on the thiazole ring. The electronic environment of the C2 and C5 positions in the thiazole nucleus is distinct, leading to different susceptibilities to various reaction types.
-
C2-Position: The carbon at the 2-position of the thiazole ring is adjacent to both the sulfur and nitrogen atoms. This position is generally more electron-deficient and is known to be susceptible to nucleophilic aromatic substitution. In the context of cross-coupling reactions, the C2-bromo substituent can readily participate in reactions like Suzuki, Sonogashira, and Heck couplings. The nitrogen atom of the thiazole ring can also play a role in coordinating with the metal catalyst, potentially influencing the reaction rate and outcome.
-
C5-Position: The carbon at the 5-position is adjacent to the sulfur atom and a carbon atom. While still activated towards certain reactions, its reactivity profile can differ from the C2-position. For instance, in Suzuki cross-coupling reactions, the reactivity of a C5-bromo substituent can be influenced by the nature of the other substituents on the ring. In some cases, the C2-halide is reported to be more reactive than the C5-halide in palladium-catalyzed cross-coupling reactions, although this can be dependent on the specific substrate and reaction conditions.
Comparative Reactivity Flowchart
Caption: Factors influencing the reactivity of the two isomers in cross-coupling reactions.
Applications in Drug Discovery and Agrochemicals
Both isomers serve as valuable intermediates in the synthesis of biologically active molecules. The presence of the trifluoromethyl group is a common strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[3]
-
Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate has been utilized as a key intermediate in the development of various pharmaceuticals, including those targeting infectious diseases and cancer.[3] It is also employed in the formulation of agrochemicals like pesticides and herbicides.[4] Its utility in cross-coupling reactions allows for the introduction of diverse functionalities to build complex molecular scaffolds.
-
This compound , while less documented in readily available literature, offers an alternative substitution pattern that can be exploited to develop novel bioactive compounds. The ability to introduce substituents at the 2-position via displacement of the bromine atom opens up different avenues for structure-activity relationship (SAR) studies compared to its 2-bromo isomer.
Conclusion and Future Outlook
As the demand for new pharmaceuticals and agrochemicals continues to grow, the importance of versatile and well-characterized building blocks like these brominated thiazole derivatives will only increase. Further research into the synthesis and reactivity of the 5-bromo isomer, in particular, would be beneficial to the scientific community, providing a more complete toolbox for the design and synthesis of next-generation functional molecules.
References
-
MySkinRecipes. Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate. [Link]
-
MySkinRecipes. Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate. [Link]
-
Chemspace. Ethyl 5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylate. [Link]
-
PubChem. 2-bromo-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester. [Link]
-
MySkinRecipes. Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate. [Link]
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A Comparative Guide to the Biological Activity of Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, with particular promise in oncology. This guide provides a comprehensive comparison of the biological activity of derivatives of Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate, a versatile intermediate for creating diverse molecular architectures. We will delve into their anticancer properties, potential mechanisms of action, and comparative efficacy, supported by experimental data.
The Core Scaffold: this compound
The parent compound, this compound, serves as a key building block in the synthesis of more complex and biologically active molecules.[1][2] The presence of the trifluoromethyl group is of particular interest as it can enhance metabolic stability and cell permeability, properties that are highly desirable in drug candidates.
Anticancer Activity of Thiazole-5-carboxamide Derivatives
A significant body of research has focused on the anticancer potential of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, which are synthesized from the parent ethyl ester. These derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines.
Comparative in vitro Anticancer Activity
A study by Cai et al. (2016) investigated the anticancer activity of a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives against human lung cancer (A-549), liver cancer (Bel7402), and colon cancer (HCT-8) cell lines.[1][2][3] The results, summarized in the table below, highlight the influence of substitutions on the phenyl ring at the 2-position and the amide nitrogen on their cytotoxic potency.
| Compound ID | 2-Phenyl Substitution | Amide Substitution | Cancer Cell Line | % Inhibition at 5 µg/mL |
| 8c | 2-chlorophenyl | 4-chloro-2-methylphenyl | A-549 | 48% |
| Bel7402 | 35% | |||
| HCT-8 | 42% | |||
| 8d | 2-chlorophenyl | 2,4-dichlorophenyl | A-549 | 32% |
| Bel7402 | 28% | |||
| HCT-8 | 35% | |||
| 8e | 2-chlorophenyl | 2-(trifluoromethyl)phenyl | A-549 | 25% |
| Bel7402 | 21% | |||
| HCT-8 | 29% | |||
| 8f | 2-chlorophenyl | 2,4,6-trichlorophenyl | A-549 | 18% |
| Bel7402 | 15% | |||
| HCT-8 | 22% |
Key Observations:
-
Compound 8c , featuring a 2-chlorophenyl group at the 2-position of the thiazole ring and a 4-chloro-2-methylphenyl group on the amide nitrogen, demonstrated the highest inhibitory activity against the A-549 lung cancer cell line (48% inhibition).[1][2][3]
-
The nature of the substituent on the amide nitrogen significantly impacts the anticancer activity. Increasing the number of chloro-substituents on the N-phenyl ring (as in 8d and 8f ) or introducing a trifluoromethyl group (as in 8e ) led to a decrease in activity compared to 8c .[1] This suggests that a specific substitution pattern is crucial for optimal cytotoxicity.
Potential Mechanisms of Action: Kinase Inhibition
The observed anticancer activity of these thiazole derivatives may be attributed to their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis. Several studies have implicated thiazole-based compounds as inhibitors of various kinases.
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)
EGFR and HER2 are receptor tyrosine kinases that are often overexpressed or mutated in various cancers, making them attractive therapeutic targets. Some thiazole derivatives have shown potent inhibitory activity against these kinases. For instance, certain imidazo[2,1-b]thiazole derivatives have demonstrated dual EGFR/HER2 kinase inhibition with IC50 values in the nanomolar range.[4][5] While the exact derivatives of this compound have not been explicitly tested as EGFR/HER2 inhibitors in the available literature, the thiazole scaffold is a known pharmacophore for targeting these kinases.
c-Met Kinase
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor progression and metastasis. Dysregulation of the HGF/c-Met signaling pathway is associated with poor prognosis in many cancers. Notably, trifluoromethyl-containing quinoline derivatives have been identified as potent c-Met inhibitors.[6] Given the presence of the trifluoromethyl group in the thiazole derivatives of interest, it is plausible that they may also exert their anticancer effects through the inhibition of c-Met kinase. Further investigation is warranted to explore this potential mechanism.
dot
Caption: Potential mechanism of action of thiazole derivatives through kinase inhibition.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are representative protocols for assessing the biological activity of these thiazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Workflow:
dot
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A-549, Bel7402, HCT-8) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the thiazole derivatives in DMSO. Further dilute the compounds to the desired concentrations in the cell culture medium.
-
Cell Treatment: Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the ability of the compounds to inhibit the activity of specific kinases like EGFR or c-Met.
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Enzyme Addition: Add the purified kinase enzyme (e.g., EGFR, c-Met) to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Signal Detection: Add a detection reagent that converts the amount of ADP produced (a product of the kinase reaction) into a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[7][8]
Conclusion and Future Perspectives
Derivatives of this compound, particularly the 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides, have emerged as a promising class of compounds with notable in vitro anticancer activity. The preliminary structure-activity relationship suggests that the substitution pattern on the N-phenyl amide is a critical determinant of their cytotoxic potency. While kinase inhibition presents a plausible mechanism of action, further detailed investigations are required to elucidate the precise molecular targets.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a broader range of derivatives with modifications at both the 2- and 5-positions of the thiazole ring to optimize anticancer activity.
-
Mechanism of action studies: Comprehensive biochemical and cellular assays to confirm the inhibition of specific kinases (e.g., EGFR, HER2, c-Met) and to explore other potential mechanisms.
-
In vivo evaluation: Testing the most promising compounds in preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
-
Exploration of other biological activities: Screening these derivatives for other potential therapeutic applications, such as antimicrobial or anti-inflammatory activities.
By addressing these areas, the full therapeutic potential of this versatile chemical scaffold can be unlocked, paving the way for the development of novel and effective anticancer agents.
References
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-
Cai, W., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. Available at: [Link]
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Cai, W., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Comparison of in vitro anticancer activity between 4f and marketed... Available at: [Link]
- Krystof, V., et al. (2022).
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Krystof, V., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). Representative c-Met inhibitors and our previously reported c-Met... Available at: [Link]
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ResearchGate. (n.d.). Discovery of 6-(difluoro(6-(4-fluorophenyl)-[1][3]triazolo[4,3-b][1][3]triazin-3-yl)methyl)quinoline as a Highly Potent and Selective c-Met Inhibitor. Available at: [Link]
- Li, Y., et al. (2021). Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 617-623.
- Amir, M., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry, 241, 114661.
- Acar, Ç., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 31087-31100.
-
Amir, M., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. PubMed. Available at: [Link]
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- Liu, Y., et al. (2016). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. ACS Medicinal Chemistry Letters, 7(6), 611-615.
- Cui, J. J., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medicinal Chemistry, 54(7), 2127-2142.
- Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(18), 6564.
- Petrou, A., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(11), 3369.
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Sci-Hub. (n.d.). Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives. Available at: [Link]
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Sci-Hub. (n.d.). Synthesis, Characterization, and Antimicrobial Screening of 4″‐methyl‐2,2″‐diaryl‐4,2′:4′,5″‐terthiazole Derivatives. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted) acetamido)-4-subtituted-thiazole-5-carboxylate derivatives. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available at: [Link]
- Sławiński, J., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 28(15), 5763.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromothiazole Analogs
The thiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of pharmacologically active compounds, including several FDA-approved drugs.[1][2][3] Among its many derivatives, 5-bromothiazole serves as a particularly versatile and valuable building block in drug discovery.[4][5] Its strategic bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the systematic and efficient generation of diverse molecular libraries. This guide offers an in-depth comparison of 5-bromothiazole analogs, elucidating the critical relationships between their chemical structure and biological function, with a focus on their application as kinase inhibitors and antimicrobial agents.
The 5-Bromothiazole Scaffold: A Blueprint for Innovation
The 5-bromothiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms.[1][3] Its aromaticity and distinct electronic properties make it an excellent scaffold for interacting with biological targets. The key to its utility in medicinal chemistry lies in the three primary sites for chemical modification: the C2, C4, and C5 positions.
-
C2-Position: Often derived from 2-aminothiazole precursors, this position is ideal for introducing a variety of substituents, commonly amides, ureas, or other hydrogen-bond donors and acceptors that can interact with target proteins.
-
C4-Position: This site can be readily substituted to explore steric and electronic effects, frequently bearing aryl or alkyl groups that can be tailored to fit into specific pockets of a target enzyme or receptor.
-
C5-Position: The bromine atom at this position is the linchpin for diversification. It is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille), allowing for the introduction of a wide array of aryl and heteroaryl groups.[6][7] This capability is crucial for modulating the compound's potency, selectivity, and pharmacokinetic properties.
Caption: SAR logic flow for 5-bromothiazole analogs.
Comparative Analysis: 5-Bromothiazole Analogs as Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[7][8][9] The thiazole scaffold is a proven pharmacophore for designing potent and selective kinase inhibitors.[8]
Many thiazole-based inhibitors are classified as Type I or Type II inhibitors, targeting the ATP-binding site of the kinase.[10] The design rationale involves creating a molecule that can form key interactions (e.g., hydrogen bonds with the "hinge" region of the kinase) and occupy adjacent hydrophobic pockets, thereby preventing ATP from binding and halting the phosphorylation cascade. The 5-bromothiazole scaffold is an excellent starting point for this, where different substituents at the C2, C4, and C5 positions can be systematically varied to optimize these interactions.
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A Senior Application Scientist's Guide to In Vitro Anticancer Profiling of Novel Thiazole Derivatives
Introduction: The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved anticancer agents like Dasatinib.[1] Its derivatives are subjects of intense research due to their ability to interact with various biological targets implicated in cancer progression.[1][2][3][4][5] This guide provides a comprehensive framework for the initial in vitro evaluation of novel compounds derived from Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate. We will compare a hypothetical series of derivative compounds (Compounds A, B, and C) against a known thiazole-based anticancer agent (e.g., a Dasatinib analog as a positive control) and a vehicle control (DMSO). The focus is on a logical, multi-tiered approach to assess their general cytotoxicity, and then to dissect the mechanisms of cell death and cell cycle disruption.[6][7]
The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a robust, self-validating experimental workflow. This workflow is designed to generate clear, interpretable data on the anticancer potential of new chemical entities.
Part 1: Foundational Cytotoxicity Screening
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells.[7][8] This is a critical " go/no-go " decision point. A widely used, reliable, and high-throughput method for this is the MTT assay, a type of tetrazolium reduction assay.[3][9]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of Compounds A, B, C, and the positive control. Treat the cells with varying concentrations and incubate for 24 to 48 hours.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the concentration-response curves and determine the half-maximal inhibitory concentration (IC50) for each compound.
Comparative Data Presentation
| Compound | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| Compound A | MCF-7 | 48 | Experimental Value |
| Compound B | MCF-7 | 48 | Experimental Value |
| Compound C | MCF-7 | 48 | Experimental Value |
| Positive Control | MCF-7 | 48 | Experimental Value |
| Compound A | HepG2 | 48 | Experimental Value |
| Compound B | HepG2 | 48 | Experimental Value |
| Compound C | HepG2 | 48 | Experimental Value |
| Positive Control | HepG2 | 48 | Experimental Value |
Part 2: Mechanistic Deep Dive - Apoptosis vs. Necrosis
Once a compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death it induces. Apoptosis (programmed cell death) is a preferred mechanism for anticancer drugs.[10] The Annexin V/Propidium Iodide (PI) assay is a gold standard for distinguishing between healthy, apoptotic, and necrotic cells via flow cytometry.[11][12]
Principle of the Annexin V/PI Assay
In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes.[13] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells.[11][13]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]
Experimental Workflow: Annexin V/PI Assay
Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.
Detailed Protocol: Annexin V/PI Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with the determined IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells, then wash them twice with cold PBS.[11]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI, and incubate for 15 minutes at room temperature in the dark.[12][14]
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.[11]
Comparative Data Presentation
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| Compound A | Experimental Value | Experimental Value | Experimental Value |
| Compound B | Experimental Value | Experimental Value | Experimental Value |
| Compound C | Experimental Value | Experimental Value | Experimental Value |
| Positive Control | Experimental Value | Experimental Value | Experimental Value |
Part 3: Advanced Mechanistic Insight - Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell growth arrest and subsequent apoptosis.[15][16] Analyzing the cell cycle distribution of a cell population after treatment can reveal if a compound induces arrest at a specific phase (G0/G1, S, or G2/M).[15][17]
Principle of Cell Cycle Analysis
This technique uses a fluorescent dye, typically Propidium Iodide (PI), that binds stoichiometrically to DNA.[17] The fluorescence intensity of the stained cells is directly proportional to their DNA content.[18]
-
G0/G1 phase: Cells have a normal (2n) DNA content.
-
S phase: Cells are actively replicating their DNA, so their DNA content is between 2n and 4n.
-
G2/M phase: Cells have a doubled (4n) DNA content.
By analyzing the distribution of fluorescence intensity across a population of cells using flow cytometry, one can quantify the percentage of cells in each phase of the cell cycle.[18][19]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells and treat them with the IC50 concentration of the compounds for a duration relevant to the cell line's doubling time (e.g., 24 hours).
-
Fixation: Harvest the cells and fix them by dropwise addition into ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours on ice.[18]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.[17][18][19]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, ensuring to use a low flow rate for better resolution.[16]
Comparative Data Presentation
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| Compound A | Experimental Value | Experimental Value | Experimental Value |
| Compound B | Experimental Value | Experimental Value | Experimental Value |
| Compound C | Experimental Value | Experimental Value | Experimental Value |
| Positive Control | Experimental Value | Experimental Value | Experimental Value |
Conclusion
This guide outlines a logical and efficient progression of in vitro assays for the initial characterization of novel anticancer compounds derived from this compound. By first establishing general cytotoxicity and then investigating the mechanisms of cell death and cell cycle arrest, researchers can build a comprehensive profile of their compounds' biological activity. The comparative nature of these studies, including both positive and vehicle controls, ensures the generation of robust and reliable data, which is essential for making informed decisions in the drug discovery pipeline.
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The Trifluoromethyl Group: A Strategic Advantage in Thiazole-Based Drug Discovery
A Comparative Guide to Physicochemical and Biological Properties
In the landscape of modern medicinal chemistry, the thiazole ring is a privileged scaffold, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] A key strategy to optimize the drug-like properties of these molecules is the introduction of fluorine, most commonly as a trifluoromethyl (CF₃) group. This guide offers a comparative analysis of trifluoromethylated versus non-fluorinated thiazoles, detailing the profound impact of this single functional group on the molecule's behavior, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
The Rationale for Trifluoromethylation: More Than Just a Bulky Group
The strategic incorporation of a trifluoromethyl group is a cornerstone of modern drug design, employed to enhance a molecule's physicochemical and biological profile.[4][5] Unlike a simple methyl group, the CF₃ group possesses a unique combination of properties that dramatically alters the parent molecule.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[4] By replacing a metabolically vulnerable C-H bond with a C-F bond, the metabolic half-life of a drug can be significantly extended, leading to improved bioavailability and a more predictable pharmacokinetic profile.[4][5]
-
Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a drug's ability to permeate biological membranes.[4] This is a critical factor for oral absorption and for drugs targeting the central nervous system, which must cross the blood-brain barrier.
-
Target Binding: The strong electron-withdrawing nature of the CF₃ group can alter the acidity (pKa) of nearby functional groups and modify the molecule's overall electronic distribution. This can lead to stronger and more selective binding interactions with target proteins and enzymes.[1]
Comparative Physicochemical Properties: A Data-Driven Look
To illustrate the impact of trifluoromethylation, we can compare the predicted physicochemical properties of a foundational thiazole structure, 2-amino-4-phenylthiazole, with its trifluoromethylated analog. While experimental data for a direct side-by-side comparison is sparse in the literature, computational predictions provide a valuable insight.
| Property | 2-Amino-4-phenylthiazole | 2-Amino-4-(4-trifluoromethylphenyl)thiazole | Rationale for Change |
| logP (Lipophilicity) | 1.76 (Predicted)[6] | > 1.76 (Expected Increase) | The CF₃ group is significantly more lipophilic than a hydrogen atom, increasing the molecule's overall partition coefficient. |
| pKa (Basicity) | 5.27 (Predicted)[6] | < 5.27 (Expected Decrease) | The potent electron-withdrawing inductive effect of the CF₃ group reduces the electron density on the thiazole ring and the amino group, making them less basic. |
| Metabolic Half-life (t½) | Shorter (Hypothesized) | Longer (Hypothesized) | The phenyl ring is a potential site for oxidative metabolism. The CF₃ group can block this metabolic pathway, increasing the molecule's resistance to degradation. |
Note: The values for the trifluoromethylated analog are qualitative predictions based on established chemical principles, as direct experimental values were not found in the searched literature.
Impact on Biological Activity: Enhancing Potency and Selectivity
The introduction of a trifluoromethyl group has been shown to significantly enhance the biological activity of thiazole-containing compounds across various therapeutic areas.
In one study, the substitution of a methyl group with a trifluoromethyl group on an isoxazole ring (a related heterocycle) did not by itself prevent metabolism at other sites. However, when the CF₃ group was placed on an oxadiazole ring within the same molecule, it conferred a "global protective effect," shielding other parts of the molecule from metabolic attack and drastically reducing the number of metabolites formed.[7] This highlights the nuanced and position-dependent effects of trifluoromethylation.
Furthermore, studies on fluorinated triazoles (another related azole) have repeatedly shown that fluorinated analogs exhibit superior biological and pharmacological activities compared to their non-fluorinated counterparts.[4][5] For instance, fluorinated triazole hybrids have demonstrated more potent anticancer activity than their non-fluorinated versions.[5] This enhancement is often attributed to a combination of increased metabolic stability and improved binding affinity at the target site.[4]
Synthetic Strategies: Building the Thiazole Core
The foundational method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis . This versatile and high-yielding reaction involves the condensation of an α-haloketone with a thioamide.[6]
Caption: The Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes the synthesis of the parent non-fluorinated compound. A similar procedure would be followed for the trifluoromethylated analog, substituting 2-bromoacetophenone with 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one.
Materials:
-
2-bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
20 mL scintillation vial, magnetic stir bar, hot plate
-
Büchner funnel, filter paper, side-arm flask
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[8]
-
Add 5 mL of methanol and a magnetic stir bar.[8]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[8]
-
Remove the vial from the heat and allow the solution to cool to room temperature.[8]
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This neutralizes the hydrobromic acid byproduct and precipitates the product.[8]
-
Set up a Büchner funnel for vacuum filtration. Wet the filter paper with water to ensure a good seal.[8]
-
Filter the mixture. Use additional water to rinse the beaker and the collected solid (filter cake).[8]
-
Spread the collected solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
Key Experimental Workflows for Comparative Analysis
To quantitatively compare trifluoromethylated and non-fluorinated thiazoles, two key in vitro assays are essential: logP determination by RP-HPLC and the metabolic stability assay in liver microsomes.
Workflow 1: Determination of Lipophilicity (logP) by RP-HPLC
Caption: Workflow for the in vitro liver microsomal stability assay.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate at which a compound is metabolized by liver enzymes, providing a key indicator of its likely in vivo clearance.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound by measuring its rate of disappearance in the presence of liver microsomes.
Materials & Equipment:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (cofactor solution)
-
Test compounds (non-fluorinated and CF₃-thiazole)
-
Positive control compounds (e.g., Dextromethorphan, Midazolam) [4]* 96-well incubation plates
-
Incubator/shaker (37°C)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a microsomal stock solution (e.g., 1 mg/mL) in phosphate buffer. Prepare the NADPH cofactor solution. Prepare working solutions of test and control compounds.
-
Incubation: a. In a 96-well plate, add the microsomal solution to each well. b. Pre-warm the plate at 37°C for 5-10 minutes. c. To initiate the reaction, add the test compound to the wells. For negative controls, add buffer instead of the NADPH solution. d. Immediately after adding the compound, take the first sample (T=0) and quench it by adding it to a separate plate containing cold acetonitrile with the internal standard. e. Incubate the reaction plate at 37°C with shaking. f. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove aliquots and quench them in the acetonitrile plate.
-
Sample Processing: Once all time points are collected, centrifuge the quench plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method. Quantify the peak area ratio of the parent compound to the internal standard at each time point.
-
Data Calculation: a. Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. b. Plot the natural logarithm (ln) of the percent remaining versus time. c. The slope of the line from the linear regression of this plot is the elimination rate constant (k). d. Calculate the in vitro half-life: t½ = 0.693 / k . e. Calculate intrinsic clearance: CLint (µL/min/mg protein) = (k / microsomal protein concentration) .
Conclusion
The incorporation of a trifluoromethyl group is a powerful and well-established strategy for optimizing the properties of thiazole-based drug candidates. By blocking sites of metabolism and modulating physicochemical properties such as lipophilicity and basicity, trifluoromethylation can significantly enhance a compound's pharmacokinetic profile and biological potency. While the effects are generally positive, they are highly dependent on the specific position of the substitution within the molecule. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess these effects, enabling a more rational, data-driven approach to the design of next-generation thiazole therapeutics.
References
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El-Sayed, M. A., et al. (2019). Design, Synthesis, Drug-Likeness Studies and Bio-Evaluation of Some New Chalconeimines. ResearchGate. Retrieved from [Link]
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Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Kumar, R., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 933317. Retrieved from [Link]
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Kumar, R., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PubMed Central. Retrieved from [Link]
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Grygorenko, O. O., et al. (n.d.). Representative examples of biologically important fluorinated 1,2,4-triazoles/analogs. ResearchGate. Retrieved from [Link]
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Chen, Y., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PubMed Central. Retrieved from [Link]
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Aladdin. (n.d.). 2-Furan-2-yl-8-methyl-9-methylsulfanyl-8H-pyrazolo[4,3-e]t[4][6]riazolo[1,5-c]pyrimidin-5-ylamine. Retrieved from [Link]
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Patel, H. V., et al. (n.d.). Evaluation of the local anaesthetic activity of 3-aminobenzo[d]. Semantic Scholar. Retrieved from [Link]
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Ejaz, S., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. PubMed Central. Retrieved from [Link]
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Khan, A., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11378-11394. Retrieved from [Link]
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Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from [Link]
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Arifuddin, M., et al. (2017). DIVERSE PHARMACOLOGICAL ASPECTS OF 2-AMINO-4-PHENYLTHIAZOLE DERIVATIVES-A REVIEW. ResearchGate. Retrieved from [Link]
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Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Retrieved from [Link]
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Siddiqui, N., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]
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Siddiqui, N., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Retrieved from [Link]
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Yamagami, C., et al. (1995). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. PubMed. Retrieved from [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
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Shepard, R. L., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed. Retrieved from [Link]
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A Comparative Guide to the Structural Validation of Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The synthesis of novel compounds, particularly complex heterocyclic systems like Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate, demands a robust, multi-faceted approach to structural validation. This guide provides an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for this purpose, while objectively comparing its capabilities with alternative and complementary techniques such as Mass Spectrometry (MS) and X-ray Crystallography.
Our focus is not merely on the data but on the strategic rationale behind the analytical choices, ensuring a self-validating workflow that builds an unshakeable case for the compound's identity.
The Analytical Challenge: A Multi-Substituted Heterocycle
The target molecule, this compound, presents a unique validation challenge. Its structure lacks any protons on the thiazole core, rendering standard ¹H NMR spectroscopy insufficient for characterizing the heterocyclic ring itself. This immediately necessitates a more sophisticated analytical strategy, relying heavily on ¹³C, ¹⁹F NMR, and correlational spectroscopy, supported by other powerful techniques.
Diagram 1: Molecular Structure
Caption: Structure of this compound.
Part 1: Primary Validation by NMR Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution.[1] Its strength lies in providing detailed information about the chemical environment and connectivity of magnetically active nuclei.
¹H NMR: Confirming the Periphery
The proton NMR spectrum offers the first piece of the puzzle. Due to the substitution pattern, the only observable signals will be from the ethyl group of the ester.
-
Expected Signals:
-
A quartet (~4.4 ppm) corresponding to the methylene protons (-O-CH₂ -CH₃). The downfield shift is caused by the deshielding effect of the adjacent oxygen atom.[2] The quartet pattern arises from coupling to the three neighboring methyl protons (n+1 rule, 3+1=4).
-
A triplet (~1.4 ppm) corresponding to the methyl protons (-O-CH₂-CH₃ ). This signal is further upfield and is split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).[3]
-
Expertise & Causality: The choice to run ¹H NMR first is standard procedure. However, in this specific case, its primary role is not to define the core but to rapidly confirm the presence and integrity of the ethyl ester side chain. The absence of any other signals is in itself a crucial piece of evidence, supporting the fully substituted nature of the thiazole ring.
¹³C NMR: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum is essential for revealing the carbon backbone of the molecule. Each unique carbon atom will produce a distinct signal.
-
Expected Chemical Shifts (δ) and Rationale:
| Carbon Atom | Expected Shift (ppm) | Rationale & Key Features |
| C=O (Ester) | 160 - 165 | Typical range for an ester carbonyl.[4] |
| C2 (Thiazole) | 170 - 175 | Highly deshielded due to attachment to sulfur, nitrogen, and the ester group.[5] |
| C4 (Thiazole) | 130 - 140 (quartet) | Deshielded by the attached -CF₃ group. The signal will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). |
| C5 (Thiazole) | 115 - 125 | Influenced by the attached bromine (heavy atom effect) and adjacent sulfur. |
| -CF₃ | 118 - 125 (quartet) | The trifluoromethyl carbon itself is strongly coupled to the attached fluorine atoms, resulting in a prominent quartet with a large coupling constant (¹JCF > 250 Hz).[6] |
| -O-CH₂- | 60 - 65 | Standard chemical shift for an ethyl ester methylene carbon. |
| -CH₃ | ~14 | Standard chemical shift for an ethyl ester methyl carbon. |
Trustworthiness: The observation of two distinct quartets in the ¹³C NMR spectrum—one for the C4 of the ring and one for the CF₃ carbon itself—provides a self-validating data point. It simultaneously confirms the presence of the CF₃ group and its attachment point to a quaternary carbon on the ring.
¹⁹F NMR: The Definitive Probe
For fluorinated compounds, ¹⁹F NMR is an exceptionally sensitive and informative technique.[7] The trifluoromethyl group provides a clean and unambiguous signal.
-
Expected Signal:
Expertise & Causality: The ¹⁹F NMR spectrum serves as a critical checkpoint. A single, sharp signal in the expected region provides powerful evidence for the presence of a single, magnetically equivalent trifluoromethyl group. Any impurities or isomeric byproducts would likely be revealed by additional signals.
Part 2: A Comparative Analysis of Validation Techniques
While NMR is indispensable, a truly rigorous validation, especially within a regulated drug development environment, benefits from complementary methods.
Diagram 2: Comparative Logic for Structural Validation
Caption: Comparison of NMR, MS, and X-ray Crystallography for this validation.
Mass Spectrometry (MS): Orthogonal Confirmation
Mass spectrometry is an essential complementary technique that provides the molecular weight and elemental composition.[10][11]
-
High-Resolution Mass Spectrometry (HRMS): This is the most valuable MS experiment. It will provide a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺). This allows for the unambiguous determination of the molecular formula (C₇H₄BrF₃N O₂S), which must match the theoretical value.
-
Isotopic Pattern: A key diagnostic feature will be the isotopic signature of bromine. The presence of two major peaks of nearly equal intensity, separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes), is definitive proof of a single bromine atom in the molecule.
-
Fragmentation Analysis (MS/MS): Tandem MS can reveal characteristic fragmentation patterns, such as the loss of the ethoxy group (-OEt), the entire ester function, or the bromine atom, further corroborating the proposed structure.[12]
X-ray Crystallography: The Ultimate Arbiter
When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the gold standard.[13][14][15]
-
Capability: This technique provides a precise three-dimensional map of the atoms in a crystal, confirming the exact connectivity and bond lengths/angles.
-
Limitation: The primary and often significant hurdle is the need to grow a high-quality single crystal of the compound, which is not always feasible.
Authoritative Grounding: The combination of NMR and HRMS is typically considered sufficient for complete structural confirmation in most research contexts. X-ray crystallography is often reserved for situations requiring absolute certainty, such as for a final drug candidate or for resolving subtle isomeric ambiguities.
Part 3: Experimental Protocols & Workflow
Adherence to a rigorous, well-documented protocol is paramount for ensuring data integrity and reproducibility.
Diagram 3: Structural Validation Workflow
Caption: A systematic workflow for rigorous structural validation.
Detailed Protocol: NMR Sample Preparation and Acquisition
This protocol ensures high-quality, reproducible data.
-
Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of the purified, dry compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a clean pipette. Chloroform-d (CDCl₃) is a good first choice for its common use and ability to dissolve many organic compounds.
-
Internal Standard: The solvent typically contains tetramethylsilane (TMS) as an internal reference standard (0 ppm).
-
Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A clear, homogenous solution is required.
-
-
Instrument Setup & Data Acquisition:
-
Shimming: Insert the sample into the NMR spectrometer. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp spectral lines.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum. A typical experiment involves 8 to 16 scans.
-
Key parameters: spectral width (~16 ppm), acquisition time (~2-4 s), relaxation delay (1-5 s).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required (e.g., 1024 or more, depending on concentration).
-
Key parameters: spectral width (~240 ppm), longer relaxation delay (2-5 s) to ensure proper quantification of quaternary carbons.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, so fewer scans are needed (e.g., 16-64).
-
Key parameters: wide spectral width to ensure the signal is captured, referencing against an appropriate standard (e.g., CFCl₃).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.
-
Conclusion
The structural validation of this compound is a prime example of why a multi-pronged analytical strategy is essential in modern chemistry. While ¹H NMR provides a limited, albeit important, piece of the puzzle, it is the synergistic interpretation of ¹³C and ¹⁹F NMR data that illuminates the core structure. When further corroborated by high-resolution mass spectrometry to confirm elemental composition, the resulting dataset provides an exceptionally high degree of confidence. This methodical, evidence-based approach, which underpins the principles of Expertise, Authoritativeness, and Trustworthiness, ensures that subsequent research and development efforts are built upon a solid and accurately defined molecular foundation.
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Title: Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase Source: ACS Publications URL: [Link]
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Title: Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity Source: PubMed URL: [Link]
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Title: Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials Source: National Institutes of Health (NIH) URL: [Link]
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Title: Advances in structure elucidation of small molecules using mass spectrometry Source: National Institutes of Health (NIH) URL: [Link]
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Title: Structure Elucidation of Small Molecules Source: Fiehn Lab, UC Davis URL: [Link]
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Title: Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques Source: National Institutes of Health (NIH) URL: [Link]
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Title: Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups Source: Fluorine Notes URL: [Link]
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Title: Supporting Information for Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide Source: The Royal Society of Chemistry URL: [Link]
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Title: Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]
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Title: Ethyl ethanoate H-1 proton NMR spectrum Source: Doc Brown's Chemistry URL: [Link]
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Title: Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas Source: MDPI URL: [Link]
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Title: A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins Source: National Institutes of Health (NIH) URL: [Link]
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Title: Spectroscopy Tutorial: Esters Source: University of Colorado Boulder URL: [Link]
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X-ray crystallography of Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate derivatives
An In-depth Guide to the X-ray Crystallography of Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the three-dimensional architecture of bioactive molecules is paramount. The precise arrangement of atoms in a crystal lattice, elucidated through X-ray crystallography, provides invaluable insights into intermolecular interactions, conformational preferences, and solid-state properties that govern a compound's behavior. This guide offers a comprehensive comparative analysis of the X-ray crystallography of this compound derivatives, a class of compounds with significant potential in medicinal chemistry. The thiazole ring is a privileged scaffold in numerous pharmaceuticals, and the incorporation of a trifluoromethyl group and a bromine atom can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions.[1][2]
The synthesis of the target thiazole derivatives typically follows the well-established Hantzsch thiazole synthesis.[3][4] This versatile reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a plausible route involves the reaction of a suitable brominated and trifluoromethylated α-haloketone with an ethyl oxalylthioamide. The general workflow from synthesis to structural analysis is depicted below.
Sources
Navigating the Therapeutic Landscape: A Comparative Guide to the Efficacy of Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate Based Compounds in Cancer Cell Lines
For Immediate Release to the Scientific Community
In the relentless pursuit of novel and more effective cancer therapeutics, the unique chemical scaffold of ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate has emerged as a promising starting point for the design of potent anti-proliferative agents. This guide offers an in-depth comparison of the efficacy of compounds derived from this core structure against various cancer cell lines. We will delve into the synthesis, cytotoxic activity, and mechanistic insights of these derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential.
The Rationale: Targeting Cancer with a Trifluoromethylated Thiazole Scaffold
The thiazole ring is a well-established pharmacophore in medicinal chemistry, present in a variety of FDA-approved drugs.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer properties. The introduction of a trifluoromethyl (CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2] The bromine atom at the 5-position of the thiazole ring provides a reactive handle for further chemical modifications, allowing for the creation of a diverse library of derivatives. This strategic combination of a thiazole core, a trifluoromethyl group, and a reactive bromine atom makes this compound an attractive scaffold for the development of novel anticancer agents.
Synthesis of Bioactive Derivatives
The primary route to generating a library of anticancer candidates from this compound involves the modification of the carboxylate group, often by converting it to an amide. This is typically achieved by first hydrolyzing the ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amines. This synthetic flexibility allows for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR).
A general synthetic approach is outlined below:
Caption: General synthetic workflow for derivatization.
Comparative Efficacy in Cancer Cell Lines
While direct anticancer screening data for this compound itself is not extensively published, numerous studies on structurally related 4-(trifluoromethyl)thiazole derivatives provide valuable insights into their potential. The following table summarizes the cytotoxic activity (IC50 values) of representative compounds against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound A | A549 | Lung Carcinoma | 48% inhibition @ 5 µg/mL | [3] |
| Bel7402 | Hepatocellular Carcinoma | Low activity | [3] | |
| HCT-8 | Colon Carcinoma | Low activity | [3] | |
| Compound B | C32 | Amelanotic Melanoma | 24.4 | [2] |
| A375 | Malignant Melanoma | 25.4 | [2] | |
| DU145 | Prostate Carcinoma | - | [2] | |
| MCF-7 | Breast Adenocarcinoma | - | [2] | |
| Compound C | Glioblastoma Cell Lines | Glioblastoma | 3.20 - 10.67 | [4] |
| Compound D | SaOS-2 | Osteosarcoma | 0.190 - 0.273 µg/mL | [1] |
Note: The presented data is for structurally related compounds and not direct derivatives of this compound, highlighting the need for further research on this specific scaffold.
Unraveling the Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms.[5] Based on studies of analogous compounds, derivatives of this compound are hypothesized to induce cancer cell death through the following key pathways:
-
Induction of Apoptosis: Many thiazole-based compounds have been demonstrated to trigger programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response.
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints (e.g., G2/M phase). This prevents cancer cells from dividing and proliferating.
-
Inhibition of Key Signaling Pathways: Thiazole derivatives have been shown to inhibit critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are central to cell growth, survival, and proliferation.
The potential interplay of these mechanisms is depicted in the following diagram:
Caption: Putative mechanisms of action for thiazole derivatives.
Essential Experimental Protocols for Efficacy Evaluation
To facilitate further research and standardized comparison, this section provides detailed, step-by-step methodologies for key in vitro assays.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both positive.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle.[10]
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes.[11]
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[12]
Mechanistic Insights: Western Blotting
Western blotting is used to detect and quantify specific proteins involved in signaling pathways affected by the test compounds.[13][14]
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against the proteins of interest (e.g., p-Akt, p-ERK, cleaved caspase-3). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Future Directions and Conclusion
The this compound scaffold holds considerable promise for the development of a new generation of anticancer agents. The existing data on related compounds suggest that derivatives of this core structure are likely to exhibit significant cytotoxic activity against a range of cancer cell lines.
Future research should focus on:
-
Systematic Derivatization: Synthesizing and screening a diverse library of compounds derived directly from this compound to establish a clear structure-activity relationship.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent compounds.
-
In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in preclinical animal models.
By systematically exploring the therapeutic potential of this unique chemical scaffold, the scientific community can pave the way for the discovery of novel and more effective treatments for cancer.
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. Available from: [Link]
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DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. Available from: [Link]
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DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. Available from: [Link]
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The Annexin V Apoptosis Assay. University of Rochester Medical Center. Available from: [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available from: [Link]
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Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available from: [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC. Available from: [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. OUCI. Available from: [Link]
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Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymeri. SciSpace. Available from: [Link]
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A Senior Application Scientist's Guide: Comparing the Reactivity of 5-Bromo- vs. 5-Chlorothiazoles in Synthetic Chemistry
Introduction: The Thiazole Scaffold and the Halogen Question
For researchers, scientists, and professionals in drug development, the 2-aminothiazole framework is a cornerstone of medicinal chemistry. It is a privileged scaffold, forming the core of numerous therapeutics and clinical candidates. The ability to strategically functionalize this ring system is paramount, and the C5 position is a primary site for diversification, often via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of two common building blocks: 5-bromothiazoles and 5-chlorothiazoles.
The choice between a bromo or chloro substituent is a critical decision that profoundly impacts reaction efficiency, cost, and scalability. While 5-bromothiazoles have traditionally been favored for their higher reactivity, recent advancements in catalyst technology have made the more economical 5-chlorothiazoles increasingly viable substrates. This guide will dissect the fundamental chemical principles governing their differential reactivity, provide comparative experimental data, and offer detailed protocols to inform your synthetic strategy.
The Mechanistic Underpinnings: Why Bromides Generally React Faster
The superior reactivity of 5-bromothiazoles in many transformations, particularly palladium-catalyzed cross-couplings, is not arbitrary. It is rooted in fundamental principles of chemical kinetics and thermodynamics. The general reactivity trend for halides in these reactions is well-established: I > Br > OTf > Cl.[1][2] This hierarchy is primarily dictated by two interconnected factors: Carbon-Halogen (C-X) Bond Dissociation Energy and the kinetics of oxidative addition.
Bond Dissociation Energy (BDE)
The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This means less energy is required to cleave the C-Br bond, a crucial event in the rate-determining step of many catalytic cycles.[1]
| Bond | Average Bond Energy (kJ/mol) | Average Bond Energy (kcal/mol) |
| C-Cl | 339[3] | ~81 |
| C-Br | 276[3][4] | ~66 |
Note: Values are average bond energies and can vary slightly based on the specific molecular environment.
This energy difference is significant. The ~15 kcal/mol difference means the C-Br bond is more readily broken, facilitating faster reaction rates under milder conditions.
The Oxidative Addition Step
In palladium-catalyzed cross-coupling reactions, the catalytic cycle typically begins with the oxidative addition of the (hetero)aryl halide to a low-valent palladium(0) complex.[5] This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate. This is frequently the rate-limiting step of the entire cycle.[6]
Because the C-Br bond is weaker and more polarizable, its oxidative addition to the Pd(0) catalyst has a lower activation energy barrier compared to the C-Cl bond.[1][4] This directly translates to faster reaction kinetics for brominated substrates.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Comparative Reactivity in Key Synthetic Transformations
The theoretical principles outlined above manifest clearly in common laboratory practice. Below, we compare the performance of 5-bromo- and 5-chlorothiazoles in essential C-C bond-forming reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of its boronic acid coupling partners.[7] Here, the reactivity difference between bromo- and chlorothiazoles is pronounced.
5-Bromothiazoles readily participate in Suzuki couplings using standard palladium catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ under relatively mild conditions.[8] In contrast, 5-chlorothiazoles are significantly less reactive and often require more sophisticated catalytic systems. Success with chloro-substrates typically necessitates the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the challenging oxidative addition step.[6][9]
| Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Yield | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃, DME, 80 °C, 2h | 95% | [8] |
| 5-Bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl₂ (15 mol%) | Ag₂CO₃, MeCN, 80 °C, 30min | 81% | [10][11] |
| Heteroaryl Chloride* | Heteroarylboronic ester | Pd₂(dba)₃ / SPhos | K₃PO₄, Toluene/H₂O, 100 °C | Good-Excellent | [9] |
| Aryl Chloride | Arylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄, Toluene, RT-100 °C | High | [12] |
Note: Data for closely related N-heterocycles is presented to illustrate the general trend. Direct comparative studies on identical thiazole substrates are sparse in the literature.
B. Stille Coupling
The Stille coupling utilizes organotin reagents and is valued for its tolerance of a wide array of functional groups.[13][14] Similar to the Suzuki reaction, 5-bromothiazoles are more reactive partners. While Stille couplings can be effective for chlorothiazoles, they may require higher temperatures, longer reaction times, or the use of additives like Cu(I) salts to facilitate the transmetalation step.[15] A significant consideration for this reaction is the toxicity of organotin reagents and the difficulty in removing tin byproducts.[7][16]
| Substrate Type | Coupling Partner | Catalyst | Conditions | Outcome | Reference |
| Aryl Bromide | Organotin | Pd(PPh₃)₄ | Toluene, 80-110 °C | Standard, efficient coupling | [14] |
| Aryl Chloride | Organotin | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane, 100 °C | Requires more active catalyst | [13] |
| 3-Chloro-5-iodo-thiadiazine* | Bu₃SnH | Pd(OAc)₂ | Toluene, 80 °C | Selective coupling at Iodo position | [15] |
Note: This example demonstrates selectivity where a more reactive halide (I) is present alongside a less reactive one (Cl).
C. Sonogashira Coupling
Used to form C(sp²)-C(sp) bonds, the Sonogashira coupling reacts an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper(I).[2][17] The reactivity trend of halides is strictly followed here. 5-Bromothiazoles couple efficiently under standard conditions. 5-Chlorothiazoles are very challenging substrates for this reaction and often give low yields or require specialized, highly active catalysts to proceed effectively.[2]
| Halide Reactivity Order in Sonogashira Coupling |
| Vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate > aryl bromide >>> aryl chloride [2] |
D. Halogen-Metal Exchange (Lithiation)
This transformation involves treating the halo-thiazole with a strong organolithium base (e.g., n-BuLi, t-BuLi) at low temperatures to generate a potent thiazolyl-lithium nucleophile. This is a powerful method for introducing electrophiles. The rate of halogen-metal exchange is significantly faster for bromides than for chlorides.[18] Lithiation of 5-bromothiazoles is a standard and efficient procedure, typically occurring rapidly at -78 °C.[19] Attempting the same reaction on a 5-chlorothiazole often requires harsher conditions or fails entirely, with side reactions such as direct deprotonation of the ring becoming competitive.[20]
Caption: Relationship between BDE, kinetics, and overall reactivity.
Validated Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a 5-Bromothiazole Derivative
This protocol is based on established methods for reactive heteroaryl bromides.[7][8]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask, add the 5-bromothiazole derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and powdered potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction is often complete within 2-4 hours.
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a 5-Chlorothiazole Derivative
This protocol employs a more active catalyst system necessary for the less reactive chloro-substrate.[6][9]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add the 5-chlorothiazole derivative (1.0 eq), the arylboronic acid (1.5 eq), and finely ground potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Pre-mixing: In a separate vial, mix the palladium source, such as Pd₂(dba)₃ (2 mol%), and a bulky, electron-rich ligand like SPhos (4.5 mol%) in a small amount of the reaction solvent.
-
Inert Atmosphere: Seal the Schlenk tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Solvent & Catalyst Addition: Add degassed toluene (or dioxane) via syringe, followed by the pre-mixed catalyst solution.
-
Reaction Execution: Place the tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions may require longer times (12-24 hours).
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion and Strategic Recommendations
The choice between a 5-bromo- and a 5-chlorothiazole is a strategic decision balancing reactivity, cost, and project stage.
-
5-Bromothiazoles: These are the workhorses for discovery chemistry. Their high reactivity ensures reliable coupling under a wide range of standard conditions, making them ideal for rapid library synthesis and initial proof-of-concept studies where speed and yield are prioritized over cost.
-
5-Chlorothiazoles: These represent the more economical and scalable option. While they present a greater synthetic challenge, the investment in methods development can yield significant cost savings for large-scale manufacturing. Their use is predicated on the availability of modern, highly active catalyst systems. For process chemistry and drug development at later stages, developing a robust protocol with a chlorothiazole is often a primary goal.
Ultimately, a thorough understanding of the underlying chemical principles and the tools available in the synthetic chemist's arsenal allows for an informed decision, optimizing the path from a promising scaffold to a valuable molecule.
References
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/3527603926]
- Chemistry LibreTexts. (2022). Oxidative Addition of Polar Reagents. [URL: https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Book%3A_Inorganic_Chemistry_(LibreTexts)/04%3A_Organometallic_Chemistry/4.
- Ben-David, Y., & Milstein, D. (2015). Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Chemistry – A European Journal, 21(45), 16113-16125. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.201501580]
- Powers, I. G., & Uyeda, C. (2017). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Reviews Chemistry, 1(4). [URL: https://www.
- Vantourout, J. C., et al. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 143(27), 10435-10449. [URL: https://pubs.acs.org/doi/10.1021/jacs.1c04996]
- Jadhav, S. D., & Bhanage, B. M. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5257-5298. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/cy/c9cy01331h]
- Pei, J., et al. (2011). Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones. Organic Letters, 13(21), 5886-5889. [URL: https://pubs.acs.org/doi/10.1021/ol2025235]
- NROChemistry. Stille Coupling. [URL: https://www.nrochemistry.com/stille-coupling/]
- Gauth. (n.d.). The C — Br bond is stronger. The C -Br bond has the higher bond dissociation . energy. [URL: https://www.gauthmath.
- Noël, T., et al. (2012). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 14(23), 6058-6061. [URL: https://pubs.acs.org/doi/10.1021/ol302958h]
- Dreher, S. D., et al. (2008). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 130(29), 9257-9259. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2737039/]
- Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). [URL: https://homework.study.com/explanation/compare-the-activation-energy-to-the-bond-strength-for-c-cl-or-a-c-br-bond-using-enthalpies.html]
- BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Arylthiazoles: Stille Coupling of 5-(tributylstannyl)thiazole vs. Alternative Methods. [URL: https://www.benchchem.
- Abdel-Maksoud, M. S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 443-454. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5705315/]
- BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. [URL: https://www.benchchem.com/product/b1011/technical-manual/bromo-vs-chloro-substituents-in-cross-coupling-a-reactivity-comparison-guide]
- Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 15(1), 102-120. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5328224/]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [URL: https://www.nrochemistry.com/suzuki-coupling/]
- BenchChem. (2025). Technical Support Center: Suzuki Coupling of 5-Bromo-2-chlorobenzo[d]thiazole. [URL: https://www.benchchem.com/product/b1011/technical-manual/technical-support-center-suzuki-coupling-of-5-bromo-2-chlorobenzo-d-thiazole]
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- Organic Chemistry Portal. Stille Coupling. [URL: https://www.organic-chemistry.org/namedreactions/stille-reaction.shtm]
- BenchChem. (2025). Application Notes and Protocols for Stille Coupling with 5-(tributylstannyl)thiazole. [URL: https://www.benchchem.com/product/b1011/technical-manual/application-notes-and-protocols-for-stille-coupling-with-5-tributylstannyl-thiazole]
- Attanasi, O. A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 3868-3878. [URL: https://www.mdpi.com/1420-3049/16/5/3868]
- Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Narasimhan, N. S., & Mali, R. S. (1983). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Topics in Current Chemistry, 138, 63-151. [URL: https://link.springer.com/chapter/10.1007/3-540-16474-2_3]
- Abu-Reziq, R., & Al-Haj, H. (2019). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 9(12), 1052. [URL: https://www.mdpi.com/2073-4344/9/12/1052]
- Ramirez, A., et al. (2012). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society, 134(36), 14732-14735. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3443318/]
- The Organic Chemistry Tutor. (2016). Sonogashira Coupling Reaction Mechanism. [URL: https://www.youtube.com/watch?v=... (specific video ID not available)]
- Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [URL: https://www.quora.com/What-is-the-correct-bond-energy-order-of-the-following-C-Cl-C-Br-C-I-C-F-C-H]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/26%3A_Transition_Metal-Catalyzed_Coupling_Reactions/26.04%3A_The_Sonogashira_Reaction]
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity and Chemical Transformations of 2-Amino-5-bromo-4-t-butylthiazole. [URL: https://www.benchchem.com/product/b1011/technical-manual/an-in-depth-technical-guide-on-the-reactivity-and-chemical-transformations-of-2-amino-5-bromo-4-t-butylthiazole]
- van der Lee, A., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(22), 15684-15692. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02082]
- Zborovskii, Y. V., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Chemistry of Heterocyclic Compounds, 54(1), 101-104. [URL: https://www.researchgate.net/publication/323389508_Lithiation_of_2-bromo-4-13-dioxolan-2-yl-13-thiazole]
- Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. [URL: https://www.reddit.
- Luo, Y.-R. (2007). Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press. [URL: https://www.crcpress.com/Handbook-of-Bond-Dissociation-Energies-in-Organic-Compounds/Luo/p/book/9780849315892]
- van der Lee, A., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(22), 15684-15692. [URL: https://pubmed.ncbi.nlm.nih.gov/36301389/]
- Chemistry LibreTexts. (2025). Bond Energies. [URL: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Chemical_Bonding/Fundamentals_of_Chemical_Bonding/Bond_Energies]
- Micetich, R. G., & Shaw, C. C. (1976). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Journal of Heterocyclic Chemistry, 13(4), 661-664. [URL: https://www.researchgate.net/publication/229671183_Lithiation_of_five-membered_heteroaromatic_compounds_The_methyl_substituted_12-azoles_oxadiazoles_and_thiadiazoles]
- van der Lee, A., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. The Journal of Organic Chemistry, 87(22), 15684-15692. [URL: https://www.researchgate.net/publication/364848386_Cross-Coupling_Reactions_of_5-Bromo-123-triazines]
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A Comparative Guide to the Synthesis of Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate: An Essential Building Block for Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agricultural chemistry, the thiazole scaffold remains a cornerstone for the development of novel bioactive molecules.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a plethora of approved drugs and agrochemicals.[2][3] A particularly valuable derivative is Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate, a versatile intermediate whose trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromo substituent provides a convenient handle for further molecular elaboration through cross-coupling reactions.[2][4] This guide provides a comprehensive comparison of two prominent synthetic routes to this key building block, offering detailed experimental protocols and a critical evaluation of their respective merits to inform your synthetic strategy.
At a Glance: Benchmarking Synthetic Routes
The selection of an optimal synthetic pathway is a critical decision in any chemical research and development program, balancing factors such as yield, purity, cost, scalability, and safety. Below is a comparative summary of the two principal routes for the synthesis of this compound detailed in this guide.
| Parameter | Route A: Hantzsch Synthesis & Sandmeyer Bromination | Route B: Hantzsch Synthesis & Direct Electrophilic Bromination |
| Starting Materials | Ethyl 3-bromo-3-(trifluoromethyl)pyruvate, Thiooxamic acid ethyl ester | Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate |
| Key Reagents | Sodium Nitrite, Copper(II) Bromide | N-Bromosuccinimide (NBS) |
| Number of Steps | 2 (from a common intermediate) | 1 (from a common intermediate) |
| Estimated Overall Yield | 60-75% | 70-85% |
| Purity | Generally high after purification | Can require careful purification to remove byproducts |
| Scalability | Readily scalable | Scalable with careful temperature control |
| Safety Considerations | Use of diazonium salts requires caution | NBS is a lachrymator and requires careful handling |
Route A: The Classic Approach - Hantzsch Synthesis Followed by Sandmeyer Bromination
This well-established, two-step sequence leverages the venerable Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a Sandmeyer-type reaction to introduce the bromine atom. This route is renowned for its reliability and adaptability to a wide range of substrates.
The Underlying Chemistry: A Stepwise Elucidation
The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of an α-halocarbonyl compound with a thioamide.[3] In this specific application, ethyl 3-bromo-3-(trifluoromethyl)pyruvate reacts with a thioamide to form the thiazole ring. The subsequent Sandmeyer reaction is a powerful transformation that allows for the conversion of an amino group on an aromatic ring into a variety of substituents, including halides, via a diazonium salt intermediate.[1] This two-step approach offers a high degree of control over the substitution pattern of the final product.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate
This protocol is adapted from established procedures for the Hantzsch synthesis of similar 2-aminothiazole derivatives.
Materials:
-
Ethyl 3-bromo-3-(trifluoromethyl)pyruvate
-
Thiooxamic acid ethyl ester
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiooxamic acid ethyl ester (1.0 equivalent) in ethanol.
-
To this solution, add ethyl 3-bromo-3-(trifluoromethyl)pyruvate (1.0 equivalent) portion-wise at room temperature.
-
Slowly add sodium bicarbonate (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by column chromatography on silica gel to afford pure Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate.
Step 2: Synthesis of this compound via Sandmeyer Reaction
This procedure is a modification of standard Sandmeyer reaction conditions for aminothiazoles.
Materials:
-
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(II) bromide (CuBr₂)
-
Water
-
Ethyl acetate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 equivalent) in a mixture of hydrobromic acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(II) bromide (1.2 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the copper(II) bromide solution, allowing for the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Route B: A More Direct Approach - Hantzsch Synthesis and Direct Electrophilic Bromination
This alternative route also begins with the Hantzsch synthesis to form a thiazole precursor, but in this case, a non-aminated version. The bromine is then introduced in a single, subsequent step via direct electrophilic bromination using N-Bromosuccinimide (NBS), a convenient and selective brominating agent.
The Underlying Chemistry: A Streamlined Pathway
This route first requires the synthesis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate. This can be achieved through a Hantzsch-type condensation of a suitable α-haloketone with ethyl thiooxamate. The subsequent step involves the direct electrophilic aromatic substitution of the thiazole ring with a bromine source. N-Bromosuccinimide (NBS) is a commonly employed reagent for the bromination of electron-rich heterocyclic systems.[5] The trifluoromethyl group at the 4-position is electron-withdrawing and will direct the incoming electrophile to the 5-position of the thiazole ring.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate
Materials:
-
Ethyl 3-bromo-3-(trifluoromethyl)pyruvate
-
Ethyl thiooxamate
-
Ethanol
-
Triethylamine
Procedure:
-
In a round-bottom flask, dissolve ethyl thiooxamate (1.0 equivalent) in ethanol.
-
Add ethyl 3-bromo-3-(trifluoromethyl)pyruvate (1.0 equivalent) and triethylamine (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography to obtain Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate.
Step 2: Synthesis of this compound via Direct Bromination
Materials:
-
Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Dissolve Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate (1.0 equivalent) in acetonitrile in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford this compound.
Conclusion and Recommendations
Both Route A and Route B present viable and effective strategies for the synthesis of this compound.
Route A , employing the Sandmeyer reaction, is a classic and robust method. While it involves an additional synthetic step to introduce and then convert the amino group, it offers excellent control over regioselectivity and is generally high-yielding. The handling of diazonium salts requires adherence to strict safety protocols, particularly concerning temperature control.
Route B , utilizing direct electrophilic bromination with NBS, offers a more streamlined approach with fewer synthetic steps from the common thiazole intermediate. This can lead to higher overall efficiency and reduced waste. However, the regioselectivity of the bromination, while strongly directed by the trifluoromethyl group, may require more careful optimization to avoid the formation of undesired byproducts.
For laboratories equipped to handle diazonium salts and prioritizing well-established, predictable outcomes, Route A is an excellent choice. For those seeking a more atom-economical and potentially faster route, and who are comfortable with optimizing electrophilic aromatic substitution reactions, Route B presents a compelling alternative.
Ultimately, the choice of synthetic route will depend on the specific needs and constraints of the research program. This guide provides the necessary foundational information and detailed protocols to enable an informed decision and successful synthesis of this valuable chemical intermediate.
References
-
MySkinRecipes. Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate. [Link]
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-
ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]
-
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
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-
Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]
-
ResearchGate. The Hantzsch Thiazole Synthesis. [Link]
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-
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate
This guide provides essential, step-by-step procedural guidance for the safe handling and disposal of Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate. As a specialized heterocyclic compound utilized in advanced research and development, its unique chemical structure necessitates a rigorous and informed approach to waste management. This document moves beyond mere compliance, explaining the chemical rationale behind each procedural step to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Profile and Chemical Rationale for Specialized Disposal
Understanding the molecular structure of this compound is fundamental to appreciating the requirements for its disposal. The molecule contains three distinct features that dictate its handling as hazardous waste: a bromine atom, a trifluoromethyl group, and a thiazole ring.
-
Halogenation (Bromine and Fluorine): The presence of bromine and fluorine atoms classifies this compound as a halogenated organic waste .[1][2] The primary and most critical reason for segregating this waste stream is its behavior during thermal decomposition. Improper or low-temperature incineration can lead to the formation of highly toxic and persistent environmental pollutants, including hydrogen bromide (HBr), hydrogen fluoride (HF), and potentially polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[3][4][5] Therefore, disposal must be conducted via high-temperature incineration at a licensed hazardous waste facility equipped with scrubbers to neutralize these acidic and toxic byproducts.[6][7]
-
Trifluoromethyl (-CF3) Group: The -CF3 group is known for its high stability and its ability to increase the lipophilicity and metabolic stability of molecules in which it is incorporated.[8] This inherent stability means the compound is not readily biodegradable and can persist in the environment if disposed of improperly.
-
Thiazole Core: Thiazole derivatives are frequently investigated for their biological activity in drug discovery and agrochemical development.[9][10][11][12] While the specific ecotoxicity of this compound may not be fully characterized, its potential biological effects warrant its complete destruction to prevent release into ecosystems.
Key Chemical and Hazard Data
| Property | Value / Information | Rationale for Disposal Protocol |
| IUPAC Name | This compound | Full chemical name is required for proper hazardous waste labeling.[13] |
| Molecular Formula | C₇H₅BrF₃NO₂S | Indicates the presence of Carbon, Hydrogen, Bromine, Fluorine, Nitrogen, Oxygen, and Sulfur. |
| Molecular Weight | 304.09 g/mol [10][14] | Relevant for inventory and waste tracking. |
| Hazard Class | Halogenated Organic Waste | Dictates the necessity for segregation from non-halogenated waste streams.[1] |
| Primary Hazards | Likely Skin/Eye Irritant, Harmful if Swallowed/Inhaled.[7][15] | Requires use of appropriate Personal Protective Equipment (PPE) during handling and disposal. |
| Disposal Method | High-Temperature Incineration | Ensures complete destruction and prevents formation of toxic byproducts like HBr, HF, and PBDD/Fs.[3][6] |
Pre-Disposal Operations: Segregation and Container Management
The foundation of safe chemical disposal is laid long before the waste leaves the laboratory. Strict adherence to segregation and container management protocols is a self-validating system that prevents dangerous reactions and ensures regulatory compliance.
Protocol for Waste Segregation and Containment
-
Designate a Halogenated Waste Container: All waste containing this compound, whether in solid form, as a pure liquid, or dissolved in a solvent, must be collected in a dedicated container labeled "Halogenated Organic Waste".[1][13]
-
Prevent Commingling: Never mix halogenated waste with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[2] Mixing these streams complicates the disposal process and can significantly increase disposal costs. Furthermore, do not mix with incompatible chemicals such as strong acids, bases, or oxidizing agents.[13][16]
-
Select an Appropriate Container:
-
The waste container must be in good condition, free of leaks, and constructed of a material compatible with the chemical and any solvents used.
-
It must have a threaded, tight-sealing cap to prevent the release of vapors.[13]
-
-
Properly Label the Container:
-
Label the container before adding the first drop of waste.[13]
-
The label must, at a minimum, include:
-
Standard Operating Protocol for Routine Disposal
This protocol covers the step-by-step process for transferring waste from the point of generation to the laboratory's designated Satellite Accumulation Area (SAA).
-
Wear Appropriate PPE: Before handling the chemical or its waste, don the required Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
-
Work in a Ventilated Area: All transfers of this chemical, including into the waste container, should be performed inside a certified chemical fume hood to minimize inhalation exposure.[19]
-
Transfer Waste: Carefully transfer the waste into the correctly labeled halogenated waste container. Avoid splashing.
-
Secure the Container: Tightly seal the waste container cap immediately after the transfer is complete. Containers must remain closed at all times except when waste is actively being added.[13]
-
Log the Waste: If your institution requires it, record the type and quantity of waste added on a waste log or inventory sheet associated with the container.
-
Store in Satellite Accumulation Area (SAA): Place the sealed container in the designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[17][20]
-
Arrange for Disposal: Once the container is full, or as per your institution's schedule, contact your Environmental Health and Safety (EHS) department to arrange for the pickup and disposal by a licensed hazardous waste contractor.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate hazards. The response procedure depends on the scale of the spill.
For Small, Manageable Spills (<100 mL):
-
Control & Communicate: Immediately alert personnel in the area.[21] Control potential ignition sources if any flammable solvents are present.[13]
-
Contain: Use a chemical spill kit to contain the spill. Place absorbent pads or materials around the spill's perimeter, working from the outside in to prevent it from spreading.[21] Do not use combustible materials like paper towels as the primary absorbent.[19]
-
Clean Up:
-
Ensure you are wearing appropriate PPE, including gloves and eye protection.[22]
-
Once the liquid is absorbed, carefully collect the contaminated absorbent materials using tongs or a scoop.
-
Place all contaminated materials (absorbents, gloves, etc.) into a heavy-duty plastic bag or a designated container.
-
Seal the container and label it clearly as "Hazardous Waste: Spill Debris containing this compound ".
-
Decontaminate the surface with a mild detergent and water, then wipe dry.[21]
-
Contact your EHS office for disposal of the spill debris.[21]
-
For Large Spills (>100 mL), or Spills of Any Size That are Uncontrolled or Involve Fire/Injury:
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Alert others and activate the nearest fire alarm.
-
CALL FOR HELP: From a safe location, call emergency services (911) and your institution's EHS department.
-
Provide details about the spilled chemical, its location, and any injuries. Do not re-enter the area until it has been cleared by emergency responders.
Disposal Decision-Making Workflow
The following diagram illustrates the logical workflow for managing waste containing this compound.
Caption: Decision workflow for handling and disposing of this compound.
Conclusion
The proper disposal of this compound is not merely a regulatory task but a critical component of responsible laboratory practice. The guiding principles are unambiguous: Segregate all halogenated waste, Contain it in properly labeled, sealed containers, and ensure its ultimate destruction via high-temperature incineration by qualified professionals. By adhering to these protocols, researchers can ensure their work advances science without compromising the safety of their colleagues or the integrity of the environment.
References
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- US Bio-Clean. (n.d.).
- Borucka, A., et al. (n.d.). Products of thermal decomposition of brominated polymer flame retardants.
- Dolly Corporation. (2025).
- Meda-Waste. (n.d.).
- ResearchGate. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms | Request PDF.
- Scribd. (n.d.).
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- University of Toronto Scarborough. (n.d.). chemical handling and storage section 6.
- LabManager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- US EPA. (2025).
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Chem-Impex. (n.d.). Ethyl 2-bromo-4-(trifluoromethyl)
- Unknown. (n.d.).
- Princeton University EHS. (n.d.). Chemical Spill Procedures.
- MySkinRecipes. (n.d.). Ethyl 2-Bromo-4-(trifluoromethyl)
- Pharma Tutor. (2023).
- PubMed. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox.
- National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC.
- ResearchGate. (2017).
- Cornell University EHS. (n.d.). 7.2 Organic Solvents.
- Synquest Labs. (n.d.).
- Fluorochem. (2024).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate
Welcome to your essential safety and operational guide for handling Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate (CAS No. 72850-79-4). In drug discovery and development, our progress is intrinsically linked to our ability to manage chemical risks effectively. This guide moves beyond a simple checklist, providing a deep, experience-driven framework for ensuring your safety. The protocols outlined here are designed to create a self-validating system of safety, grounding every recommendation in the chemical's structural properties and the potential hazards they imply.
Understanding the Hazard Profile: A Proactive Assessment
While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not always readily available, we can construct a robust presumptive hazard profile by analyzing its constituent parts: the brominated thiazole core and the trifluoromethyl group. This proactive analysis is critical for anticipating risks.
-
The Thiazole Moiety: Thiazole rings are common in pharmaceuticals but can be metabolically activated by enzymes like cytochrome P450s to form reactive metabolites, which may lead to toxicity.[1] Studies on some thiazole derivatives have indicated the potential for acute liver and kidney damage in animal models.[2]
-
Bromination: The presence of a bromine atom on the heterocyclic ring is a significant factor. Brominated organic compounds can be corrosive and toxic.[3] Similar brominated thiazoles are known to cause skin irritation, allergic skin reactions, and serious eye damage.[4][5]
-
Trifluoromethyl (CF3) Group: This functional group is prized for its ability to enhance biological activity.[6] However, it also introduces specific hazards. Halogenated compounds, especially those with fluoro- and trifluoromethyl- groups, may be corrosive and can release hazardous substances like hydrogen fluoride (HF) upon thermal decomposition.[7]
Based on this analysis, we must assume this compound is, at a minimum, harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction.[5][8]
The Core Directive: A Multi-Layered PPE Protocol
A multi-layered approach to Personal Protective Equipment (PPE) is non-negotiable to minimize exposure risk. Each layer serves a specific purpose, and their combined use provides comprehensive protection.
Hand Protection: The First Line of Defense
Direct skin contact is a primary route of exposure. The choice of glove material is critical and must be based on chemical resistance.
-
Recommended Gloves: Nitrile or neoprene gloves are recommended.[7] For operations with a higher risk of splash or extended handling times, consider using double-gloving or a more robust glove like butyl rubber.[9]
-
Causality: These materials are selected for their proven resistance to a broad range of organic and halogenated compounds. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times if available.
-
Protocol: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[8] Use the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[8]
Eye and Face Protection: Shielding Sensitive Tissues
Given that similar compounds cause serious eye irritation or damage, robust eye and face protection is mandatory.[4][5]
-
Required Equipment: Chemical safety goggles are the minimum requirement. For any procedure involving splashing, heating, or pressure, a full-face shield must be worn in addition to safety goggles.[7][8]
-
Causality: Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield protects the entire face from direct splashes that could bypass the limited protection of goggles alone.
Respiratory Protection: Safeguarding Against Inhalation
The compound may cause respiratory irritation.[5] Therefore, all handling should be performed within a certified chemical fume hood to minimize vapor or aerosol inhalation.
-
Engineering Controls: A properly functioning chemical fume hood is the primary method of respiratory protection.
-
Supplemental PPE: For situations where a fume hood is not available (e.g., weighing small quantities outside a hood) or during spill cleanup, respiratory protection is required. A respirator with organic vapor/acid gas (OV/AG) cartridges is recommended.[8] For nuisance dust or aerosol exposure, a P95 or P1 particle respirator may be sufficient.[8]
-
Causality: The fume hood provides an enclosed, ventilated space that pulls harmful vapors away from the user. When this primary control is not feasible, a respirator provides a personal barrier by filtering contaminants from the air before they are inhaled.
Body Protection: Preventing Incidental Contact
A lab coat is standard, but the specific properties of this compound warrant careful consideration of appropriate body protection.
-
Required Equipment: A flame-resistant laboratory coat is the minimum requirement. For procedures with a significant risk of splashing, consider using chemical-resistant aprons or coveralls, such as Tychem.[10]
-
Protocol: Lab coats should be fully buttoned. Contaminated work clothing should not be allowed out of the workplace.[11] Any clothing that becomes contaminated should be removed immediately, and the underlying skin washed thoroughly.[12]
Operational Plan: From Bench to Disposal
This section provides the procedural, step-by-step guidance for safe handling, integrating the PPE recommendations into a complete workflow.
PPE Selection and Use Summary
The following table summarizes the essential protective gear for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Standards | Key Operational Notes |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene. Consider double-gloving for extensive handling. Must meet standards like EN 374 (Europe) or ASTM F739 (US).[7] | Inspect for degradation before each use. Remove properly to avoid skin contact.[8] |
| Eyes/Face | Safety Goggles & Face Shield | Goggles must provide a complete seal. Face shield required for splash hazards. Must meet standards like ANSI Z87.1 (US) or EN 166 (EU).[8] | Use both goggles and a face shield when transferring liquids or running reactions under pressure. |
| Respiratory | Chemical Fume Hood | N/A (Engineering Control) | Primary method of protection. Sash should be kept as low as possible. |
| Air-Purifying Respirator | For spill cleanup or when a hood is not feasible. Use OV/AG cartridges.[8] | Requires proper fit testing and training. | |
| Body | Laboratory Coat / Coveralls | Flame-resistant lab coat. Chemical-resistant apron or coveralls (e.g., Tychem) for splash hazards.[10] | Must be fully buttoned. Remove immediately upon significant contamination. |
Safe Handling and Disposal Workflow
The following workflow illustrates the critical steps for safely handling the compound, from preparation to final disposal.
Caption: Workflow for safe handling of this compound.
Emergency and Disposal Protocols
Immediate Response to Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[12] If irritation or a rash occurs, seek medical advice.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[8] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12] Never give anything by mouth to an unconscious person.[8] Call a poison control center or doctor immediately.[12]
Spill Management
For minor spills within a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department. Wear full PPE, including respiratory protection, during cleanup.[11]
Waste Disposal
All waste, including the chemical itself and any contaminated materials (gloves, paper towels, etc.), must be disposed of as hazardous waste.[5] Collect in a properly labeled, sealed container and follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the product to enter drains.
This guide provides a comprehensive framework for the safe handling of this compound. Adherence to these protocols is paramount for protecting yourself, your colleagues, and your research. Always prioritize safety and consult your institution's EHS department with any questions.
References
- Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. PubMed.
- Personal protective equipment for handling 3-Fluoro-5-(trifluoromethyl)picolinic acid. Benchchem.
- Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods.
- Safety d
- Safety D
- SAFETY D
- Personal Protective Equipment.
- Safety D
- Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxyl
- Ethyl 2-Bromo-4-(trifluoromethyl)
- Personal Protective Equipment. Environmental Health & Safety Services.
- Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransform
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
- 4-Bromo-thiazole-5-carboxylic acid ethyl ester. Synquest Labs.
- Ethyl 2-bromo-1,3-thiazole-5-carboxyl
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
